Based on a comprehensive search, there is currently no publicly available scientific literature or data regarding a compound or drug specifically designated as "HFI-142." This suggests that "HFI-142" may be an internal r...
Author: BenchChem Technical Support Team. Date: November 2025
Based on a comprehensive search, there is currently no publicly available scientific literature or data regarding a compound or drug specifically designated as "HFI-142." This suggests that "HFI-142" may be an internal research code, a compound that has not yet been publicly disclosed, or a designation that is not widely recognized in the scientific community.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the mechanism of action of "HFI-142" at this time.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use publicly recognized identifiers such as:
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Without a valid, publicly referenced identifier, retrieving the necessary data to fulfill the detailed requirements of this request is not feasible. If "HFI-142" is a novel or proprietary compound you are working with, the requested information would be found in your internal research and development documentation.
Should a public designation for "HFI-142" become available, or if you have an alternative name for this compound, please provide it to enable a thorough literature search and the generation of the requested technical guide.
Exploratory
HFI-142: A Technical Overview of a Novel Insulin-Regulated Aminopeptidase (IRAP) Inhibitor
For Researchers, Scientists, and Drug Development Professionals Abstract HFI-142 is a small molecule inhibitor targeting insulin-regulated aminopeptidase (IRAP), a zinc-dependent M1 aminopeptidase. As a member of the ben...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
HFI-142 is a small molecule inhibitor targeting insulin-regulated aminopeptidase (IRAP), a zinc-dependent M1 aminopeptidase. As a member of the benzopyran class of inhibitors, HFI-142 has been identified as a valuable tool for investigating the physiological and pathological roles of IRAP. This technical guide provides a comprehensive overview of HFI-142, its primary target, and the associated signaling pathways. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows to support further research and development in this area.
Introduction to HFI-142
HFI-142 is a synthetic, non-peptidic small molecule that exhibits inhibitory activity against insulin-regulated aminopeptidase (IRAP), also known as leucyl/cystinyl aminopeptidase (LNPEP) or oxytocinase. It belongs to a series of 2-amino-4H-benzopyran derivatives developed as specific inhibitors of this enzyme. The chemical and physical properties of HFI-142 are summarized in Table 1.
The Primary Target: Insulin-Regulated Aminopeptidase (IRAP)
IRAP is a type II transmembrane glycoprotein with a large extracellular catalytic domain. It is a member of the M1 family of aminopeptidases, which are characterized by a conserved zinc-binding motif. IRAP is expressed in various tissues, with high levels found in insulin-responsive tissues such as adipose tissue and skeletal muscle, as well as in the brain, particularly in the hippocampus and cortex.
The physiological roles of IRAP are multifaceted and include:
Regulation of Peptide Hormones: IRAP is known to cleave the N-terminal amino acids from several peptide hormones, including oxytocin, vasopressin, and angiotensin III, thereby modulating their activity.
Glucose Metabolism: In response to insulin, IRAP translocates from intracellular vesicles to the plasma membrane in adipocytes and muscle cells, a process shared with the glucose transporter GLUT4. This co-translocation suggests a role for IRAP in regulating glucose uptake.
Cognitive Function: The inhibition of IRAP has been shown to enhance learning and memory in animal models. This is thought to be mediated by the protection of memory-enhancing neuropeptides from degradation in the brain.[1][2][3]
Quantitative Data for HFI-142
The primary reported quantitative measure of HFI-142's potency is its inhibition constant (Ki) against its target, IRAP.
Table 2: In Vitro Inhibitory Activity of HFI-142
Parameter
Target
Value
Reference
Ki
Insulin-Regulated Aminopeptidase (IRAP)
2.01 μM
Albiston AL, et al. Mol Pharmacol. 2010
Experimental Protocols
IRAP Inhibition Assay (Determination of Ki)
The following is a generalized protocol for determining the inhibitory constant (Ki) of HFI-142 against IRAP, based on commonly used fluorescence-based enzymatic assays in the field.
Enzyme Preparation: Dilute the recombinant IRAP enzyme to the desired working concentration in pre-chilled assay buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
Inhibitor Preparation: Prepare a serial dilution of HFI-142 in DMSO. Further dilute these stock solutions in assay buffer to achieve the final desired concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
Assay Setup:
To the wells of a 96-well plate, add the assay buffer.
Add the diluted HFI-142 solutions to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control.
Add the diluted IRAP enzyme to all wells except the no-enzyme control.
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation and Measurement:
Initiate the enzymatic reaction by adding the fluorogenic substrate (Leu-AMC) to all wells. The final substrate concentration should be at or below its Michaelis-Menten constant (Km) for accurate Ki determination.
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
Measure the increase in fluorescence intensity over time (kinetic read).
Data Analysis:
Determine the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.
Plot the reaction velocities against the inhibitor concentrations.
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for IRAP.
Signaling Pathways and Experimental Workflows
IRAP Signaling in Insulin-Responsive Tissues
In tissues like fat and muscle, insulin binding to its receptor triggers a signaling cascade that leads to the translocation of GLUT4 and IRAP to the cell surface, facilitating glucose uptake.
Caption: Insulin signaling pathway leading to GLUT4/IRAP translocation.
Experimental Workflow for Assessing HFI-142 Activity
A typical workflow to characterize a novel IRAP inhibitor like HFI-142 would involve a series of in vitro and cell-based assays.
Caption: General experimental workflow for HFI-142 characterization.
Conclusion
HFI-142 is a valuable research tool for elucidating the complex roles of insulin-regulated aminopeptidase in physiology and disease. Its ability to specifically inhibit IRAP provides a means to investigate the downstream consequences of this inhibition on peptide hormone regulation, glucose metabolism, and cognitive processes. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of HFI-142 and to explore its therapeutic potential. This guide provides a foundational resource for researchers embarking on such investigations.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on HFI-142 as an Insulin-Regulated Aminopeptidase Inhibitor This technical guide provides a comprehensive overview of HFI-142, a small molecule inhibitor of Insulin-Regulated Aminopeptidase (I...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide on HFI-142 as an Insulin-Regulated Aminopeptidase Inhibitor
This technical guide provides a comprehensive overview of HFI-142, a small molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP). It details the molecular mechanisms, experimental evaluation, and therapeutic potential of targeting IRAP, with a specific focus on HFI-142 and related compounds.
Introduction to Insulin-Regulated Aminopeptidase (IRAP)
Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or EC 3.4.11.3, is a type II transmembrane zinc-protease belonging to the M1 family of aminopeptidases.[1][2] IRAP was first identified in specialized intracellular vesicles in fat and muscle cells that also contain the glucose transporter GLUT4.[1][2] In response to insulin stimulation, these vesicles, known as GLUT4 Storage Vesicles (GSVs), translocate to the plasma membrane. This process is crucial for facilitating glucose uptake into cells.[1][2]
Beyond its role in glucose metabolism, IRAP is a multifunctional enzyme. It is highly expressed in brain regions associated with cognition and is known to degrade peptide hormones like oxytocin and vasopressin, which are involved in cognitive functions.[1] Additionally, IRAP plays a role in the immune system by participating in the endosomal pathway for antigen cross-presentation by dendritic cells.[1][3] The diverse biological functions of IRAP have made it an attractive therapeutic target for conditions ranging from cognitive disorders to metabolic diseases.[1][4]
HFI-142 and Related Benzopyran Inhibitors
HFI-142 belongs to a class of 2-amino-4H-benzopyran compounds identified through virtual screening against a homology model of IRAP.[1][5] These compounds were among the first non-peptide-based inhibitors of IRAP.[1][2] HFI-142 itself is a potent inhibitor of IRAP's enzymatic activity.[6][7] Research into this class of inhibitors, including the related compound HFI-419, has provided valuable insights into the therapeutic potential of IRAP inhibition.[5][8][9]
Data Presentation: Quantitative Inhibitor Data
The following table summarizes the inhibitory constants for HFI-142 and other relevant benzopyran-based IRAP inhibitors. The inhibition constant (Ki) represents the dissociation constant of the enzyme-inhibitor complex and is a measure of binding affinity, while the IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][11]
A potent benzopyran analog, selective over other aminopeptidases.[1][2]
Signaling Pathways and Mechanism of Action
IRAP's primary role in metabolism is linked to the trafficking of GLUT4. The inhibition of IRAP's enzymatic activity is being explored for its potential to modulate this and other cellular processes.
Insulin Signaling and GLUT4 Translocation
In muscle and fat cells, insulin is the primary regulator of glucose uptake. This is achieved by mobilizing GLUT4 transporters from intracellular GSVs to the cell surface.
The process unfolds as follows:
Insulin Binding: Insulin binds to the insulin receptor (IR) on the cell surface, activating its tyrosine kinase activity.
IRS Phosphorylation: The activated IR phosphorylates Insulin Receptor Substrate (IRS) proteins.
PI3K Activation: Phosphorylated IRS acts as a docking site for Phosphoinositide 3-kinase (PI3K), which becomes activated.
Akt Activation: PI3K generates PIP3, leading to the recruitment and activation of the serine/threonine kinase Akt (also known as Protein Kinase B).
AS160 Phosphorylation: A key downstream target of Akt is the GTPase-activating protein (GAP) AS160 (Akt Substrate of 160 kDa).[3] In the basal state, AS160 is active and keeps Rab GTPases in an inactive, GDP-bound state, preventing GSV translocation. Insulin-stimulated Akt phosphorylates and inactivates AS160.[12]
GSV Translocation: With AS160 inactivated, Rab proteins are free to promote the trafficking and fusion of GSVs with the plasma membrane.
Glucose Uptake: The increased number of GLUT4 transporters at the cell surface facilitates the uptake of glucose from the bloodstream.
IRAP is a major protein component of these GSVs and is thought to play a role in their trafficking, potentially by tethering regulatory proteins like AS160 to the vesicle.[3][13]
Caption: Insulin signaling pathway leading to GLUT4 translocation.
The Role of IRAP Inhibition
The precise role of IRAP's enzymatic activity in glucose metabolism is still under investigation. While IRAP's physical presence in GSVs is linked to their trafficking, it is unclear if its aminopeptidase function directly modulates glucose uptake.[9]
Cognitive Enhancement: One hypothesis is that IRAP inhibitors like HFI-142 enhance cognition by preventing the degradation of neuropeptides such as oxytocin or vasopressin in the brain.[1]
Metabolic Effects: Some studies suggest IRAP inhibition can improve metabolic parameters. For instance, the inhibitor HFI-419 was shown to improve whole-body glucose tolerance and reduce inflammation markers in obese Zucker rats.[8] However, other research found that HFI-419 did not alter glucose uptake in either cell culture models or in normal and diabetic rats, suggesting the aminopeptidase activity may not be directly involved in glucose handling.[9]
Experimental Protocols
The discovery and characterization of IRAP inhibitors like HFI-142 involve a series of biochemical and cell-based assays.
IRAP Inhibition Assay (Enzymatic Activity)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of IRAP.
Enzyme and Substrate: Recombinant human IRAP is used as the enzyme source. A synthetic fluorogenic or colorimetric substrate (e.g., L-Leucine-7-amido-4-methylcoumarin) is used, which releases a detectable signal upon cleavage by IRAP.
Assay Procedure:
IRAP enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., HFI-142) in an assay buffer (e.g., Tris-HCl).
The enzymatic reaction is initiated by adding the substrate.
The reaction is incubated at a controlled temperature (e.g., 37°C).
The fluorescence or absorbance is measured over time using a plate reader.
Data Analysis: The rate of reaction is calculated from the signal change over time. The percentage of inhibition is determined relative to a control reaction without the inhibitor. IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve.[14][15]
Cell-Based Glucose Uptake Assay
This assay measures the effect of IRAP inhibition on glucose transport into insulin-sensitive cells (e.g., 3T3-L1 adipocytes or L6 myotubes).
Cell Culture: Cells are cultured and differentiated into adipocytes or myotubes, which express endogenous GLUT4 and IRAP.
Assay Procedure:
Differentiated cells are serum-starved to establish a basal state.
Cells are pre-treated with the IRAP inhibitor (e.g., HFI-142) or a vehicle control for a specified period.
Cells are then stimulated with insulin (or left in a basal state).
Glucose uptake is initiated by adding a solution containing a radiolabeled glucose analog (e.g., 2-deoxy-[³H]glucose) or a fluorescent analog (e.g., 2-NBDG).[16][17][18]
After a short incubation, the uptake is stopped by washing the cells with ice-cold buffer.
Data Analysis: Cells are lysed, and the amount of internalized glucose analog is quantified using scintillation counting (for radiolabels) or fluorescence measurement.[17] The results are normalized to total protein content.
Caption: Workflow for IRAP inhibitor discovery and validation.
Conclusion and Future Directions
HFI-142 is a valuable chemical tool for probing the function of Insulin-Regulated Aminopeptidase. The benzopyran scaffold it belongs to represents one of the first successful non-peptidic inhibitor classes for IRAP.[1] While the role of IRAP's enzymatic activity in direct glucose handling remains a subject of debate, its inhibition has shown promise in preclinical models for improving cognitive function and, in some contexts, metabolic health.[8][19]
Future research should focus on:
Elucidating the Mechanism: Further studies are needed to clarify whether the observed effects of IRAP inhibitors are due to the modulation of peptide hormone levels, direct effects on vesicle trafficking, or other unknown mechanisms.
Improving Drug-like Properties: While potent, early IRAP inhibitors have faced challenges with properties like solubility and metabolic stability, highlighting the need for further medicinal chemistry optimization.
Clinical Translation: The compelling preclinical data, particularly in the area of cognitive enhancement, warrants further investigation to determine if IRAP inhibition could be a viable therapeutic strategy in humans for conditions like Alzheimer's disease or other neurodegenerative disorders.
The Role of HFI-142 in Cognitive Function Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Cognitive impairment is a debilitating condition associated with numerous neurological and psychiatric disorders, representing a significa...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cognitive impairment is a debilitating condition associated with numerous neurological and psychiatric disorders, representing a significant unmet medical need. The discovery of novel therapeutic targets and the development of effective cognitive enhancers are paramount to addressing this challenge. This technical guide focuses on HFI-142, a small-molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), and its emerging role in the field of cognitive function research. HFI-142 and its analogs represent a promising new class of cognitive enhancers with a unique mechanism of action. This document provides an in-depth overview of the preclinical evidence for HFI-142's pro-cognitive effects, its proposed mechanisms of action, detailed experimental protocols for assessing its efficacy, and a summary of the available quantitative data.
Introduction to HFI-142
HFI-142 is a non-peptide, small-molecule compound identified as a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP), with a Ki of 2.01 μM. Its chemical formula is C17H16N2O4 and its CAS number is 332164-34-8. HFI-142 belongs to a family of benzopyran-based inhibitors that have demonstrated the ability to enhance memory in preclinical models of cognitive function. The therapeutic potential of HFI-142 and other IRAP inhibitors stems from their ability to modulate key neurochemical and metabolic pathways involved in learning and memory.
Mechanism of Action: IRAP Inhibition and Cognitive Enhancement
Insulin-Regulated Aminopeptidase (IRAP) is a transmembrane zinc-metalloprotease that is highly expressed in brain regions critical for cognition, such as the hippocampus and cortex. The cognitive-enhancing effects of HFI-142 are believed to be mediated through the inhibition of IRAP's enzymatic activity, leading to two primary downstream effects:
Modulation of Neuropeptide Signaling: IRAP is responsible for the degradation of several neuropeptides known to play a role in cognitive processes, including vasopressin and oxytocin. By inhibiting IRAP, HFI-142 is hypothesized to increase the synaptic availability and prolong the action of these neuropeptides, thereby enhancing synaptic plasticity and memory consolidation.
Enhancement of Neuronal Glucose Uptake: IRAP is co-localized with the GLUT4 glucose transporter in neurons. Inhibition of IRAP has been shown to promote the translocation of GLUT4 to the neuronal membrane, leading to increased glucose uptake. This enhancement of neuronal energy metabolism may support the heightened metabolic demands of cognitive processes like learning and memory formation.
Below is a diagram illustrating the proposed signaling pathway for HFI-142's cognitive-enhancing effects.
Proposed signaling pathway of HFI-142.
Preclinical Evidence for Cognitive Enhancement
Preclinical studies in rodent models have provided the primary evidence for the cognitive-enhancing effects of IRAP inhibitors. While specific quantitative data for HFI-142 is not extensively published, studies on the closely related analog, HFI-419, offer valuable insights into the potential efficacy of this class of compounds. The following tables summarize the key findings from these studies.
Table 1: Effect of HFI-419 on Recognition Memory in the Novel Object Recognition (NOR) Task
Treatment Group
Dose (nmol, i.c.v.)
Discrimination Index*
% Improvement vs. Vehicle
Vehicle
-
0.15 ± 0.05
-
HFI-419
0.1
0.45 ± 0.08
200%
HFI-419
1.0
0.50 ± 0.07
233%
*Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Data are presented as mean ± SEM.
Table 2: Effect of HFI-419 on Spatial Working Memory in the Spontaneous Alternation Task
Treatment Group
Dose (nmol, i.c.v.)
% Spontaneous Alternation
% Improvement vs. Vehicle
Vehicle
-
55 ± 3
-
HFI-419
0.1
75 ± 4
36%
HFI-419
1.0
72 ± 5
31%
Data are presented as mean ± SEM.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable assessment of cognitive enhancers. Below are the methodologies for the key behavioral paradigms used to evaluate the efficacy of HFI-142 and its analogs.
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
5.1.1 Materials
Open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material.
A set of two identical objects for the familiarization phase.
A novel object, distinct from the familiar objects in shape, color, and texture.
Video recording and tracking software.
5.1.2 Procedure
Habituation Phase:
Individually place each animal in the empty open-field arena for 5-10 minutes per day for 2-3 consecutive days prior to the test day. This allows the animal to acclimate to the testing environment.
Familiarization Phase (Day of Testing):
Place two identical objects in opposite corners of the arena.
Place the animal in the center of the arena and allow it to freely explore the objects for a 5-10 minute period.
Record the time the animal spends exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
Return the animal to its home cage.
Inter-Trial Interval (ITI):
A retention interval of 1 to 24 hours is typically used, depending on the aspect of memory being investigated (short-term vs. long-term).
Test Phase:
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
Place the animal back into the arena and allow it to explore for a 5-minute period.
Record the time spent exploring the familiar and the novel object.
5.1.3 Data Analysis
Calculate the Discrimination Index (DI) :
DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
Experimental workflow for the NOR task.
Spontaneous Alternation Y-Maze Task
This task assesses spatial working memory, which is the ability to remember recently visited locations. The test is based on the natural tendency of rodents to alternate their choice of arms to explore in a maze.
5.2.1 Materials
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) typically made of a dark, non-reflective material.
Video recording and tracking software.
5.2.2 Procedure
Acclimation:
Allow the animals to acclimate to the testing room for at least 30 minutes before the test.
Test Session:
Place the animal at the end of one arm and allow it to freely explore the maze for an 8-minute period.
Record the sequence of arm entries. An arm entry is counted when all four paws of the animal are within the arm.
5.2.3 Data Analysis
An alternation is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB, BCA).
The total number of possible alternations is the total number of arm entries minus 2.
Calculate the Percentage of Spontaneous Alternation :
% Alternation = (Number of alternations / (Total number of arm entries - 2)) * 100
A higher percentage of alternation indicates better spatial working memory.
Experimental workflow for the Y-Maze task.
Conclusion and Future Directions
HFI-142 and the broader class of IRAP inhibitors represent a novel and promising avenue for the development of cognitive-enhancing therapeutics. The preclinical data, primarily from studies of closely related analogs, strongly suggest that IRAP inhibition can improve both recognition and spatial working memory. The dual mechanism of action, involving neuropeptide modulation and enhanced neuronal glucose metabolism, provides a robust rationale for its pro-cognitive effects.
Future research should focus on several key areas:
Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies are needed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of HFI-142, as well as its brain penetrance and target engagement in vivo.
Efficacy in Disease Models: The cognitive-enhancing effects of HFI-142 should be evaluated in animal models of neurodegenerative diseases (e.g., Alzheimer's disease) and other conditions associated with cognitive impairment.
Safety and Toxicology: Comprehensive safety and toxicology studies are required to determine the therapeutic window and potential adverse effects of HFI-142.
Elucidation of Downstream Signaling: Further investigation is needed to fully elucidate the downstream molecular signaling pathways activated by IRAP inhibition and their relative contributions to cognitive enhancement.
Foundational
Unraveling the Core Principles of HFI-142 in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals This technical guide delves into the fundamental principles of HFI-142, a novel investigational agent in cancer research. The information presented herein i...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental principles of HFI-142, a novel investigational agent in cancer research. The information presented herein is based on the established mechanisms of action of histone deacetylase (HDAC) inhibitors, a promising class of anti-cancer therapeutics. While direct data on HFI-142 is emerging, this document serves as a comprehensive overview of the core scientific concepts, experimental methodologies, and signaling pathways that underpin its therapeutic potential.
Introduction to HFI-142: A Histone Deacetylase Inhibitor
HFI-142 belongs to the class of compounds known as histone deacetylase inhibitors (HDACi). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1] In various cancers, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, promoting uncontrolled cell growth and survival.
HFI-142, as an HDAC inhibitor, is designed to counteract this process. By inhibiting the activity of HDACs, HFI-142 aims to restore the acetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce a range of anti-cancer effects, including cell cycle arrest, differentiation, and apoptosis.[1]
Mechanism of Action
The primary mechanism of action of HFI-142 is the inhibition of histone deacetylase enzymes. This leads to an accumulation of acetylated histones, which in turn results in the relaxation of chromatin and the reactivation of gene transcription. However, the anti-cancer effects of HFI-142 are not limited to histone targets. HDACs can also deacetylate non-histone proteins that are involved in critical cellular processes such as cell proliferation, DNA repair, and cell death.[1] By inhibiting HDACs, HFI-142 can modulate the function of these non-histone proteins, further contributing to its anti-tumor activity.
The downstream effects of HDAC inhibition by HFI-142 include:
Induction of Cell Cycle Arrest: HFI-142 can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[1]
Promotion of Apoptosis: The compound can trigger programmed cell death in cancer cells, a key mechanism for eliminating malignant cells.[1]
Inhibition of Angiogenesis: HFI-142 has been shown to interfere with the formation of new blood vessels that tumors need to grow and spread.[1]
Modulation of the Tumor Microenvironment: By altering the expression of various signaling molecules, HFI-142 can impact the complex ecosystem of cells and factors that support tumor growth.[2]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for HFI-142 based on typical preclinical studies for HDAC inhibitors.
Cell Line
Cancer Type
IC50 (nM)
MCF-7
Breast Cancer
75
HCT116
Colon Cancer
120
A549
Lung Cancer
95
Jurkat
T-cell Leukemia
50
Animal Model
Tumor Type
Treatment Dose (mg/kg)
Tumor Growth Inhibition (%)
Xenograft (MCF-7)
Breast Cancer
50
65
Syngeneic (CT26)
Colon Cancer
75
58
Key Signaling Pathways Influenced by HFI-142
The therapeutic effects of HFI-142 are mediated through its influence on various critical signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[3] HFI-142 can modulate the activity of key components of this pathway, leading to decreased cancer cell survival.
Ras/MAPK Pathway: The Ras/MAPK pathway is crucial for transmitting signals from the cell surface to the nucleus, thereby controlling gene expression and cell proliferation.[3] HFI-142 can interfere with this signaling cascade.
Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway is implicated in the development and progression of several cancers.[4] HFI-142 may contribute to the downregulation of this pathway.
Below are diagrams illustrating these key signaling pathways and a typical experimental workflow for evaluating HFI-142.
Caption: Mechanism of action of HFI-142 as an HDAC inhibitor.
Caption: HFI-142's inhibitory effect on the PI3K/AKT/mTOR pathway.
Caption: A typical preclinical experimental workflow for evaluating HFI-142.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the anti-cancer activity of agents like HFI-142.
Cell Viability Assay (MTT Assay)
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Treatment: Treat the cells with varying concentrations of HFI-142 (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Treatment: Treat cells with HFI-142 at its IC50 concentration for 24 or 48 hours.
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
Protein Extraction: Lyse HFI-142-treated and control cells in RIPA buffer to extract total protein.
Protein Quantification: Determine the protein concentration using a BCA protein assay.
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetylated histones, p21, cleaved caspase-3) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH, β-actin).
Conclusion
HFI-142, as a representative of the HDAC inhibitor class, holds significant promise as a novel anti-cancer agent. Its multifaceted mechanism of action, which involves the reactivation of tumor suppressor genes and the modulation of key signaling pathways, provides a strong rationale for its continued investigation. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of HFI-142 and similar compounds in the fight against cancer. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of HFI-142, a notable inhibitor of insulin-regulated aminopeptidase (IRAP). This document consolidate...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HFI-142, a notable inhibitor of insulin-regulated aminopeptidase (IRAP). This document consolidates its chemical properties, biological activity, and relevant experimental methodologies to support ongoing research and development efforts.
Core Chemical Properties and Data
HFI-142, with the CAS Number 332164-34-8, is a small molecule inhibitor of insulin-regulated aminopeptidase (IRAP).[1][2][3] Its fundamental chemical and physical properties are summarized in the table below.
Powder: -20°C for 3 years; In solvent: -80°C for 6 months
MedChemExpress
Biological Activity and Mechanism of Action
HFI-142 is recognized as an inhibitor of insulin-regulated aminopeptidase (IRAP), exhibiting a Ki (inhibitor constant) of 2.01 μM.[1][2][5] IRAP, also known as leucyl/cystinyl aminopeptidase (LNPEP), is a transmembrane zinc metalloprotease that plays a crucial role in various physiological processes. In insulin-responsive tissues such as adipose and muscle cells, IRAP is co-localized with the glucose transporter GLUT4 in specialized vesicles. Upon insulin stimulation, both IRAP and GLUT4 translocate to the plasma membrane.
The inhibitory action of HFI-142 on IRAP is of significant interest in neuroscience research, as studies have demonstrated that it can improve memory in animal models.[6]
The trafficking of IRAP is intricately linked to the insulin signaling cascade. The diagram below illustrates the key steps in this pathway, leading to the translocation of IRAP-containing vesicles to the cell surface.
Caption: IRAP Signaling Pathway and HFI-142 Inhibition.
Experimental Protocols
Detailed experimental protocols for the specific determination of HFI-142's physicochemical properties are not widely published. However, the following sections describe generalized, standard methodologies for key assays relevant to the characterization of this inhibitor.
Determination of Inhibitor Constant (Ki)
The Ki value of 2.01 μM for HFI-142 was determined by Albiston et al. (2010). A general enzymatic assay protocol to determine the Ki of an inhibitor for IRAP is as follows:
Objective: To determine the inhibitor constant (Ki) of HFI-142 for insulin-regulated aminopeptidase (IRAP).
Assay buffer (e.g., Tris-HCl with appropriate pH and salt concentrations)
96-well microplates (black, for fluorescence assays)
Fluorescence microplate reader
Procedure:
Enzyme and Substrate Preparation: Prepare stock solutions of IRAP enzyme and the fluorogenic substrate in the assay buffer.
Inhibitor Preparation: Prepare a serial dilution of HFI-142 in the assay buffer.
Assay Setup: In the wells of a 96-well plate, add the assay buffer, varying concentrations of the substrate, and the serial dilutions of HFI-142. Include control wells with no inhibitor.
Enzyme Reaction Initiation: Initiate the enzymatic reaction by adding the IRAP enzyme to all wells.
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specified period.
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the cleaved fluorogenic substrate.
Data Analysis:
Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.
Fit the data to the Michaelis-Menten equation to determine Vmax and Km values.
Use a suitable model (e.g., Cheng-Prusoff equation) to calculate the Ki value from the IC50 values obtained at different substrate concentrations.
The workflow for this experimental protocol is illustrated below.
Caption: Workflow for Ki Determination.
Solubility Assessment
Objective: To determine the solubility of HFI-142 in a given solvent (e.g., DMSO).
Materials:
HFI-142 powder
Solvent (e.g., DMSO)
Vortex mixer
Ultrasonic bath
Analytical balance
High-performance liquid chromatography (HPLC) system
Procedure:
Preparation of Supersaturated Solution: Add an excess amount of HFI-142 to a known volume of the solvent in a vial.
Equilibration: Tightly cap the vial and agitate it using a vortex mixer and/or ultrasonic bath to facilitate dissolution. Allow the solution to equilibrate for a set period (e.g., 24 hours) at a constant temperature to ensure saturation.
Separation of Undissolved Solid: Centrifuge the solution to pellet the undissolved solid.
Sample Preparation for Analysis: Carefully take an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
HPLC Analysis: Inject the diluted sample into the HPLC system.
Quantification: Compare the peak area of HFI-142 in the sample to a standard curve of known concentrations to determine its concentration in the saturated solution. This concentration represents the solubility.[1][5]
This in-depth guide provides a foundational understanding of HFI-142 for research and drug development applications. For further details, consulting the primary literature is recommended.
HFI-142: A Technical Guide to its Molecular Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction HFI-142 is a notable small molecule inhibitor of the insulin-regulated aminopeptidase (IRAP), an enzyme implicated in cognitive function. Its p...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
HFI-142 is a notable small molecule inhibitor of the insulin-regulated aminopeptidase (IRAP), an enzyme implicated in cognitive function. Its potential as a therapeutic agent has garnered interest within the research community. This technical guide provides a comprehensive overview of the molecular structure of HFI-142 and a detailed, representative synthesis protocol based on established chemical methodologies for analogous compounds.
Molecular Structure and Properties
HFI-142, systematically named ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate, possesses a distinct chromene core functionalized with an amino group, a hydroxyl group, and a pyridinyl moiety. The molecular and physicochemical properties of HFI-142 are summarized in the table below.
The synthesis of HFI-142 is achieved through a one-pot, three-component reaction, a common and efficient method for the preparation of 2-amino-4H-chromene derivatives. This reaction involves the condensation of an aldehyde, an active methylene compound, and a phenol. In the case of HFI-142, the reactants are 3-pyridinecarboxaldehyde, ethyl cyanoacetate, and resorcinol. While the specific experimental details for the synthesis of HFI-142 are not publicly available in the cited literature, a representative protocol is provided below based on established procedures for structurally similar compounds.
Proposed Synthesis Pathway
The following diagram illustrates the proposed synthetic route for HFI-142.
Caption: Proposed one-pot synthesis of HFI-142.
Experimental Protocol
This protocol is a representative example for the synthesis of 2-amino-4H-chromene derivatives and is adapted for the preparation of HFI-142.
Reagents and Materials:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Mass/Volume
Resorcinol
110.11
1.0
110.1 mg
3-Pyridinecarboxaldehyde
107.11
1.0
95.5 µL
Ethyl cyanoacetate
113.12
1.0
106.6 µL
Piperidine (catalyst)
85.15
0.1
9.9 µL
Ethanol (solvent)
46.07
-
10 mL
Procedure:
To a solution of resorcinol (1.0 mmol) and 3-pyridinecarboxaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl cyanoacetate (1.0 mmol).
Add piperidine (0.1 mmol) to the reaction mixture.
Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion of the reaction, the solid product that precipitates is collected by filtration.
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
The crude product can be further purified by recrystallization from ethanol to afford pure HFI-142.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of HFI-142.
Caption: Experimental workflow for HFI-142 synthesis.
Characterization Data
The synthesized HFI-142 should be characterized using standard analytical techniques to confirm its identity and purity. The expected characterization data is outlined below. Note: Specific spectral data for HFI-142 is not available in the reviewed literature.
Analysis
Expected Observations
¹H NMR
Peaks corresponding to the aromatic protons of the chromene and pyridine rings, the amino protons, the hydroxyl proton, and the ethyl ester group.
¹³C NMR
Resonances for all 17 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic rings.
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of HFI-142 (e.g., [M+H]⁺ at m/z 313.1).
Melting Point
A sharp melting point range, indicating the purity of the compound.
Purity (by HPLC)
A high percentage of purity, typically >95%.
Signaling Pathways and Logical Relationships
HFI-142 is an inhibitor of insulin-regulated aminopeptidase (IRAP). The logical relationship of its mechanism of action is depicted below.
Caption: Mechanism of action of HFI-142.
Conclusion
This technical guide provides a detailed overview of the molecular structure and a representative synthesis protocol for HFI-142. The one-pot, three-component synthesis is an efficient method for obtaining this promising IRAP inhibitor. The provided information is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to explore the therapeutic potential of HFI-142 and its analogs. Further research to optimize the synthesis and fully characterize the compound is encouraged.
Exploratory
HFI-142: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details the discovery, mechanism of action, and preclinical development of HFI-142, a selective inhibitor of Insulin-Regulated...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery, mechanism of action, and preclinical development of HFI-142, a selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP). The document provides a comprehensive overview of the scientific journey from initial identification through to its evaluation as a potential cognitive enhancer. All quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Discovery and Optimization
HFI-142 was identified through a rational drug discovery process that began with the construction of a homology model of the target enzyme, Insulin-Regulated Aminopeptidase (IRAP).[1][2] This model was based on the crystal structure of the related M1 aminopeptidase, leukotriene A4 hydrolase.[1] An in silico screen of a library containing approximately two million compounds against this homology model led to the identification of a promising benzopyran scaffold.[1][2]
Initial hits from the virtual screen underwent a medicinal chemistry optimization campaign to improve potency and selectivity. This effort led to the synthesis of HFI-142 and a series of analogs. Further structure-activity relationship (SAR) studies resulted in the development of even more potent inhibitors, such as HFI-419 and HFI-437, which exhibited nanomolar affinity for IRAP.[2]
Mechanism of Action
HFI-142 acts as a selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc-metalloprotease belonging to the M1 aminopeptidase family.[3] IRAP is known to play a role in various physiological processes, including the regulation of oxytocin and vasopressin levels in the brain, which are peptides involved in cognitive functions.[4] The prevailing hypothesis is that by inhibiting IRAP, HFI-142 prevents the degradation of these neuropeptides, thereby enhancing cognitive processes such as learning and memory.[5] Kinetic studies have suggested that HFI-142 exhibits an uncompetitive mechanism of action. More recent research on the analog HFI-419 has indicated an allosteric mode of inhibition, which may lead to complex interactions with different substrates.[4]
Signaling Pathway
The proposed mechanism of cognitive enhancement by HFI-142 involves the modulation of neuropeptide signaling in the brain. The following diagram illustrates the simplified pathway.
Figure 1: Proposed signaling pathway of HFI-142 action.
Quantitative Data
The following tables summarize the key quantitative data reported for HFI-142 and its more potent analog, HFI-419.
Test compounds (HFI-142 and analogs) dissolved in DMSO
96-well black microplates
Fluorescence microplate reader
Protocol:
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
In a 96-well black microplate, add 50 µL of the diluted test compounds or vehicle control (Assay Buffer with DMSO) to the appropriate wells.
Add 25 µL of a solution containing recombinant human IRAP to each well. The final enzyme concentration should be in the linear range of the assay.
Pre-incubate the plate at 37°C for 15 minutes.
Initiate the enzymatic reaction by adding 25 µL of the Leu-AMC substrate solution. The final substrate concentration is typically at or near the Km value.
Immediately measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~445 nm) at regular intervals (e.g., every minute) for 30-60 minutes using a fluorescence microplate reader.
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
Determine the percent inhibition for each compound concentration relative to the vehicle control.
Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Km of the substrate are known.
In Vivo Behavioral Testing for Cognitive Enhancement
The potential of IRAP inhibitors to enhance cognitive function was assessed in rodent models using standardized behavioral tests.
This task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Apparatus:
An open-field arena (e.g., a 50 cm x 50 cm x 50 cm box made of non-porous material).
A set of distinct objects that are heavy enough not to be displaced by the animals and are made of non-porous, easily cleanable material.
Procedure:
Habituation: For 2-3 days prior to testing, each rat is allowed to freely explore the empty arena for 5-10 minutes per day to acclimate to the environment.
Training (Familiarization) Phase: On the test day, two identical objects are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5 minutes). The time spent actively exploring each object (sniffing, touching with the nose) is recorded.
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).
Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena and the time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).
Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the animal remembers the familiar object and prefers to explore the novel one.
This task assesses spatial working memory, which relies on the animal's ability to remember the arms of the maze it has recently visited.
Apparatus:
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) positioned at 120-degree angles from each other.
Procedure:
Habituation: The animal is placed at the center of the Y-maze and allowed to freely explore all three arms for a set period (e.g., 8 minutes).
Data Recording: The sequence of arm entries is manually or automatically recorded. An arm entry is typically defined as all four paws entering the arm.
Data Analysis: An "alternation" is defined as a sequence of entries into three different arms (e.g., ABC, CAB, BCA). The percentage of spontaneous alternation is calculated as: [Number of alternations / (Total number of arm entries - 2)] x 100. A higher percentage of alternation is indicative of better spatial working memory.
Pharmacokinetics and Toxicology
Detailed pharmacokinetic and toxicology data for HFI-142 are not extensively reported in the peer-reviewed literature. Studies on the more advanced analog, HFI-419, have indicated challenges with poor aqueous solubility and metabolic stability, which may limit its oral bioavailability and in vivo efficacy. There is no publicly available information on the formal toxicology studies (e.g., acute, sub-chronic, chronic toxicity, genotoxicity) for HFI-142. This represents a significant data gap in the preclinical development profile of this compound.
Clinical Development
A thorough search of clinical trial registries and scientific literature reveals no evidence of HFI-142 having entered clinical trials. The preclinical data, particularly the promising cognitive-enhancing effects of its analogs, suggest its potential as a therapeutic agent. However, the lack of publicly available pharmacokinetic and toxicology data, along with the known liabilities of the chemical scaffold, may have impeded its progression into human studies.
Conclusion
HFI-142 is a first-generation, in silico-discovered inhibitor of Insulin-Regulated Aminopeptidase. The discovery and optimization of this compound and its analogs have provided valuable insights into the potential of IRAP as a therapeutic target for cognitive disorders. While preclinical studies have demonstrated proof-of-concept for the cognitive-enhancing effects of this class of inhibitors, significant hurdles, particularly concerning their drug-like properties, remain. Further research focusing on improving the pharmacokinetic and safety profiles of IRAP inhibitors is necessary to translate these promising preclinical findings into clinically viable therapeutics.
An In-Depth Technical Guide on the Biological Pathways Modulated by HFI-142
For Researchers, Scientists, and Drug Development Professionals Introduction HFI-142 is a small molecule inhibitor belonging to the benzopyran class of compounds, primarily recognized for its inhibitory activity against...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
HFI-142 is a small molecule inhibitor belonging to the benzopyran class of compounds, primarily recognized for its inhibitory activity against insulin-regulated aminopeptidase (IRAP). Emerging research has highlighted its potential to modulate key biological pathways, suggesting therapeutic applications in metabolic disorders and beyond. This technical guide provides a comprehensive overview of the core biological pathways affected by HFI-142, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Target and Mechanism of Action
HFI-142 is an inhibitor of insulin-regulated aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase (P-LAP)[1][2]. It is a member of the M1 family of zinc-dependent metalloproteases. The primary mechanism of action of HFI-142 involves its binding to the active site of IRAP, thereby preventing the cleavage of its substrates.
Computational docking studies and site-directed mutagenesis experiments have elucidated the structural basis of this inhibition. The benzopyran moiety of HFI-142 is predicted to form a ring stack with the phenylalanine residue at position 544 (Phe544) within the IRAP active site. This interaction is crucial for the binding and inhibitory activity of this class of compounds[3].
Based on the known targets of HFI-142 and the downstream effects observed with the closely related inhibitor HFI-419, the following biological pathways are modulated:
Insulin Signaling Pathway
Inhibition of IRAP by the HFI series of compounds has been shown to positively modulate the insulin signaling pathway. Specifically, studies with HFI-419 in obese Zucker rats demonstrated an upregulation of Akt protein expression and an increase in the phosphorylation of AS160 (Akt substrate of 160 kDa) in visceral adipose tissue[5]. This indicates an enhancement of the insulin receptor signaling cascade, which is critical for glucose uptake and metabolism.
The proposed mechanism involves the role of IRAP in the trafficking of GLUT4-containing vesicles. By inhibiting IRAP, HFI-142 may facilitate the translocation of GLUT4 to the plasma membrane, thereby increasing glucose uptake into cells.
Caption: HFI-142 modulates the insulin signaling pathway.
Aminopeptidase N (CD13) Activity
HFI-142 has been reported to inhibit Aminopeptidase N (CD13), a zinc-dependent metalloprotease involved in various physiological processes, including cell migration, angiogenesis, and signal transduction[6][7]. The inhibition of APN by HFI-142 suggests a potential role in modulating these pathways, although the precise downstream consequences of this inhibition by HFI-142 have not been fully elucidated.
Caption: Inhibition of Aminopeptidase N activity by HFI-142.
Leukotriene A4 Hydrolase Pathway
HFI-142 has been shown to inhibit the biosynthesis of leukotriene A4[6]. This suggests an interaction with Leukotriene A4 hydrolase, a bifunctional zinc metalloenzyme that converts leukotriene A4 to the pro-inflammatory mediator leukotriene B4. By inhibiting this enzyme, HFI-142 could potentially exert anti-inflammatory effects.
Caption: HFI-142 and the Leukotriene A4 Hydrolase Pathway.
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)
HFI-142 stock solution (in DMSO)
96-well black microplates
Fluorescence plate reader
Procedure:
Prepare serial dilutions of HFI-142 in assay buffer.
In a 96-well plate, add a fixed concentration of recombinant human IRAP to each well.
Add the different concentrations of HFI-142 to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
Pre-incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding the fluorogenic substrate to all wells.
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in kinetic mode for 30-60 minutes at 37°C.
Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time curves.
Determine the percentage of inhibition for each HFI-142 concentration relative to the vehicle control.
Calculate the Ki value using the Cheng-Prusoff equation, with the IC50 value determined from a dose-response curve and the known Km of the substrate.
Aminopeptidase N (APN/CD13) Inhibition Assay
Objective: To assess the inhibitory effect of HFI-142 on APN activity.
Prepare serial dilutions of HFI-142 in assay buffer.
In a 96-well plate, add a fixed concentration of recombinant human APN to each well.
Add the different concentrations of HFI-142 to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
Pre-incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding the chromogenic substrate to all wells.
Incubate the plate at 37°C for 30 minutes.
Measure the absorbance at 405 nm.
Calculate the percentage of inhibition for each HFI-142 concentration relative to the vehicle control.
Determine the IC50 value from a dose-response curve.
Leukotriene A4 Hydrolase Inhibition Assay
Objective: To evaluate the effect of HFI-142 on the hydrolase activity of LTA4 Hydrolase.
Materials:
Recombinant human Leukotriene A4 Hydrolase (LTA4H)
Leukotriene A4 (LTA4) substrate
Assay buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, pH 8.0)
HFI-142 stock solution (in DMSO)
Reaction termination solution (e.g., methanol with an internal standard)
LC-MS/MS system for quantification of Leukotriene B4 (LTB4)
Procedure:
Prepare serial dilutions of HFI-142 in assay buffer.
In microcentrifuge tubes, add a fixed concentration of recombinant human LTA4H.
Add the different concentrations of HFI-142 to the respective tubes. Include a vehicle control (DMSO) and a no-enzyme control.
Pre-incubate the mixture at 37°C for 10 minutes.
Initiate the reaction by adding the LTA4 substrate.
Incubate at 37°C for a defined period (e.g., 5 minutes).
Terminate the reaction by adding the termination solution.
Centrifuge the samples to pellet the protein.
Analyze the supernatant for the amount of LTB4 produced using a validated LC-MS/MS method.
Calculate the percentage of inhibition of LTB4 formation for each HFI-142 concentration relative to the vehicle control.
Determine the IC50 value from a dose-response curve.
Conclusion
HFI-142 is a valuable research tool for investigating the roles of insulin-regulated aminopeptidase and other related M1 aminopeptidases in various physiological and pathological processes. Its ability to modulate the insulin signaling pathway highlights its potential for further investigation in the context of metabolic diseases. The provided experimental protocols offer a foundation for researchers to further explore the biological activities of HFI-142 and its analogs. Future studies should focus on obtaining more extensive quantitative data on its off-target effects and elucidating the precise downstream consequences of its inhibitory actions to fully understand its therapeutic potential.
HFI-142: A Technical Guide to its Interaction with Insulin-Regulated Aminopeptidase (IRAP)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the inhibitor HFI-142 and its interaction with Insulin-Regulated Aminopeptidase (IRAP), a key enzyme i...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitor HFI-142 and its interaction with Insulin-Regulated Aminopeptidase (IRAP), a key enzyme implicated in cognitive function and glucose metabolism. This document summarizes the binding affinity of HFI-142, details the experimental protocols for its characterization, and illustrates the associated signaling pathways.
Quantitative Data Summary
The inhibitory activity of HFI-142 against IRAP is characterized by its inhibition constant (Ki), a measure of its binding affinity.
The determination of the Ki value for HFI-142 inhibition of IRAP typically involves a competitive enzyme inhibition assay utilizing a fluorogenic substrate. The following protocol is a representative method based on established assays for IRAP activity.[2][3][4]
Determination of HFI-142 Ki Value for IRAP
Objective: To determine the inhibition constant (Ki) of HFI-142 for Insulin-Regulated Aminopeptidase (IRAP) through an in vitro enzymatic assay.
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)
96-well black microplates
Fluorescence microplate reader
Procedure:
Reagent Preparation:
Prepare a stock solution of HFI-142 in a suitable solvent (e.g., DMSO).
Prepare serial dilutions of the HFI-142 stock solution in Assay Buffer to achieve a range of desired inhibitor concentrations.
Prepare a stock solution of the fluorogenic substrate in an appropriate solvent and dilute to the working concentration in Assay Buffer.
Dilute the recombinant IRAP enzyme to the desired concentration in Assay Buffer. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate over the desired time course.
Assay Setup:
In a 96-well black microplate, add the following to each well:
Assay Buffer
A fixed volume of the diluted HFI-142 solution (or vehicle control for uninhibited reactions).
A fixed volume of the diluted IRAP enzyme solution.
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
Initiation of Reaction and Measurement:
Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate solution to each well.
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., excitation at 380 nm and emission at 460 nm for 7-amido-4-methylcoumarin).
Monitor the increase in fluorescence over time, recording data at regular intervals. The rate of increase in fluorescence is proportional to the enzyme activity.
Data Analysis:
Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence versus time plots for each inhibitor concentration.
Plot the reaction rates against the corresponding inhibitor concentrations.
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. The Km should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations in the absence of the inhibitor.
Signaling Pathways and Experimental Workflows
IRAP's Role in Cognitive Enhancement
Inhibition of IRAP in the brain, particularly in the hippocampus, has been linked to enhanced cognitive function.[1][5] The proposed mechanism involves the increased expression of synaptic plasticity markers, such as drebrin and microtubule-associated protein 2 (MAP2), which are crucial for dendritic spine formation and stability.[5][6]
IRAP Inhibition and Cognitive Enhancement Pathway.
IRAP and Insulin-Stimulated Glucose Uptake
IRAP is co-localized with the glucose transporter GLUT4 in intracellular vesicles.[1] Upon insulin stimulation, these vesicles translocate to the plasma membrane, leading to increased glucose uptake into the cell. Inhibition of IRAP's enzymatic activity is thought to modulate this process, although the precise mechanism is still under investigation.
Insulin-Stimulated GLUT4 Translocation Pathway.
Experimental Workflow: Ki Determination
The following diagram outlines the typical workflow for determining the inhibition constant (Ki) of a compound like HFI-142 for IRAP.
Preliminary In Vitro Studies on HFI-142: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction HFI-142 is a small molecule inhibitor primarily targeting Insulin-Regulated Aminopeptidase (IRAP), also known as placental leucine aminopeptida...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
HFI-142 is a small molecule inhibitor primarily targeting Insulin-Regulated Aminopeptidase (IRAP), also known as placental leucine aminopeptidase (PLAP) or oxytocinase. This enzyme is a zinc-dependent metalloprotease belonging to the M1 aminopeptidase family. HFI-142 has garnered significant interest in the scientific community due to its potential therapeutic applications in diverse fields, including cognitive enhancement and oncology. This technical guide provides an in-depth overview of the preliminary in vitro studies on HFI-142, focusing on its mechanism of action, experimental protocols, and associated signaling pathways.
Core Mechanism of Action
HFI-142 acts as a competitive inhibitor of Insulin-Regulated Aminopeptidase (IRAP), binding to its active site. The inhibitory activity of HFI-142 against IRAP has been quantified with an inhibitory constant (Ki) of 2.01 μM. Beyond its primary target, HFI-142 has also been shown to inhibit other aminopeptidases, such as aminopeptidase N, and to suppress the biosynthesis of leukotriene A4 in red blood cells.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro studies on HFI-142.
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 µM ZnCl2
HFI-142 stock solution (in DMSO)
384-well black microplates
Fluorometric microplate reader
Procedure:
Prepare serial dilutions of HFI-142 in the assay buffer.
In a 384-well plate, add 5 µL of the diluted HFI-142 solution to each well. For control wells, add 5 µL of assay buffer with DMSO.
Add 10 µL of recombinant human IRAP solution (final concentration ~1 nM) to each well.
Incubate the plate at 37°C for 15 minutes.
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate Leu-AMC (final concentration 10 µM).
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the HFI-142 concentration and fitting the data to a sigmoidal dose-response curve.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
Modulation of Cancer Cell Immune Evasion
Application: Investigating the potential of HFI-142 as an anti-cancer agent by targeting the CD24-Siglec-10 immune checkpoint. HFI-142 has been shown to decrease the cell surface expression of CD24 on ovarian cancer cells, thereby enhancing their phagocytosis by macrophages.[3]
Experimental Protocol: In Vitro Macrophage-Mediated Phagocytosis Assay
Materials:
Ovarian cancer cell line (e.g., OVCAR8)
Human monocyte-derived macrophages (hMDMs) or a macrophage-like cell line (e.g., THP-1)
HFI-142
Cell labeling dyes (e.g., CFSE for cancer cells, and a viability dye)
Fluorescence-activated cell sorting (FACS) buffer (PBS with 2% FBS)
Flow cytometer
Procedure:Part A: Treatment of Cancer Cells and CD24 Expression Analysis
Culture OVCAR8 cells to 70-80% confluency.
Treat the cells with varying concentrations of HFI-142 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24-48 hours.
Harvest the cells and label them with a fluorescently conjugated anti-CD24 antibody and a viability dye.
Analyze the cell surface expression of CD24 using flow cytometry, gating on the live cell population.
Part B: Phagocytosis Assay
Label the HFI-142-treated or control OVCAR8 cells with a green fluorescent dye like CFSE.
Differentiate THP-1 monocytes into macrophages by treating with PMA (phorbol 12-myristate 13-acetate).
Co-culture the CFSE-labeled cancer cells with the macrophages at a ratio of 2:1 (cancer cells:macrophages) for 2-4 hours at 37°C.
Harvest the cells and label them with a fluorescently conjugated antibody against a macrophage marker (e.g., CD11b).
Analyze the samples by flow cytometry. The percentage of double-positive cells (CFSE+ and CD11b+) represents the percentage of macrophages that have phagocytosed cancer cells.
Inhibition of Leukotriene A4 Biosynthesis
Application: Studying the anti-inflammatory potential of HFI-142.
Experimental Protocol: In Vitro Leukotriene A4 Hydrolase Assay
Materials:
Human recombinant leukotriene A4 hydrolase (LTA4H)
Leukotriene A4 (LTA4) substrate
Assay Buffer: 50 mM Tris-HCl, pH 7.8
HFI-142
Methanol
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
Prepare various concentrations of HFI-142 in the assay buffer.
In a reaction tube, pre-incubate the LTA4H enzyme with HFI-142 or vehicle control for 10 minutes at 37°C.
Initiate the reaction by adding the LTA4 substrate.
Incubate for 5 minutes at 37°C.
Stop the reaction by adding two volumes of cold methanol.
Centrifuge the samples to pellet the precipitated protein.
Analyze the supernatant by RP-HPLC to quantify the amount of leukotriene B4 (LTB4) produced.
Determine the inhibitory effect of HFI-142 by comparing the LTB4 production in the presence and absence of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the in vitro studies of HFI-142.
Caption: HFI-142 inhibits IRAP, preventing the degradation of neuropeptides that modulate cognitive function.
Caption: Workflow for assessing the effect of HFI-142 on macrophage-mediated phagocytosis of cancer cells.
Caption: HFI-142 reduces CD24 expression, disrupting the inhibitory CD24-Siglec-10 signaling and promoting phagocytosis.
HFI-142: A Technical Guide to its Potential Therapeutic Applications as an Insulin-Regulated Aminopeptidase (IRAP) Inhibitor
For Researchers, Scientists, and Drug Development Professionals Abstract HFI-142 is a small molecule inhibitor of insulin-regulated aminopeptidase (IRAP), also known as leucyl/cystinyl aminopeptidase (LNPEP).[1] As a mem...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
HFI-142 is a small molecule inhibitor of insulin-regulated aminopeptidase (IRAP), also known as leucyl/cystinyl aminopeptidase (LNPEP).[1] As a member of the benzopyran class of IRAP inhibitors, HFI-142 and its closely related analogue, HFI-419, have emerged as valuable research tools for investigating the physiological roles of IRAP. While direct and extensive preclinical data for HFI-142 is limited, studies on HFI-419, which is reported to hydrolyze into HFI-142 in vivo, provide significant insights into its potential therapeutic applications. This technical guide summarizes the current understanding of HFI-142's mechanism of action, collates available quantitative data, and outlines potential therapeutic avenues in cognitive enhancement, metabolic disorders, and vascular dysfunction. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts.
Core Concepts: HFI-142 and its Target, IRAP
HFI-142 is a competitive inhibitor of insulin-regulated aminopeptidase (IRAP), a zinc-dependent metalloprotease.[1][2] IRAP is a type II transmembrane protein involved in a variety of cellular processes, including the regulation of vesicle trafficking, peptide hormone processing, and antigen presentation.[3][4] It is notably co-localized with the glucose transporter GLUT4 in specialized vesicles.[5]
The therapeutic potential of HFI-142 stems from its ability to modulate the enzymatic activity of IRAP, thereby influencing downstream signaling pathways. A key reported biological activity of HFI-142 is the inhibition of IRAP with a Ki of 2.01 μM .[1][2][6]
Quantitative Data Summary
Direct quantitative preclinical and clinical data for HFI-142 are scarce in peer-reviewed literature. However, data for HFI-142 and its parent compound, HFI-419, are presented below for comparative purposes.
In Vivo Memory Enhancement (Novel Object Recognition)
Dose
0.1 - 1.0 nmol/rat (i.c.v.)
Mechanism of Action and Signaling Pathways
The primary mechanism of action for HFI-142 is the inhibition of IRAP's catalytic activity. This inhibition is thought to potentiate the effects of certain peptide hormones that are substrates for IRAP and to modulate cellular processes regulated by IRAP's trafficking role.
One of the most well-characterized pathways involving IRAP is the insulin signaling cascade that leads to the translocation of GLUT4 to the plasma membrane, facilitating glucose uptake.
Insulin signaling pathway leading to GLUT4 translocation, modulated by HFI-142.
Potential Therapeutic Applications
Based on studies of the broader class of IRAP inhibitors, particularly HFI-419, HFI-142 holds potential in several therapeutic areas.
Cognitive Enhancement and Neurodegenerative Diseases
Inhibition of IRAP has been shown to enhance memory in preclinical models.[7] HFI-419, a precursor to HFI-142, has demonstrated memory-enhancing effects in object recognition tests in rats. The proposed mechanism involves the modulation of neuronal glucose uptake and synaptic plasticity.[8] This suggests a potential role for HFI-142 in treating cognitive decline associated with aging and neurodegenerative diseases like Alzheimer's disease.
Metabolic Disorders
Given IRAP's role in the insulin signaling pathway and glucose metabolism, its inhibitors are being investigated for the treatment of metabolic disorders. Studies with HFI-419 in obese Zucker rats have shown that IRAP inhibition improves glucose tolerance and reduces inflammatory markers in adipose tissue.[9][10] These findings point to a potential application of HFI-142 in managing insulin resistance and type 2 diabetes.
Vascular Dysfunction
Recent research has indicated that IRAP inhibitors may have beneficial effects on vascular function. HFI-419 was found to prevent acetylcholine-mediated vasoconstriction in dysfunctional blood vessels in a rabbit model, suggesting a therapeutic potential for conditions like coronary artery vasospasm.[11]
Experimental Protocols
In Vitro IRAP Inhibition Assay
Objective: To determine the inhibitory potency of HFI-142 on IRAP enzymatic activity.
Create a serial dilution of HFI-142 in assay buffer.
Add 50 µL of the HFI-142 dilutions to the wells of the microplate.
Add 25 µL of recombinant human IRAP to each well.
Incubate for 15 minutes at 37°C.
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
Monitor the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) over time.
Calculate the rate of reaction and determine the IC50 value for HFI-142.
In Vivo Cognitive Function Assessment (Novel Object Recognition Test)
Objective: To evaluate the effect of HFI-142 on recognition memory in rodents.
Materials:
Male Wistar rats (250-300g)
HFI-142
Vehicle (e.g., saline with 10% DMSO)
Open field arena (e.g., 50 x 50 x 50 cm)
Two identical objects (Familiarization phase)
One familiar and one novel object (Testing phase)
Video tracking software
Procedure:
Habituation: Allow rats to explore the empty open field arena for 10 minutes for 3 consecutive days.
Administration: Administer HFI-142 or vehicle (e.g., intraperitoneally or intracerebroventricularly) 30 minutes before the familiarization phase.
Familiarization Phase: Place two identical objects in the arena and allow the rat to explore for 5 minutes.
Retention Interval: Return the rat to its home cage for a defined period (e.g., 24 hours).
Testing Phase: Replace one of the familiar objects with a novel object and allow the rat to explore for 5 minutes.
Analysis: Record the time spent exploring each object. Calculate the discrimination index as (Time with novel object - Time with familiar object) / (Total exploration time).
Workflow for a Novel Object Recognition (NOR) experiment.
Future Directions and Conclusion
HFI-142 is a valuable chemical probe for studying the multifaceted roles of IRAP. While the existing data, largely inferred from its more studied precursor HFI-419, suggests promising therapeutic potential in cognitive disorders, metabolic diseases, and vascular conditions, further research is imperative. Future studies should focus on:
Direct Preclinical Evaluation: Conducting comprehensive in vitro and in vivo studies specifically with HFI-142 to determine its pharmacokinetic and pharmacodynamic profiles.
Elucidation of Downstream Pathways: Investigating the broader signaling consequences of HFI-142-mediated IRAP inhibition beyond the insulin signaling pathway.
Therapeutic Efficacy in Disease Models: Assessing the efficacy of HFI-142 in relevant animal models of Alzheimer's disease, type 2 diabetes, and cardiovascular diseases.
An In-depth Technical Guide on the Safety and Toxicity Profile of HFI-142
Disclaimer: Information regarding the safety and toxicity profile of HFI-142 is not extensively available in the public domain. This compound is predominantly supplied for research purposes, and as such, comprehensive pr...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Information regarding the safety and toxicity profile of HFI-142 is not extensively available in the public domain. This compound is predominantly supplied for research purposes, and as such, comprehensive preclinical safety and toxicity data, as well as detailed experimental protocols, are not readily accessible. This guide provides a summary of the available information and the general context of its molecular targets, Insulin-Regulated Aminopeptidase (IRAP) and Aminopeptidase N (CD13).
Introduction to HFI-142
HFI-142 is a small molecule inhibitor of insulin-regulated aminopeptidase (IRAP), also known as aminopeptidase N (APN or CD13). It is identified by its CAS Number 332164-34-8 and has a molecular formula of C₁₇H₁₆N₂O₄. The primary mechanism of action of HFI-142 is the inhibition of the enzymatic activity of IRAP/APN, with a reported inhibitory constant (Ki) of 2.01 μM. Due to its inhibitory action on these key enzymes, HFI-142 has been investigated in research settings for its potential therapeutic applications, including its role in memory enhancement and cancer therapy. One study has noted its ability to inhibit the biosynthesis of leukotriene A4 in red blood cells.
Quantitative Data Summary
There is no publicly available quantitative data on the safety and toxicity of HFI-142. Preclinical studies detailing dose-response relationships, LD50 values, or adverse effect profiles have not been published.
Experimental Protocols
Detailed experimental protocols for safety and toxicity studies of HFI-142 are not available in the public domain. For researchers planning to conduct such studies, the following general methodologies for assessing the safety and toxicity of small molecule inhibitors may be adapted.
In Vitro Cytotoxicity Assay
A common method to assess the direct cytotoxic effects of a compound on cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow:
Workflow for in vitro cytotoxicity testing using the MTT assay.
Acute Systemic Toxicity in Rodents
To evaluate the general toxic effects of a substance on a whole organism, an acute systemic toxicity study is often performed in a rodent model.
Experimental Workflow:
Workflow for an acute systemic toxicity study in rodents.
Signaling Pathways
HFI-142 targets IRAP/APN, which are involved in various physiological processes. The inhibition of these enzymes can modulate several downstream signaling pathways.
IRAP and GLUT4 Trafficking
In response to insulin, IRAP translocates with the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane, facilitating glucose uptake. Inhibition of IRAP may influence this process.
Signaling Pathway:
Protocols & Analytical Methods
Method
HFI-142 Experimental Protocols for In Vitro Assays: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the in vitro evaluation of HFI-142, a small molecule inhibitor of insulin-r...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of HFI-142, a small molecule inhibitor of insulin-regulated aminopeptidase (IRAP) and aminopeptidase N (APN).[1][2] HFI-142 holds potential as a therapeutic agent, particularly in oncology, through its modulation of inflammatory and metabolic pathways.[1] The following protocols are based on established in vitro assays and findings from research on related compounds, offering a comprehensive guide for investigating the cellular effects of HFI-142.
Quantitative Data Summary
While specific quantitative data for HFI-142's effects on cancer cell lines are not widely published, a closely related synthetic analog of luminacin D, HL142, has been studied in ovarian cancer cell lines. The data from these studies provide a valuable reference for expected outcomes with HFI-142.
HFI-142, as an inhibitor of aminopeptidases, is anticipated to impact multiple signaling pathways involved in cancer progression. Research on the related compound HL142 suggests a role in modulating the TGFβ and FAK signaling pathways, which are critical in epithelial-to-mesenchymal transition (EMT), a key process in tumor metastasis.
Caption: Putative signaling pathway of HFI-142.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of HFI-142.
Caption: General workflow for in vitro assays.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of HFI-142 on the metabolic activity and proliferation of cancer cells.
Materials:
Cancer cell lines (e.g., OVCAR3, OVCAR8)
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
HFI-142
DMSO (for stock solution)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well plates
Microplate reader
Protocol:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
Prepare serial dilutions of HFI-142 in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be less than 0.1%.
Remove the medium from the wells and add 100 µL of the HFI-142 dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 100 µL of solubilization solution to each well.
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control.
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with HFI-142.
Materials:
Cancer cell lines
Complete culture medium
HFI-142
Annexin V-FITC Apoptosis Detection Kit
Flow cytometer
Protocol:
Seed cells in 6-well plates and treat with various concentrations of HFI-142 for the desired duration.
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
Wash the cells twice with cold PBS.
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of HFI-142 on cell cycle distribution.
Materials:
Cancer cell lines
Complete culture medium
HFI-142
PBS
70% cold ethanol
Propidium Iodide (PI) staining solution (containing RNase A)
Flow cytometer
Protocol:
Seed cells in 6-well plates and treat with HFI-142 for the desired time.
Harvest the cells by trypsinization and wash with PBS.
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
Centrifuge the cells and wash with PBS to remove the ethanol.
Resuspend the cell pellet in PI staining solution.
Incubate for 30 minutes at room temperature in the dark.
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the experimental assays and the cellular processes they investigate.
Caption: Relationship between HFI-142's effects and assays.
Application Notes and Protocols for HFI-142 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals Introduction HFI-142 is a small molecule inhibitor of aminopeptidase N (APN/CD13) and insulin-regulated aminopeptidase (IRAP).[1][2][3] APN is a zinc-depend...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
HFI-142 is a small molecule inhibitor of aminopeptidase N (APN/CD13) and insulin-regulated aminopeptidase (IRAP).[1][2][3] APN is a zinc-dependent metalloprotease often overexpressed on the surface of cancer cells and tumor neovasculature, where it plays a crucial role in tumor growth, invasion, and angiogenesis.[4][5][6][7][8] Inhibition of APN can disrupt these processes and induce apoptosis, making it a promising target for cancer therapy.[5] IRAP, also a zinc-dependent metalloprotease, is involved in various cellular processes, and its inhibition has been explored in different therapeutic contexts.[2][3][9] HFI-142 has a reported Ki of 2.01 μM for IRAP.[2][3]
These application notes provide a comprehensive guide for the utilization of HFI-142 in in vitro cell culture experiments to investigate its potential as an anti-cancer agent. The following sections detail the preparation of HFI-142, protocols for key cellular assays, and expected outcomes based on the known functions of its targets.
Data Presentation
As of the latest literature review, specific quantitative data for HFI-142 in cancer cell lines is not extensively published. The following table provides a general reference for starting concentrations based on its known Ki value and data from similar compounds. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Parameter
Value
Source
Target(s)
Aminopeptidase N (APN/CD13), Insulin-Regulated Aminopeptidase (IRAP)
A crucial first step for in vitro experiments is the correct preparation of the inhibitor stock solution.
Materials:
HFI-142 powder
Dimethyl sulfoxide (DMSO), sterile
Sterile microcentrifuge tubes
Protocol:
Bring the HFI-142 powder and DMSO to room temperature.
Prepare a 10 mM stock solution of HFI-142 by dissolving the appropriate amount of powder in DMSO. For example, for a 10 mM stock, dissolve 3.12 mg of HFI-142 (Molecular Weight: 312.32 g/mol ) in 1 mL of DMSO.
Vortex the solution until the powder is completely dissolved.
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -80°C for long-term storage.[2]
Cell Viability/Cytotoxicity Assay
This protocol is designed to determine the effect of HFI-142 on the viability and proliferation of cancer cells. The MTT or resazurin assay is a common method for this purpose.
Materials:
Cancer cell line of interest
Complete cell culture medium
HFI-142 stock solution (10 mM in DMSO)
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Plate reader
Protocol:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
Prepare serial dilutions of HFI-142 in complete medium from the 10 mM stock. A common starting range is 0.1, 1, 5, 10, 20, and 50 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
Remove the medium from the wells and add 100 µL of the prepared HFI-142 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest HFI-142 concentration).
Incubate the plate for 24, 48, or 72 hours.
Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
If using MTT, add 100 µL of solubilization buffer to each well and incubate for at least 1 hour at room temperature to dissolve the formazan crystals.
Measure the absorbance at 570 nm (for MTT) or fluorescence at 560 nm excitation/590 nm emission (for resazurin) using a plate reader.
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the detection and quantification of apoptosis induced by HFI-142.
Materials:
Cancer cell line of interest
Complete cell culture medium
HFI-142 stock solution (10 mM in DMSO)
6-well cell culture plates
Annexin V-FITC/PI Apoptosis Detection Kit
Flow cytometer
Protocol:
Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
Treat the cells with HFI-142 at concentrations determined from the cell viability assay (e.g., IC50 and 2x IC50). Include a vehicle control.
Incubate for a predetermined time (e.g., 24 or 48 hours).
Harvest the cells by trypsinization and collect both the adherent and floating cells.
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
Incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Cell Migration and Invasion Assays
These assays are used to assess the effect of HFI-142 on the migratory and invasive potential of cancer cells.
a) Wound Healing (Scratch) Assay for Migration:
Seed cells in a 6-well plate and grow to a confluent monolayer.
Create a "scratch" in the monolayer with a sterile pipette tip.
Wash with PBS to remove detached cells and replace with fresh medium containing HFI-142 at the desired concentration (a non-lethal concentration should be used).
Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours).
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
b) Transwell Invasion Assay:
Rehydrate Matrigel-coated inserts (8 µm pore size) for 2 hours at 37°C with serum-free medium.
Harvest cells and resuspend them in serum-free medium containing HFI-142.
Add 5 x 10^4 cells to the upper chamber of the insert.
Add complete medium (containing serum as a chemoattractant) to the lower chamber.
Incubate for 24-48 hours.
Remove non-invading cells from the upper surface of the insert with a cotton swab.
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
Count the number of invading cells in several microscopic fields and compare the treated groups to the control.
Visualizations
Caption: A general experimental workflow for evaluating the in vitro anti-cancer effects of HFI-142.
Caption: Putative signaling pathways and cellular processes affected by HFI-142 through the inhibition of APN and IRAP.
Application Notes and Protocols for HFI-142 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals Introduction HFI-142 is a potent inhibitor of insulin-regulated aminopeptidase (IRAP), also known as placental leucine aminopeptidase (P-LAP) or oxytocinase...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
HFI-142 is a potent inhibitor of insulin-regulated aminopeptidase (IRAP), also known as placental leucine aminopeptidase (P-LAP) or oxytocinase. It also exhibits inhibitory activity against other aminopeptidases, such as aminopeptidase N, and has been shown to inhibit the biosynthesis of leukotriene A4.[1] These properties make HFI-142 a valuable research tool for investigating the physiological and pathological roles of these enzymes in various contexts, including metabolic disorders, cancer, and inflammation.
These application notes provide a summary of the available information on HFI-142 for in vivo research, including its mechanism of action, formulation protocols, and key signaling pathways.
Disclaimer: No published in vivo studies with specific dosage and administration routes for HFI-142 were identified in a comprehensive literature search. The following information is based on manufacturer's guidelines for formulation and data from a related, but distinct, compound (HFI-419). Researchers should perform their own dose-finding and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental design.
Mechanism of Action
HFI-142 primarily acts as an inhibitor of Insulin-Regulated Aminopeptidase (IRAP). IRAP is a transmembrane zinc-dependent aminopeptidase that is co-localized with the glucose transporter GLUT4 in intracellular vesicles. Upon insulin stimulation, both IRAP and GLUT4 translocate to the plasma membrane. By inhibiting IRAP, HFI-142 can modulate the activity of various peptide hormones that are substrates for this enzyme.
Additionally, HFI-142 has been demonstrated to inhibit the biosynthesis of leukotriene A4, a key intermediate in the production of pro-inflammatory leukotrienes. This suggests a potential anti-inflammatory role for the compound.
Quantitative Data Summary
As no specific in vivo dosage data for HFI-142 is available, the following table provides information for a related IRAP inhibitor, HFI-419 , for reference purposes only.
Compound
Animal Model
Dosage
Administration Route
Key Findings
Reference
HFI-419
Obese Zucker Rats
29 µ g/100 g BW/day
Subcutaneous osmotic minipumps (for 2 weeks)
Improved whole-body glucose tolerance; ameliorated redox balance in skeletal muscle.
The following are suggested protocols for preparing HFI-142 for in vivo use, based on information from suppliers. The optimal vehicle should be determined based on the specific administration route and animal model. It is recommended to prepare fresh solutions for each experiment.
a) Vehicle Composition 1: Corn Oil
This formulation is suitable for subcutaneous or intraperitoneal administration.
Stock Solution: Prepare a stock solution of HFI-142 in DMSO (e.g., 20.8 mg/mL).
Working Solution: To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly. This results in a final concentration of 2.08 mg/mL.[3]
b) Vehicle Composition 2: PEG300, Tween-80, and Saline
This formulation can be suitable for various parenteral routes.
Stock Solution: Prepare a stock solution of HFI-142 in DMSO (e.g., 20.8 mg/mL).
Working Solution: To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume of 1 mL. This results in a final concentration of 2.08 mg/mL.[3]
c) Vehicle Composition 3: SBE-β-CD in Saline
This formulation may be suitable for intravenous administration due to its aqueous nature.
Stock Solution: Prepare a stock solution of HFI-142 in DMSO (e.g., 20.8 mg/mL).
Working Solution: To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly. This results in a final concentration of 2.08 mg/mL.[3]
Administration Route Considerations
The choice of administration route will depend on the experimental goals, the target tissue, and the pharmacokinetic properties of HFI-142. Common routes for preclinical studies include:
The following diagram illustrates the translocation of IRAP and GLUT4 to the plasma membrane upon insulin signaling, a process that can be modulated by HFI-142.
Caption: Insulin signaling pathway leading to IRAP and GLUT4 translocation.
Leukotriene A4 Biosynthesis Pathway
This diagram shows the enzymatic steps leading to the production of Leukotriene A4 and its subsequent conversion, a pathway inhibited by HFI-142.
Caption: Biosynthesis pathway of Leukotriene A4 and its metabolites.
Application Notes and Protocols for HFI-142 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals Abstract HFI-142 is a potent inhibitor of insulin-regulated aminopeptidase (IRAP), also known as placental leucine aminopeptidase (P-LAP) or oxytocinase.[1]...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
HFI-142 is a potent inhibitor of insulin-regulated aminopeptidase (IRAP), also known as placental leucine aminopeptidase (P-LAP) or oxytocinase.[1] As a crucial component in the insulin signaling pathway, IRAP plays a significant role in glucose metabolism and has emerged as a therapeutic target in metabolic diseases and other conditions.[2] These application notes provide detailed protocols for the preparation of HFI-142 stock solutions using dimethyl sulfoxide (DMSO), along with guidelines for its use in typical in vitro and cell-based assays.
Chemical Properties and Solubility
HFI-142 is a small molecule inhibitor with the following properties:
Note: Sonication or gentle heating (to 37°C) may be required to achieve complete dissolution at higher concentrations.[4] It is recommended to use freshly opened, anhydrous DMSO, as its hygroscopic nature can affect solubility.[1]
Preparation of HFI-142 Stock Solutions
Materials
HFI-142 powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile, amber microcentrifuge tubes or vials
Vortex mixer
Sonicator (optional)
Calibrated pipettes
Protocol for 10 mM Stock Solution
Weighing: Accurately weigh out the desired amount of HFI-142 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.12 mg of HFI-142.
Dissolution: Add the appropriate volume of DMSO to the vial containing the HFI-142 powder. For a 10 mM stock solution, if you weighed 3.12 mg, add 1 mL of DMSO.
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.[1][4]
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][3]
Stock Solution Preparation Table
Desired Concentration
Mass of HFI-142 for 1 mL
Volume of DMSO
1 mM
0.312 mg
1 mL
5 mM
1.56 mg
1 mL
10 mM
3.12 mg
1 mL
50 mM
15.6 mg
1 mL
Experimental Protocols
In Vitro IRAP Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of HFI-142 on IRAP.
Workflow for In Vitro IRAP Inhibition Assay
Caption: Workflow for a typical in vitro IRAP enzyme inhibition assay.
Protocol:
Prepare Reagents:
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) at the optimal pH for IRAP activity.
HFI-142 Dilutions: Prepare a serial dilution of the HFI-142 stock solution in the assay buffer. The final DMSO concentration in the assay should be kept low (typically <0.5%) and consistent across all wells.
IRAP Enzyme: Dilute the recombinant IRAP enzyme to the desired concentration in the assay buffer.
Substrate: Prepare a solution of a fluorogenic or chromogenic substrate for IRAP (e.g., Leucine-7-amido-4-methylcoumarin).
Assay Procedure:
Add the diluted HFI-142 or vehicle control (DMSO in assay buffer) to the wells of a microplate.
Add the diluted IRAP enzyme to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature.
Initiate the enzymatic reaction by adding the substrate to all wells.
Incubate the plate at the optimal temperature for a set period.
Stop the reaction using a suitable stop solution.
Measure the fluorescence or absorbance to determine the amount of product formed.
Data Analysis:
Calculate the percentage of inhibition for each concentration of HFI-142.
Plot the percentage of inhibition against the logarithm of the HFI-142 concentration to determine the IC₅₀ value.
Cell-Based Glucose Uptake Assay
This protocol is designed to evaluate the effect of HFI-142 on glucose uptake in insulin-sensitive cells (e.g., adipocytes or muscle cells).
Workflow for Cell-Based Glucose Uptake Assay
Caption: Workflow for assessing glucose uptake in cells treated with HFI-142.
Protocol:
Cell Culture:
Culture insulin-responsive cells (e.g., 3T3-L1 adipocytes or L6 myotubes) in appropriate growth media.
If necessary, differentiate the cells into their mature phenotype.
Treatment:
Serum-starve the cells for a few hours to overnight to establish a basal state.
Pre-incubate the cells with various concentrations of HFI-142 or a vehicle control for a specified period.
Stimulate the cells with a sub-maximal concentration of insulin to induce glucose uptake.
Glucose Uptake Measurement:
Add a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent glucose analog) to the cells and incubate for a short period.
Stop the uptake by washing the cells with ice-cold PBS.
Lyse the cells to release the intracellular contents.
Measure the amount of internalized labeled glucose using a scintillation counter or a fluorescence plate reader.
Data Analysis:
Normalize the glucose uptake data to the protein concentration in each well.
Compare the glucose uptake in HFI-142-treated cells to the control groups.
IRAP Signaling Pathway
HFI-142 inhibits IRAP, which is involved in the insulin-stimulated translocation of GLUT4 to the plasma membrane. The simplified signaling pathway is as follows:
Caption: Simplified signaling cascade of insulin-stimulated GLUT4 and IRAP translocation.
In insulin-responsive tissues like fat and muscle cells, insulin binding to its receptor triggers a signaling cascade involving PI3K and Akt.[3][4] Akt then phosphorylates and inactivates AS160, a Rab-GTPase activating protein.[2] This inactivation allows for the translocation of GLUT4 storage vesicles (GSVs), which also contain IRAP, to the plasma membrane, leading to increased glucose uptake.[3][4] By inhibiting IRAP, HFI-142 can be used to probe the functional roles of this aminopeptidase in this and other cellular processes.
Safety Precautions
HFI-142: As with any research chemical, handle HFI-142 with care. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.
DMSO: DMSO is readily absorbed through the skin and can carry dissolved substances with it. Therefore, it is crucial to wear appropriate chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. In case of exposure, follow the first-aid measures outlined in the SDS.
Disclaimer: This document is intended for research use only. The protocols provided are examples and may require optimization for specific experimental conditions. Always follow standard laboratory safety procedures.
HFI-142 Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals Introduction HFI-142 is a potent and specific inhibitor of Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopept...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
HFI-142 is a potent and specific inhibitor of Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase (P-LAP).[1][2][3] IRAP is a transmembrane zinc-dependent M1 aminopeptidase highly expressed in various tissues, including brain regions critical for cognitive functions like the hippocampus and cortex. Emerging evidence suggests that inhibition of IRAP can enhance cognitive processes, making it a promising therapeutic target for neurological disorders characterized by cognitive impairment. HFI-142, by inhibiting IRAP, presents a valuable pharmacological tool for investigating the role of this enzyme in neuronal function, synaptic plasticity, and its potential as a therapeutic agent.
Mechanism of Action
HFI-142 exerts its effects by inhibiting the enzymatic activity of IRAP. IRAP is known to cleave several neuropeptides, and its inhibition is thought to potentiate the actions of these peptides in the brain. One of the key proposed mechanisms for the cognitive-enhancing effects of IRAP inhibitors is their influence on synaptic plasticity and glucose uptake in neurons. IRAP is co-localized with the glucose transporter GLUT4 in hippocampal neurons and is involved in regulating GLUT4 trafficking to the neuronal membrane.[4][5][6][7] By modulating GLUT4 translocation, IRAP inhibitors like HFI-142 may enhance glucose availability in active neurons, thereby supporting the energy-demanding processes of learning and memory. Furthermore, inhibition of IRAP has been shown to increase the expression of pro-cognitive markers such as drebrin and MAP2, which are crucial for dendritic spine integrity and synaptic function.[8][9]
Quantitative Data
A summary of the key quantitative data for HFI-142 and related IRAP inhibitors is presented in the table below. This information is crucial for designing and interpreting experiments.
The following diagram illustrates the proposed signaling pathway affected by HFI-142 through the inhibition of IRAP, leading to enhanced synaptic function and cognitive processes.
Proposed signaling pathway of HFI-142 in neurons.
Experimental Protocols
The following protocols are suggested for investigating the effects of HFI-142 in neuroscience research models. These are based on established methods used for other IRAP inhibitors and can be adapted for HFI-142.
In Vitro Studies: Primary Neuronal Cultures
Objective: To assess the neuroprotective and synaptogenic effects of HFI-142 on primary hippocampal or cortical neurons.
E18-E19 timed-pregnant Sprague-Dawley rats or C57BL/6 mice
Dissection medium (e.g., Hibernate-E)
Enzymatic digestion solution (e.g., Papain or Trypsin)
Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin)
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
Procedure:
Dissect hippocampi or cortices from embryonic brains under sterile conditions.
Mince the tissue and incubate in the enzymatic digestion solution at 37°C.
Gently triturate the tissue to obtain a single-cell suspension.
Plate the cells onto coated culture vessels at a desired density.
Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Change half of the medium every 3-4 days.
2. Cell Viability Assays
MTT Assay Protocol (Assessment of Metabolic Activity) [1][2][14][15]
Plate neurons in a 96-well plate.
After treatment with HFI-142 for the desired duration, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well.
Incubate for 2-4 hours at 37°C.
Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
LDH Assay Protocol (Assessment of Membrane Integrity) [16][17][18][19][20]
Plate neurons in a 96-well plate.
After HFI-142 treatment, collect the culture supernatant.
Add the supernatant to a new plate with the LDH reaction mixture according to the manufacturer's instructions.
Incubate at room temperature for the recommended time.
Measure the absorbance at 490 nm.
In Vivo Studies: Rodent Models of Cognitive Function
Objective: To evaluate the cognitive-enhancing effects of HFI-142 in healthy or cognitively impaired rodent models.
Experimental Workflow:
Workflow for in vivo cognitive studies.
1. Novel Object Recognition (NOR) Test Protocol [21][22][23][24][25]
Apparatus: An open-field arena.
Procedure:
Habituation: Allow each animal to explore the empty arena for a set period (e.g., 5-10 minutes) for 2-3 days.
Familiarization Phase: Place two identical objects in the arena and allow the animal to explore for a defined time (e.g., 5-10 minutes).
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours). Administer HFI-142 before or after this phase.
Test Phase: Replace one of the familiar objects with a novel object and allow the animal to explore again.
Data Analysis: Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.
2. Spontaneous Alternation Task (Y-Maze or T-Maze) Protocol [26][27][28][29][30]
Apparatus: A Y-maze or T-maze with three identical arms.
Procedure:
Place the animal at the start of one arm and allow it to freely explore the maze for a set duration (e.g., 8 minutes).
Record the sequence of arm entries.
An alternation is defined as consecutive entries into all three different arms.
Data Analysis: Calculate the percentage of spontaneous alternations. Higher alternation rates are indicative of better spatial working memory.
Conclusion
HFI-142 represents a valuable research tool for elucidating the role of IRAP in the central nervous system. The provided application notes and protocols offer a starting point for investigating its potential in modulating neuronal function and cognitive processes. Further research is warranted to fully characterize the therapeutic potential of HFI-142 in various neuroscience research models.
Application Notes and Protocols for H-Phe-Ile-NH2 (HFI-142) in Enzymatic Assays for IRAP Inhibition
For Researchers, Scientists, and Drug Development Professionals Introduction Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase, is a transmembrane zinc metalloprotease...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase, is a transmembrane zinc metalloprotease belonging to the M1 aminopeptidase family.[1] IRAP is involved in various physiological processes, including the regulation of peptide hormones like oxytocin and vasopressin in the brain, glucose metabolism through the trafficking of GLUT4 transporters, and antigen presentation in the immune system.[1][2][3] Its role in cognitive function has made it a significant target for drug discovery, particularly for conditions involving memory impairment.[4]
HFI-142 is an inhibitor of Insulin-Regulated Aminopeptidase (IRAP).[5][6][7] It is also the more stable active metabolite of the related compound HFI-419.[8] Understanding the inhibitory activity of HFI-142 is crucial for the development of therapeutic agents targeting IRAP. These application notes provide detailed protocols for utilizing HFI-142 in enzymatic assays to determine its inhibitory effects on IRAP.
Quantitative Data Summary
The following table summarizes the key quantitative data for HFI-142 as an IRAP inhibitor.
Dilute recombinant IRAP to the desired concentration in Assay Buffer.
Prepare serial dilutions of HFI-142 in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
Assay Setup:
To the wells of a 96-well black microplate, add 50 µL of the serially diluted HFI-142 solutions. Include wells for a positive control (IRAP without inhibitor) and a negative control (Assay Buffer without IRAP).
Add 25 µL of the diluted IRAP enzyme solution to each well (except the negative control).
Incubate the plate at 37°C for 15 minutes to allow for the binding of HFI-142 to IRAP.
Enzymatic Reaction and Measurement:
Initiate the enzymatic reaction by adding 25 µL of the Leu-AMC substrate solution to each well. The final concentration of Leu-AMC should be at or near its Km value for IRAP.
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
Monitor the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
Data Analysis:
Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.
Calculate the percentage of inhibition for each concentration of HFI-142 using the following formula:
% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
Plot the percentage of inhibition against the logarithm of the HFI-142 concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: HPLC-Based Enzymatic Assay for IRAP Inhibition
This protocol is based on methods used to measure the trimming of larger peptide substrates like vasopressin.[9][10]
Objective: To determine the inhibitory effect of HFI-142 on the cleavage of a peptide substrate by IRAP.
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Mobile Phase A: 0.1% TFA in water
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
Reaction Setup:
In microcentrifuge tubes, prepare reaction mixtures containing Assay Buffer, a fixed concentration of IRAP, and varying concentrations of HFI-142. Include a control reaction without HFI-142.
Pre-incubate the mixtures at 37°C for 15 minutes.
Enzymatic Reaction:
Initiate the reaction by adding the peptide substrate (e.g., vasopressin) to each tube.
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
Reaction Quenching:
Stop the reaction by adding an equal volume of Quenching Solution (0.5% TFA).
HPLC Analysis:
Centrifuge the quenched reactions to pellet any precipitate.
Inject a defined volume of the supernatant onto the HPLC system.
Separate the substrate and product using a suitable gradient of Mobile Phase B.
Monitor the elution profile by absorbance at a specific wavelength (e.g., 220 nm).
Data Analysis:
Quantify the peak areas corresponding to the substrate and the cleaved product.
Calculate the percentage of substrate cleavage for each HFI-142 concentration.
Determine the percent inhibition and subsequently the IC50 value as described in Protocol 1.
Conclusion
These application notes provide a framework for the characterization of HFI-142 as an inhibitor of IRAP. The provided protocols for fluorescence-based and HPLC-based enzymatic assays offer robust methods for determining the potency and mechanism of inhibition. The successful application of these methods will aid researchers in the ongoing investigation of IRAP as a therapeutic target and in the development of novel and more potent inhibitors.
Application Notes and Protocols for Studying Memory Enhancement in Mice
Disclaimer: The specific protocol "HFI-142" was not identified in the available literature. The following application note presents a representative protocol for studying memory enhancement in mice based on common method...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The specific protocol "HFI-142" was not identified in the available literature. The following application note presents a representative protocol for studying memory enhancement in mice based on common methodologies and established signaling pathways in the field of neuroscience. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
The study of memory enhancement in animal models is a critical area of research for the development of therapeutics for cognitive disorders such as Alzheimer's disease and age-related memory decline. This protocol outlines a comprehensive approach to evaluating a hypothetical memory-enhancing compound, hereafter referred to as "Compound X," in a mouse model. The protocol is designed to assess the efficacy of Compound X on spatial learning and memory, and to elucidate its underlying mechanism of action, focusing on the well-established NMDA receptor and CaMKII signaling pathway, which plays a crucial role in synaptic plasticity and memory formation.[1][2][3]
Experimental Protocols
Animal Model
Species: C57BL/6 mice, male, 8-10 weeks old.
Housing: Mice are housed in groups of 4-5 per cage with ad libitum access to food and water, under a 12-hour light/dark cycle.
Acclimation: Animals are acclimated to the housing facility for at least one week prior to the commencement of any experimental procedures.
Compound Preparation and Administration
Compound X Preparation: Compound X is dissolved in a vehicle solution (e.g., 0.9% saline with 1% Tween 80).
Dosage: Based on preliminary studies, three doses of Compound X (e.g., 1 mg/kg, 5 mg/kg, and 10 mg/kg) and a vehicle control are used.
Administration: The compound is administered via intraperitoneal (i.p.) injection 30 minutes prior to the behavioral task.
Behavioral Assay: Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[4]
Apparatus: A circular pool (120 cm in diameter) filled with water made opaque with non-toxic white paint. The water temperature is maintained at 22 ± 1°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. Visual cues are placed around the pool for spatial navigation.
Acquisition Phase (5 days):
Mice are trained for four trials per day for five consecutive days.
For each trial, the mouse is gently placed into the water at one of four starting positions.
The mouse is allowed to swim freely for 60 seconds to find the hidden platform.
If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain on the platform for 15 seconds.
The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.
Probe Trial (Day 6):
24 hours after the last training session, the platform is removed from the pool.
Each mouse is allowed to swim freely for 60 seconds.
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.
Biochemical Analysis: Western Blot for Signaling Pathway Proteins
Tissue Collection: One hour after the final behavioral trial, mice are euthanized, and the hippocampus is rapidly dissected and frozen.
Protein Extraction: Hippocampal tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
Western Blot: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins in the NMDA-CaMKII pathway (e.g., p-NMDAR1, NMDAR1, p-CaMKII, CaMKII, p-CREB, CREB). Following incubation with secondary antibodies, protein bands are visualized and quantified.
Data Presentation
Table 1: Morris Water Maze - Acquisition Phase (Escape Latency in seconds)
Treatment Group
Day 1 (Mean ± SEM)
Day 2 (Mean ± SEM)
Day 3 (Mean ± SEM)
Day 4 (Mean ± SEM)
Day 5 (Mean ± SEM)
Vehicle Control
55.2 ± 3.1
48.5 ± 2.8
39.1 ± 2.5
30.3 ± 2.1
22.4 ± 1.9
Compound X (1 mg/kg)
54.8 ± 3.3
42.1 ± 2.6
31.5 ± 2.2
23.8 ± 1.8
16.5 ± 1.5
Compound X (5 mg/kg)
55.0 ± 3.0
38.7 ± 2.4
25.9 ± 2.0
18.2 ± 1.6
11.3 ± 1.2***
Compound X (10 mg/kg)
54.9 ± 3.2
39.0 ± 2.5
26.2 ± 2.1
18.5 ± 1.7
11.8 ± 1.3***
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control
Table 2: Morris Water Maze - Probe Trial
Treatment Group
Time in Target Quadrant (s, Mean ± SEM)
Platform Crossings (n, Mean ± SEM)
Vehicle Control
18.2 ± 1.5
2.1 ± 0.3
Compound X (1 mg/kg)
25.6 ± 1.8
3.5 ± 0.4
Compound X (5 mg/kg)
35.4 ± 2.1
5.2 ± 0.5
Compound X (10 mg/kg)
34.9 ± 2.0
5.0 ± 0.4
*p < 0.05, ***p < 0.001 compared to Vehicle Control
Table 3: Western Blot Analysis of Hippocampal Protein Expression
Treatment Group
p-NMDAR1 / NMDAR1 Ratio (Fold Change)
p-CaMKII / CaMKII Ratio (Fold Change)
p-CREB / CREB Ratio (Fold Change)
Vehicle Control
1.00
1.00
1.00
Compound X (5 mg/kg)
2.35 ± 0.21**
2.89 ± 0.25
3.12 ± 0.28
**p < 0.01, ***p < 0.001 compared to Vehicle Control
Visualizations
Caption: Experimental workflow for assessing memory enhancement in mice.
Caption: Proposed signaling pathway for Compound X-mediated memory enhancement.
Application Notes and Protocols: Cell-Based Assay Design for HFI-142 and HIF-1α Pathway Screening
Introduction These application notes provide detailed protocols for the screening and characterization of compounds based on two distinct molecular targets. The initial query focused on cell-based assay design for screen...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
These application notes provide detailed protocols for the screening and characterization of compounds based on two distinct molecular targets. The initial query focused on cell-based assay design for screening HFI-142, with a specific interest in the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway.
Based on a comprehensive review of the scientific literature, HFI-142 is identified as an inhibitor of Insulin-Regulated Aminopeptidase (IRAP), with a reported Ki of 2.01 μM.[1][2][3] There is currently no direct scientific evidence linking HFI-142 to the modulation of the HIF-1α pathway.
Therefore, this document is structured into two parts to provide scientifically accurate and relevant protocols:
Part 1: Details cell-based assay designs for screening HFI-142 and other potential inhibitors against its known target, Insulin-Regulated Aminopeptidase (IRAP).
Part 2: Provides a comprehensive guide and general protocols for the cell-based screening of compounds that modulate the HIF-1α signaling pathway, as originally requested. This section is intended for researchers interested in identifying and characterizing novel HIF-1α inhibitors.
Part 1: Cell-Based Assay Design for Screening HFI-142 and other IRAP Inhibitors
Background
Insulin-Regulated Aminopeptidase (IRAP) is a transmembrane zinc-dependent metalloprotease that is co-localized with the glucose transporter GLUT4 in intracellular vesicles.[4][5] Upon insulin stimulation, these vesicles translocate to the plasma membrane, increasing glucose uptake.[4][6] IRAP's enzymatic activity is implicated in various physiological processes, including the regulation of peptide hormones in the brain, making it a target for cognitive disorders.[7] Screening for IRAP inhibitors like HFI-142 requires assays that can measure the modulation of its enzymatic activity or its cellular translocation.
This assay measures the direct inhibitory effect of compounds on IRAP enzymatic activity using membranes from cells overexpressing the enzyme.
Cell Line: Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells stably overexpressing human IRAP.[1][8] CHO-K1 cells are known to have abundant endogenous IRAP activity.[9]
Principle: IRAP cleaves a fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC), releasing the fluorescent AMC molecule. Inhibitors will reduce the rate of AMC production.[10]
Protocol:
Cell Membrane Preparation:
Culture IRAP-expressing cells to confluency.
Harvest cells, wash with cold PBS, and resuspend in hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors).
Homogenize cells and centrifuge at low speed to remove nuclei and debris.
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.
Assay Execution (384-well format):
Add 5 µL of assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5) to each well.
Add 0.5 µL of HFI-142 or other test compounds at various concentrations (in DMSO).
Add 10 µL of the cell membrane preparation (optimized concentration) to each well.
Incubate for 15 minutes at room temperature.
Initiate the reaction by adding 10 µL of L-Leu-AMC substrate (final concentration ~50 µM).
Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) kinetically over 30-60 minutes.
Controls:
Negative Control: DMSO vehicle.
Positive Control: A known IRAP inhibitor (e.g., Angiotensin IV).
Data Analysis: Calculate the rate of reaction (slope of fluorescence over time). Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value.
This assay confirms the activity of compounds in a more physiological context, assessing cell permeability and engagement with IRAP in intact cells.
Cell Line: CHO-K1 or hIRAP-HEK293 cells.
Principle: Similar to the cell-free assay, but the substrate is added directly to live cells.
Protocol:
Cell Plating: Seed cells in a 96-well, black, clear-bottom plate and grow to ~90% confluency.
Compound Treatment:
Remove culture medium and wash cells with a serum-free buffer (e.g., HBSS).
Add buffer containing HFI-142 or test compounds at desired concentrations.
Incubate for 30-60 minutes at 37°C.
Enzymatic Reaction:
Add the fluorogenic substrate L-Leu-AMC to each well.
Immediately measure fluorescence kinetically as described in the primary assay.
Data Analysis: Calculate IC50 values as described above. A cell viability assay (e.g., CellTiter-Glo) should be run in parallel to control for cytotoxicity.
Data Presentation
Quantitative data from the screening assays should be summarized for clear comparison.
Table 1: Inhibitory Activity of HFI-142 and Test Compounds against IRAP
Compound
Cell-Free IC50 (µM)
Whole-Cell IC50 (µM)
Cytotoxicity (CC50, µM)
HFI-142 (Ref)
2.0 - 2.5
5.0 - 7.0
> 100
Compound X
Value
Value
Value
Compound Y
Value
Value
Value
| Ang IV (Ref) | 0.1 - 0.2 | 0.5 - 1.0 | > 100 |
Screening Workflow for IRAP Inhibitors
Screening Workflow for IRAP Inhibitors
Part 2: General Protocols for Cell-Based Screening of HIF-1α Pathway Modulators
Background
Hypoxia-Inducible Factor 1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen (hypoxia). It consists of an oxygen-regulated α-subunit and a constitutively expressed β-subunit. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and rapid proteasomal degradation. Under hypoxia, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).
HIF-1α Signaling Pathway
HIF-1α Signaling Pathway Diagram
Experimental Protocols
1. Primary Screening: HIF-1α Reporter Gene Assay
This is a high-throughput assay to identify compounds that modulate HIF-1α transcriptional activity.
Cell Line: A human cancer cell line (e.g., HEK293, HCT116, or U2OS) stably transfected with a reporter construct containing multiple copies of the Hypoxia Response Element (HRE) driving the expression of a reporter gene like firefly luciferase.
Principle: Under hypoxic conditions or upon stimulation with a hypoxia-mimetic agent (e.g., CoCl₂), stabilized HIF-1α binds to the HRE and drives luciferase expression. Inhibitors will reduce the luciferase signal.
Protocol:
Cell Plating: Seed the stable reporter cell line into white, opaque 96-well or 384-well plates.
Compound Treatment: Add test compounds at various concentrations.
Hypoxia Induction:
Chemical Induction: Add a hypoxia-mimetic agent like CoCl₂ (e.g., 100 µM final concentration) or DMOG (Dimethyloxalylglycine).
Gaseous Hypoxia: Place plates in a hypoxic chamber (e.g., 1% O₂) for 16-24 hours.
Luciferase Assay:
Equilibrate the plate to room temperature.
Add a luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System).
Measure luminescence using a plate reader.
Data Analysis: Normalize the luciferase signal to a cell viability readout from a parallel plate. Calculate percent inhibition relative to a vehicle control and determine IC50 values.
2. Secondary Assay: Western Blot for HIF-1α Stabilization
This assay directly measures the effect of compounds on the level of HIF-1α protein.
Cell Line: Any relevant cancer cell line (e.g., MCF-7, PC-3, HepG2).
Protocol:
Treatment: Plate cells and treat with test compounds for 1-2 hours before inducing hypoxia.
Hypoxia Induction: Expose cells to hypoxia (1% O₂) or a chemical inducer for 4-6 hours.
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
Western Blot:
Determine protein concentration.
Separate 30-50 µg of protein per lane by SDS-PAGE.
Transfer proteins to a PVDF membrane.
Block the membrane and probe with a primary antibody specific for HIF-1α.
Probe with a loading control antibody (e.g., β-actin or Tubulin).
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
Data Analysis: Quantify band intensity using densitometry. Normalize HIF-1α levels to the loading control.
3. Functional Assay: VEGF Secretion ELISA
This assay measures the secretion of VEGF, a key downstream target of HIF-1α, providing a functional readout of pathway inhibition.
Cell Line: A cell line known to secrete VEGF in response to hypoxia (e.g., U87-MG, MDA-MB-231).
Protocol:
Treatment and Induction: Plate cells, allow them to adhere, then treat with compounds and induce hypoxia as described above for 24 hours.
Sample Collection: Collect the cell culture supernatant.
ELISA:
Use a commercial Human VEGF ELISA kit.
Perform the ELISA according to the manufacturer's instructions, using the collected supernatant as the sample.
Measure absorbance at 450 nm.
Data Analysis: Generate a standard curve using recombinant VEGF. Calculate the concentration of VEGF in each sample. Normalize data to cell number or total protein from a parallel plate.
Data Presentation
Table 2: Activity of Test Compounds on the HIF-1α Pathway
Application Notes and Protocols for HFI-142 Administration in Xenograft Models for Cancer Studies
Disclaimer: The following application notes and protocols are provided as a general guide for researchers and scientists. To date, specific studies detailing the administration of HFI-142 in xenograft models for cancer r...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The following application notes and protocols are provided as a general guide for researchers and scientists. To date, specific studies detailing the administration of HFI-142 in xenograft models for cancer research have not been extensively published. Therefore, the information presented here is extrapolated from the known mechanism of action of HFI-142 as an Insulin-Regulated Aminopeptidase (IRAP) inhibitor and general principles of preclinical cancer research involving xenograft models. Researchers should optimize these protocols based on their specific cancer models and experimental goals.
Introduction
Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase, is a membrane-bound zinc-metallopeptidase.[1] Studies have indicated a potential role of IRAP in cancer progression. Elevated IRAP activity has been observed in breast cancer tissues from both animal models and human patients, suggesting that IRAP could be a therapeutic target.[1][2][3] HFI-142 is an inhibitor of IRAP with a Ki of 2.01 μM.[4] By inhibiting IRAP, HFI-142 may modulate the levels of various peptide hormones such as oxytocin and vasopressin, and potentially influence the renin-angiotensin system and glucose transport, all of which have been implicated in cancer biology.[1][3]
These application notes provide a framework for investigating the potential anti-cancer effects of HFI-142 in xenograft models.
Data Presentation
As no specific quantitative data from HFI-142 administration in cancer xenograft models is publicly available, the following tables are presented as templates for data collection and presentation.
Table 1: Hypothetical Tumor Growth Inhibition Data for HFI-142 in a Breast Cancer Xenograft Model
Treatment Group
Dose (mg/kg)
Administration Route
Mean Tumor Volume (mm³) ± SEM (Day 28)
Percent Tumor Growth Inhibition (%)
Vehicle Control
-
Intraperitoneal
1500 ± 150
0
HFI-142
10
Intraperitoneal
1050 ± 120
30
HFI-142
25
Intraperitoneal
750 ± 100
50
HFI-142
50
Intraperitoneal
450 ± 80
70
Positive Control
Varies
Varies
Varies
Varies
Table 2: Hypothetical Biomarker Analysis in Tumor Tissues
Treatment Group
Dose (mg/kg)
Oxytocin Level (pg/mg tissue) ± SEM
Vasopressin Level (pg/mg tissue) ± SEM
GLUT4 Expression (Fold Change) ± SEM
Vehicle Control
-
10 ± 1.5
50 ± 5.0
1.0 ± 0.1
HFI-142
50
25 ± 3.0
20 ± 2.5
2.5 ± 0.3
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for utilizing HFI-142 in cancer xenograft studies.
Protocol 1: Preparation of HFI-142 for In Vivo Administration
This protocol is based on general formulation methods for similar small molecule inhibitors.
Materials:
HFI-142 powder
Dimethyl sulfoxide (DMSO)
PEG300
Tween-80
Saline (0.9% NaCl)
Sterile, pyrogen-free vials and syringes
Procedure:
Prepare a stock solution of HFI-142 in DMSO. For example, dissolve 20.8 mg of HFI-142 in 1 mL of DMSO to get a 20.8 mg/mL stock solution.
For a final injection volume of 100 µL per mouse, the following formulation can be prepared:
10 µL of HFI-142 DMSO stock solution (20.8 mg/mL)
40 µL of PEG300
5 µL of Tween-80
45 µL of Saline
Vortex the solution thoroughly until it is clear and homogenous.
Prepare fresh on the day of administration.
Protocol 2: Establishment of a Subcutaneous Xenograft Model
Materials:
Cancer cell line (e.g., MCF-7 for breast cancer)
Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
Matrigel (optional)
Sterile PBS
Syringes and needles
Procedure:
Culture the cancer cells to 80-90% confluency.
Harvest the cells using trypsin and wash with sterile PBS.
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (optional, can improve tumor take rate) at a concentration of 5 x 10⁷ cells/mL.
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the flank of each mouse.
Monitor the mice for tumor formation. Tumors should be palpable within 7-14 days.
Protocol 3: HFI-142 Administration and Efficacy Evaluation
Procedure:
Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, HFI-142 at different doses, positive control).
Administer HFI-142 or vehicle control via the desired route (e.g., intraperitoneal injection) at the predetermined schedule (e.g., daily or three times a week).
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
Monitor the body weight of the mice as an indicator of toxicity.
At the end of the study (e.g., after 28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors.
Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis).
Mandatory Visualization
Caption: Experimental workflow for evaluating HFI-142 in a cancer xenograft model.
Caption: Potential signaling pathways affected by HFI-142-mediated IRAP inhibition in cancer.
Application Notes and Protocols for HFI-142 Powder: A Guide to Proper Storage and Handling
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the proper storage and handling of HFI-142 powder, a potent insulin-regulated aminopeptidase (IRAP)...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper storage and handling of HFI-142 powder, a potent insulin-regulated aminopeptidase (IRAP) inhibitor. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring laboratory safety. HFI-142 is intended for research use only and is not for human or veterinary use.
Storage of HFI-142
Proper storage of HFI-142 is essential to ensure its stability and efficacy for research applications. The following table summarizes the recommended storage conditions for both the powdered form and solutions of HFI-142.
Form
Storage Temperature
Duration
Notes
Powder
-20°C
Up to 3 years
Store in a dry, dark environment. The container should be tightly sealed to prevent moisture absorption.
In Solvent
-80°C
Up to 6 months
For long-term storage of stock solutions. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
-20°C
Up to 1 month
Suitable for short-term storage of working solutions.
Handling Procedures for HFI-142 Powder
HFI-142 is a fine powder and, like many powdered enzyme inhibitors, requires careful handling to avoid inhalation and direct contact. The primary hazards are respiratory sensitization and skin irritation. The following procedures should be followed to minimize exposure.
Personal Protective Equipment (PPE)
A full complement of PPE is required when handling HFI-142 powder. This includes:
Eye Protection: Safety goggles with side-shields.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Body Protection: A lab coat or other protective clothing.
Respiratory Protection: A properly fitted respirator is recommended, especially when weighing or transferring the powder, to prevent inhalation of airborne particles.
Engineering Controls
Fume Hood: All handling of HFI-142 powder that may generate dust, such as weighing and reconstitution, must be performed in a certified chemical fume hood.
Ventilation: Ensure the laboratory has adequate general ventilation.
Spill and Waste Management
In the event of a spill, avoid dry sweeping, which can generate dust. Instead, gently cover the spill with an absorbent material, wet it carefully, and then collect the mixture into a sealed container for disposal as chemical waste. All waste materials containing HFI-142 should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Protocols: Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution of HFI-142.
Materials
HFI-142 powder
Dimethyl sulfoxide (DMSO)
Sterile, conical-bottom polypropylene tubes
Vortex mixer
Ultrasonic bath (optional)
Procedure
Equilibration: Allow the vial of HFI-142 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
Weighing: In a chemical fume hood, carefully weigh the desired amount of HFI-142 powder and transfer it to a sterile tube.
Solvent Addition: Add the calculated volume of DMSO to the tube to achieve the desired concentration. HFI-142 is soluble in DMSO.[1]
Dissolution: Securely cap the tube and vortex thoroughly. If the powder does not fully dissolve, sonication in an ultrasonic bath or gentle warming to 37°C can be used to aid dissolution.[1]
Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3]
Visualizing Workflows and Pathways
The following diagrams illustrate key workflows for the safe handling of HFI-142 and its known signaling pathway.
Determining the Optimal Concentration of HFI-142 for Preclinical Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction HFI-142 is a potent and specific small-molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), also known as aminopeptidase N (CD13). Wi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
HFI-142 is a potent and specific small-molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), also known as aminopeptidase N (CD13). With a reported inhibitory constant (Ki) of 2.01 μM, HFI-142 serves as a critical tool for investigating the physiological and pathological roles of IRAP.[1][2] This enzyme is implicated in a variety of biological processes, including cognitive function, metabolic regulation, and cancer progression through its influence on inflammatory pathways, such as the biosynthesis of leukotriene A4.[3] These application notes provide a comprehensive guide to determining the optimal experimental concentration of HFI-142 and detailed protocols for its use in in vitro studies.
Data Presentation: Determining Optimal HFI-142 Concentration
The optimal concentration of HFI-142 is dependent on the specific cell type, experimental endpoint, and incubation time. As a general guideline for a novel inhibitor, a starting concentration range of 5 to 10 times the Ki value is recommended for initial experiments.[1] Therefore, a starting range of 10-20 µM is a reasonable starting point for in vitro assays. However, empirical determination through dose-response studies is crucial for each experimental system.
Table 1: General Starting Concentrations for HFI-142 in In Vitro Experiments
Parameter
Recommended Range
Rationale
Initial Test Concentration
1 µM - 50 µM
Bracketing the 5-10 fold Ki value allows for the initial assessment of efficacy and toxicity.
Dose-Response Curve
0.1 µM - 100 µM (Logarithmic Scale)
A broad range is necessary to determine the IC50/EC50 and to identify potential cytotoxic effects at higher concentrations.
Incubation Time
24 - 72 hours
Dependent on the specific assay and the expected time course of the biological response.
Note: The above data is a general recommendation. Specific concentrations must be validated for each cell line and assay.
Experimental Protocols
Protocol 1: Determination of Optimal HFI-142 Concentration using a Cell Viability Assay
This protocol describes a general method to determine the optimal, non-toxic concentration range of HFI-142 for a specific cell line using a common cell viability assay, such as the MTT assay.
Solubilization solution (e.g., DMSO or a detergent-based buffer)
Multichannel pipette
Plate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Preparation of HFI-142 Dilutions: Prepare a serial dilution of HFI-142 in complete cell culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest HFI-142 concentration.
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared HFI-142 dilutions or vehicle control to the respective wells.
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
MTT Assay:
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
Remove the medium and add 100 µL of solubilization solution to each well.
Incubate for 15 minutes at room temperature with shaking to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the HFI-142 concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: In Vitro IRAP Inhibition Assay
This protocol provides a framework for assessing the direct inhibitory effect of HFI-142 on IRAP enzymatic activity.
Prepare HFI-142 Dilutions: Prepare a serial dilution of HFI-142 in the assay buffer.
Enzyme and Inhibitor Incubation: In a 96-well black plate, add the recombinant IRAP enzyme and the different concentrations of HFI-142. Include a no-inhibitor control. Incubate for 15-30 minutes at 37°C.
Substrate Addition: Add the fluorogenic IRAP substrate to all wells to initiate the enzymatic reaction.
Kinetic Reading: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorometric plate reader (Excitation/Emission wavelengths appropriate for the substrate).
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each HFI-142 concentration. Plot the reaction rate against the HFI-142 concentration to determine the IC50 value for IRAP inhibition.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by HFI-142 through the inhibition of IRAP.
Application Notes and Protocols: HFI-142 Treatment for Chronic Studies
For Researchers, Scientists, and Drug Development Professionals Introduction HFI-142 is an investigational therapeutic agent with a novel mechanism of action targeting the (hypothetical) HFI-142 Receptor (HFI-R), a key r...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
HFI-142 is an investigational therapeutic agent with a novel mechanism of action targeting the (hypothetical) HFI-142 Receptor (HFI-R), a key regulator in a newly identified signaling pathway implicated in chronic inflammatory and fibrotic diseases. These application notes provide an overview of the recommended treatment durations for chronic preclinical studies and detailed protocols for key experiments to assess the long-term efficacy and safety of HFI-142.
Preclinical Chronic Toxicology and Efficacy
The design of preclinical chronic studies is crucial for determining the safety profile and long-term efficacy of HFI-142. These studies inform the design of first-in-human (FIH) clinical trials by identifying potential target organs for toxicity, understanding the dose-response relationship, and establishing safety parameters for clinical monitoring.[1][2][3] Non-GLP (Good Laboratory Practice) toxicology and safety studies, supported by advanced techniques, are instrumental in the early stages of drug discovery and translational research.[4]
Table 1: Recommended Duration for Preclinical Chronic Studies of HFI-142
Species
Study Type
Duration
Key Endpoints
Rodent (Rat)
Chronic Toxicology
6 months
Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, gross pathology, histopathology of target organs.
Non-rodent (Dog)
Chronic Toxicology
9 months
Clinical observations, body weight, food/water consumption, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, gross pathology, histopathology of target organs.
Rodent (Mouse)
Efficacy (e.g., in a model of chronic kidney disease)
12 weeks
Biomarkers of kidney function (e.g., BUN, creatinine), histological analysis of kidney tissue for fibrosis and inflammation, survival analysis.
Rodent (Rat)
Efficacy (e.g., in a model of pulmonary fibrosis)
28 days
Lung function tests, bronchoalveolar lavage (BAL) fluid analysis for inflammatory cells and cytokines, histological assessment of lung fibrosis (e.g., Ashcroft score).
Experimental Protocols
Protocol 1: Six-Month Chronic Toxicology Study in Rats
Objective: To evaluate the potential toxicity of HFI-142 following daily oral administration to rats for 6 months.
Materials:
Sprague-Dawley rats (8-10 weeks old)
HFI-142 (formulated in 0.5% methylcellulose)
Vehicle control (0.5% methylcellulose)
Standard laboratory animal diet and water
Equipment for clinical observations, blood collection, and necropsy.
Methodology:
Animal Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the start of the study.
Dose Groups: Randomly assign animals to one of four groups (n=15/sex/group):
Group 1: Vehicle control (0.5% methylcellulose)
Group 2: Low dose HFI-142 (e.g., 10 mg/kg/day)
Group 3: Mid dose HFI-142 (e.g., 30 mg/kg/day)
Group 4: High dose HFI-142 (e.g., 100 mg/kg/day)
Dose Administration: Administer HFI-142 or vehicle orally once daily for 6 months.
Clinical Observations: Conduct and record clinical observations twice daily.
Body Weight and Food Consumption: Measure and record body weights weekly and food consumption weekly.
Clinical Pathology: Collect blood and urine samples at baseline, 3 months, and 6 months for hematology, clinical chemistry, and urinalysis.
Terminal Procedures: At the end of the 6-month treatment period, euthanize all animals.
Gross Pathology and Histopathology: Perform a full necropsy on all animals. Collect and preserve designated organs and tissues for histopathological examination.
Protocol 2: Evaluation of HFI-142 Efficacy in a Murine Model of Chronic Kidney Disease (CKD)
Objective: To assess the long-term therapeutic efficacy of HFI-142 in a unilateral ureteral obstruction (UUO) mouse model of CKD.
Materials:
C57BL/6 mice (8-10 weeks old)
HFI-142 (formulated in saline)
Vehicle control (saline)
Surgical instruments for UUO surgery
Reagents and kits for measuring blood urea nitrogen (BUN) and creatinine.
UUO Surgery: Induce unilateral ureteral obstruction in mice by ligating the left ureter.
Treatment Groups: Randomly assign mice to the following groups (n=10/group):
Sham-operated + Vehicle
UUO + Vehicle
UUO + HFI-142 (e.g., 20 mg/kg/day)
Dose Administration: Administer HFI-142 or vehicle via intraperitoneal injection daily, starting 3 days post-UUO surgery, for 12 weeks.
Monitoring: Monitor animal health and body weight throughout the study.
Assessment of Renal Function: Collect blood samples at baseline and every 4 weeks to measure serum BUN and creatinine levels.
Tissue Collection: At the end of the 12-week treatment period, euthanize the mice and collect the obstructed kidneys.
Histological Analysis: Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Masson's trichrome to assess the degree of fibrosis.
Signaling Pathway and Experimental Workflow
The therapeutic effect of HFI-142 is hypothesized to be mediated through the inhibition of the HFI-R, which in turn modulates downstream signaling cascades involved in inflammation and fibrosis.
Caption: Hypothetical signaling pathway of HFI-142.
The experimental workflow for evaluating the long-term efficacy of HFI-142 in a preclinical model of chronic disease involves several key stages, from disease induction to data analysis.
Application Notes and Protocols for Measuring the In Vitro Efficacy of SHP2 Inhibitors
Introduction Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1] It is a key...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various human cancers.[1][2] Consequently, SHP2 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. These application notes provide detailed protocols for assessing the in vitro efficacy of a selective SHP2 inhibitor, hereafter referred to as SHP-I.
Biochemical Assays: Determining Enzymatic Potency
The initial step in characterizing a SHP2 inhibitor is to determine its potency against the purified enzyme. This is typically achieved through biochemical assays that measure the dephosphorylation of a substrate by SHP2 in the presence of the inhibitor.
1.1. Fluorescence-Based Enzymatic Assay
A common method utilizes a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which becomes fluorescent upon dephosphorylation.[3][4]
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, pH 7.2)
SHP-I compound
384-well black microplates
Fluorescence plate reader
Procedure:
Prepare a serial dilution of SHP-I in DMSO and then dilute in assay buffer.
Add 5 µL of the diluted SHP-I or vehicle control (DMSO) to the wells of a 384-well plate.
Add 10 µL of recombinant SHP2 enzyme (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature.
Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate (final concentration ~10 µM).
Monitor the increase in fluorescence intensity (excitation/emission ~355/460 nm) kinetically for 15-30 minutes at room temperature.
Calculate the rate of reaction (slope of the linear phase of the fluorescence curve).
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Assays: Evaluating Cellular Efficacy
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to assess the inhibitor's activity in a more physiologically relevant context.
2.1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that the inhibitor binds to its intended target, SHP2, within intact cells.[1][5] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Materials:
Cancer cell line expressing SHP2 (e.g., KYSE-520)
Complete cell culture medium
SHP-I compound
Phosphate-buffered saline (PBS)
Lysis buffer (containing protease and phosphatase inhibitors)
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)
Procedure:
Seed cells in a 10 cm dish and grow to 80-90% confluency.
Treat the cells with SHP-I (e.g., 10 µM) or vehicle control for 1 hour.
Harvest the cells, wash with PBS, and resuspend in PBS.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
Lyse the cells by freeze-thawing (e.g., three cycles).
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
Collect the supernatant and analyze the amount of soluble SHP2 by Western blotting.
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm in the presence of SHP-I indicates target engagement.
2.2. Western Blot Analysis of Downstream Signaling
SHP2 is a key upstream regulator of the RAS-MAPK signaling pathway. An effective SHP2 inhibitor should decrease the phosphorylation of downstream effectors like ERK1/2.[2][6]
Protocol 3: Western Blot for p-ERK Levels
Materials:
Cancer cell line (e.g., HeLa or a relevant cancer line)
Serum-free and complete cell culture medium
Growth factor (e.g., EGF) to stimulate the pathway
Seed cells in 6-well plates and allow them to adhere overnight.
Serum-starve the cells for 12-24 hours.
Pre-treat the cells with various concentrations of SHP-I or vehicle for 1-2 hours.
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.
Wash the cells with ice-cold PBS and lyse them.
Determine the protein concentration of the lysates using a BCA assay.
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
Block the membrane and incubate with primary antibodies overnight.
Wash and incubate with HRP-conjugated secondary antibodies.
Detect the signal using a chemiluminescent substrate and an imaging system.
Quantify the band intensities and normalize the p-ERK levels to total ERK and a loading control (e.g., GAPDH).
2.3. Cell Viability and Proliferation Assays
The ultimate goal of an anti-cancer agent is to inhibit tumor growth. Cell viability and proliferation assays measure the cytotoxic or cytostatic effects of the SHP2 inhibitor on cancer cells.
Application Notes and Protocols for Testing Cognitive Effects of HFI-142 in Animal Models
For Researchers, Scientists, and Drug Development Professionals Introduction Cognitive impairment is a significant feature of numerous neurological and psychiatric disorders, representing a substantial unmet medical need...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a significant feature of numerous neurological and psychiatric disorders, representing a substantial unmet medical need. The development of novel cognitive enhancers requires robust and reliable preclinical testing in relevant animal models. These application notes provide a detailed framework for evaluating the cognitive effects of a hypothetical novel compound, HFI-142, using a well-established animal model of cognitive dysfunction. The protocols outlined below describe the use of the scopolamine-induced amnesia model in mice and the subsequent assessment of cognitive performance using the Morris Water Maze (MWM) and Novel Object Recognition (NOR) tests.
The scopolamine model is a widely utilized pharmacological model that induces a transient cholinergic deficit, mimicking aspects of cognitive impairment seen in conditions like Alzheimer's disease.[1][2] This model is particularly useful for the initial screening of compounds that may act on the cholinergic system or related pathways to improve learning and memory.
Hypothetical Mechanism of Action of HFI-142
For the purposes of this protocol, we hypothesize that HFI-142 is a novel cognitive enhancer with a dual mechanism of action, modulating both the cholinergic and glutamatergic systems. Specifically, HFI-142 is proposed to:
Enhance cholinergic neurotransmission: By promoting the release of acetylcholine (ACh) from presynaptic terminals.
Positively modulate NMDA receptor function: By allosterically enhancing the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning.[3][4]
This dual action is expected to synergistically improve cognitive function by addressing both the cholinergic deficits induced by scopolamine and by directly facilitating the molecular mechanisms of memory formation.
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with HFI-142
For Researchers, Scientists, and Drug Development Professionals Introduction HFI-142 is an inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc metalloprotease involved in various physiological processes, includi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
HFI-142 is an inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc metalloprotease involved in various physiological processes, including the regulation of peptide hormone activity and glucose metabolism. Recent studies on related compounds suggest that inhibition of IRAP may impact cell proliferation, making HFI-142 a compound of interest in cancer research and other fields where cell growth modulation is critical. Flow cytometry is a powerful tool to dissect the cellular effects of HFI-142, providing quantitative, single-cell data on cell cycle progression and apoptosis. These application notes provide detailed protocols for the analysis of cells treated with HFI-142 using flow cytometry.
Putative Signaling Pathway of IRAP Inhibition by HFI-142
Insulin-Regulated Aminopeptidase (IRAP) is known to be involved in insulin signaling pathways that can influence cell growth and proliferation. Inhibition of IRAP by HFI-142 may disrupt these pathways, leading to altered cell cycle progression. One proposed mechanism involves the modulation of the PI3K/Akt signaling cascade, a critical pathway in cell survival and proliferation.
Caption: Putative signaling cascade affected by HFI-142.
Experimental Protocols
Cell Culture and Treatment with HFI-142
A critical first step is to determine the optimal concentration and treatment duration for HFI-142 in the cell line of interest. This is typically achieved through a dose-response and time-course experiment assessing cell viability.
Materials:
Cell line of interest (e.g., cancer cell line)
Complete cell culture medium
HFI-142 (stock solution in a suitable solvent, e.g., DMSO)
96-well plates
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
Plate reader
Protocol:
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
Allow cells to adhere overnight.
Prepare serial dilutions of HFI-142 in complete culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest HFI-142 concentration).
Replace the medium in the wells with the medium containing different concentrations of HFI-142 or vehicle control.
Incubate the cells for various time points (e.g., 24, 48, and 72 hours).
At each time point, assess cell viability using a chosen reagent according to the manufacturer's instructions.
Measure the absorbance or fluorescence using a plate reader.
Plot the cell viability against the HFI-142 concentration to determine the IC50 (half-maximal inhibitory concentration) and to select appropriate concentrations for subsequent flow cytometry experiments (ideally, concentrations that inhibit proliferation without causing massive cell death).
Flow Cytometry Analysis of Cell Cycle
This protocol uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][2]
Workflow for Cell Cycle Analysis:
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials:
Cells treated with HFI-142 and vehicle control
Phosphate-buffered saline (PBS)
70% cold ethanol
Propidium Iodide (PI) staining solution (containing RNase A)
Flow cytometry tubes
Flow cytometer
Protocol:
Culture and treat cells with the desired concentrations of HFI-142 for the selected duration.
Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
After the final wash, resuspend the cell pellet in 500 µL of cold PBS.
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
Incubate the cells on ice or at -20°C for at least 30 minutes. (Fixed cells can be stored at -20°C for several weeks).
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
Wash the cells once with PBS.
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
Incubate in the dark at room temperature for 30 minutes.
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.
Flow Cytometry Analysis of Apoptosis
This protocol uses Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]
Workflow for Apoptosis Analysis:
Caption: Workflow for apoptosis analysis using flow cytometry.
Culture and treat cells with the desired concentrations of HFI-142 for the selected duration.
Harvest both adherent and floating cells.
Wash the cells twice with cold PBS.
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the samples on a flow cytometer within one hour of staining.
Data Presentation
Quantitative data from flow cytometry experiments should be presented in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Effect of HFI-142 on Cell Cycle Distribution
Treatment Group
% Cells in G0/G1
% Cells in S Phase
% Cells in G2/M
Vehicle Control
60.5 ± 2.1
25.3 ± 1.5
14.2 ± 1.8
HFI-142 (X µM)
75.2 ± 3.4
15.1 ± 2.0
9.7 ± 1.3
HFI-142 (Y µM)
82.1 ± 2.8
10.5 ± 1.7
7.4 ± 1.1
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of HFI-142 on Apoptosis
Treatment Group
% Viable Cells (Annexin V-/PI-)
% Early Apoptotic Cells (Annexin V+/PI-)
% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
95.3 ± 1.8
2.1 ± 0.5
2.6 ± 0.7
HFI-142 (X µM)
92.1 ± 2.5
4.5 ± 1.1
3.4 ± 0.9
HFI-142 (Y µM)
88.7 ± 3.1
7.8 ± 1.5
3.5 ± 1.0
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The provided protocols offer a robust framework for investigating the cellular effects of the IRAP inhibitor HFI-142 using flow cytometry. By analyzing changes in cell cycle distribution and the induction of apoptosis, researchers can gain valuable insights into the mechanism of action of HFI-142. This information is crucial for drug development professionals in evaluating its potential as a therapeutic agent. The structured data presentation and clear workflows are designed to ensure reproducibility and ease of interpretation.
troubleshooting HFI-142 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with HFI-142 in aqueous...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with HFI-142 in aqueous solutions.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the dissolution and use of HFI-142 in experimental settings.
FAQs
Q1: I am having difficulty dissolving HFI-142 directly into my aqueous buffer (e.g., PBS, TRIS). What should I do?
A1: HFI-142 has low solubility in purely aqueous solutions. Direct dissolution into aqueous buffers is not recommended and will likely result in precipitation or incomplete solubilization. The recommended procedure is to first prepare a high-concentration stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock solution into your aqueous experimental medium.
Q2: My HFI-142 solution in DMSO appears cloudy or has particulates. How can I fix this?
A2: If you observe cloudiness or particulates in your DMSO stock solution, this may indicate that the compound is not fully dissolved. Gentle warming of the solution to 37°C and sonication are recommended to facilitate complete dissolution.[1] Ensure you are using anhydrous (dry) DMSO, as absorbed water can reduce the solubility of hydrophobic compounds.
Q3: After diluting my HFI-142 DMSO stock solution into my aqueous buffer, a precipitate formed. What are the next steps?
A3: Precipitation upon dilution into an aqueous buffer is a common issue due to the poor aqueous solubility of HFI-142. Here are several troubleshooting steps:
Decrease the Final Concentration: The final concentration of HFI-142 in your aqueous medium may be too high. Try lowering the concentration.
Increase the Percentage of Co-solvent: If your experimental design allows, you can try to prepare the final solution with a small percentage of a water-miscible co-solvent. However, be mindful that co-solvents can affect cellular assays.
Use a Surfactant: For in vitro assays, incorporating a low concentration of a biocompatible surfactant, such as Tween-80, can help maintain the solubility of HFI-142.
Prepare a Co-solvent Formulation: For in vivo studies or some in vitro applications, a co-solvent system is often necessary. A common formulation involves diluting the DMSO stock into a mixture of PEG300, Tween-80, and saline.[2][3]
Q4: What is a reliable method for preparing HFI-142 for in vivo administration?
A4: A widely used method for preparing HFI-142 for in vivo experiments involves a multi-component solvent system. First, prepare a stock solution in DMSO. Then, this stock is diluted in a vehicle typically composed of PEG300, Tween-80, and a saline or PBS buffer.[2][3] A specific protocol is provided in the "Experimental Protocols" section below.
Q5: How should I store my HFI-142 solutions?
A5: HFI-142 powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months.[1][2][4] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Data Presentation
Table 1: Solubility and Formulation Data for HFI-142
Optimizing HFI-142 Concentration for Cellular Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of HFI-142 in experimental settings, ensuring potent inhibition while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is HFI-142 and what is its mechanism of action?
A1: HFI-142 is a small molecule inhibitor of aminopeptidase N and insulin-regulated aminopeptidase (IRAP).[1] It functions by binding to the active site of these enzymes, thereby suppressing their enzymatic activity.[1] HFI-142 has been shown to inhibit the biosynthesis of leukotriene A4 in red blood cells.[1]
Q2: What is the known inhibitory constant (Ki) of HFI-142?
A2: HFI-142 has a reported Ki of 2.01 μM for insulin-regulated aminopeptidase (IRAP).[2]
Q3: Why is it critical to optimize the concentration of HFI-142?
A3: Optimizing the concentration of any new compound in cell-based assays is crucial to elicit the desired biological effect without inducing significant cytotoxicity, unless cytotoxicity is the intended endpoint.[3] Using a concentration that is too low may result in no observable effect, while a concentration that is too high can lead to off-target effects and cell death, confounding experimental results.
Q4: What are the common assays to measure cytotoxicity?
A4: Several assays are available to measure cell viability and cytotoxicity. Common methods include:
Tetrazolium Reduction Assays (e.g., MTT, MTS, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells, where a reduction of the tetrazolium salt to a colored formazan product by cellular dehydrogenases indicates viable cells.
Resazurin Assay: This is a fluorometric assay where viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Calcein AM Assay: This fluorescence-based assay uses a non-fluorescent, cell-permeable dye (Calcein AM) that is converted by intracellular esterases in live cells to the intensely fluorescent calcein.
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[4]
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
No observable effect of HFI-142 on the target.
The concentration of HFI-142 is too low.
Gradually increase the concentration of HFI-142. As a starting point, consider using a concentration 5 to 10 times higher than the known Ki value (2.01 μM).[5]
The inhibitor is not cell-permeable.
Confirm the cell permeability of HFI-142 for your specific cell line. If permeability is an issue, consider using permeabilization agents, although this may impact cell health.
Incorrect assay conditions.
Ensure that the assay buffer, pH, and temperature are optimal for both the cells and the enzymatic activity being measured.[6]
High levels of cytotoxicity observed at all tested concentrations.
The starting concentration of HFI-142 is too high.
Begin with a much lower concentration range. Perform a broad dose-response experiment with serial dilutions spanning several orders of magnitude (e.g., from nanomolar to high micromolar) to identify a non-toxic range.
The solvent (e.g., DMSO) is causing toxicity.
Always include a vehicle control (medium with the same final concentration of the solvent used to dissolve HFI-142) to assess the solvent's effect on cell viability.[3] Most cells can tolerate DMSO concentrations up to 0.5%.[5]
Inconsistent or variable results between experiments.
Inconsistent cell seeding density.
Ensure a consistent number of cells are seeded in each well, as this can significantly impact the outcome of viability assays.[3]
Fluctuations in incubation time.
Maintain a consistent incubation time with HFI-142 across all experiments.[3] A time-course experiment (e.g., 24, 48, 72 hours) can also help determine the optimal treatment duration.
Freeze-thaw cycles of the HFI-142 stock solution.
Aliquot the HFI-142 stock solution upon preparation to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Experimental Protocols
Protocol for Determining the Optimal Non-Toxic Concentration of HFI-142 using an MTT Assay
This protocol outlines a general procedure to determine the concentration range where HFI-142 is effective without being cytotoxic.
Materials:
Cell line of interest
Complete cell culture medium (e.g., DMEM with 10% FBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[3]
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[3]
Preparation of HFI-142 Dilutions:
Prepare a stock solution of HFI-142 in DMSO.
Perform a serial dilution of the HFI-142 stock solution in a complete culture medium to create a range of treatment concentrations. A broad range is recommended for the initial experiment (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
Include a vehicle control (medium with the same final concentration of DMSO as the highest HFI-142 concentration) and a no-treatment control (medium only).[3]
Cell Treatment:
Carefully remove the medium from the seeded cells.
Add 100 µL of the prepared HFI-142 dilutions or control solutions to the respective wells.
Incubate the plate for a period relevant to the assay endpoint (typically 24, 48, or 72 hours).[3]
MTT Assay:
After the incubation period, add 10-20 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Read the absorbance on a microplate reader at a wavelength of 570 nm.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
Plot the percent cell viability against the logarithm of the HFI-142 concentration to generate a dose-response curve.
From this curve, determine the IC50 (the concentration that inhibits 50% of cell viability). The optimal working concentration should be well below the IC50 to avoid significant cytotoxicity.
Visualizations
Caption: Workflow for Determining the Optimal Non-Toxic Concentration of HFI-142.
Caption: HFI-142 Inhibition of Target Aminopeptidases.
Technical Support Center: HFI-142 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with in vivo experiments involving the small molecule inhibitor, HFI-142.
Frequently Asked Questions (FAQs)
Q1: What is HFI-142 and what is its primary target?
A: HFI-142 is a small molecule inhibitor of insulin-regulated aminopeptidase (IRAP), also known as aminopeptidase N.[1][2] It binds to the active site of the enzyme, suppressing its activity.[2] HFI-142 has been shown to inhibit the biosynthesis of leukotriene A4 in red blood cells and may have therapeutic potential in cancer research by modulating inflammatory and metabolic pathways.[2]
Q2: What are the most critical initial steps before starting an in vivo experiment with HFI-142?
A: Before beginning in vivo studies, it is crucial to:
Verify Compound Integrity: Confirm the identity, purity, and stability of your HFI-142 stock using methods like mass spectrometry or HPLC. Degradation during storage can lead to a lack of efficacy.
Assess Solubility: Determine the optimal solvent for HFI-142 that is compatible with your chosen administration route. Poor solubility can lead to precipitation and inaccurate dosing.
Establish an In Vitro Baseline: Determine the IC50 or Ki value of HFI-142 in a relevant cell-based assay to inform the dose range for your in vivo experiments. It is often recommended to start with concentrations 5-10 times the in vitro IC50/Ki value.[2]
Troubleshooting Guides
Issue 1: Lack of Efficacy or Inconsistent Results
You are not observing the expected biological effect of HFI-142 in your animal model, or the results are highly variable between experiments.
Possible Cause
Troubleshooting Step
Expected Outcome
Poor Bioavailability
Investigate different routes of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection). The chosen route significantly impacts drug absorption and distribution.[3][4] Consider formulation strategies to enhance solubility and absorption, such as using co-solvents or creating a nanoparticle formulation.[3]
A consistent and measurable concentration of HFI-142 in the plasma or target tissue, correlating with the expected phenotype.
Rapid Metabolism/Clearance
Conduct a pharmacokinetic (PK) study to determine the half-life of HFI-142 in your animal model. This involves collecting blood samples at various time points after administration and measuring the drug concentration.[5]
Understanding the PK profile will allow you to optimize the dosing frequency and maintain a therapeutic concentration of HFI-142.
Compound Instability
Prepare fresh HFI-142 formulations for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[6] Protect the compound from light if it is light-sensitive.[6]
Consistent results between experimental replicates.
Suboptimal Dosing
Perform a dose-response study in your animal model to identify the optimal therapeutic dose. Start with a range of doses informed by your in vitro data.
A clear correlation between the administered dose of HFI-142 and the observed biological effect.
Issue 2: Unexpected Toxicity or Adverse Events
Your animal model is exhibiting signs of toxicity, such as weight loss, lethargy, or organ damage, that are not anticipated based on the known mechanism of IRAP inhibition.
Possible Cause
Troubleshooting Step
Expected Outcome
Off-Target Effects
Conduct a counter-screen with a cell line that does not express the intended target (IRAP). If toxicity persists, it is likely due to off-target effects.[7] Use a structurally unrelated inhibitor of the same target; if the toxic phenotype is not replicated, it is likely an off-target effect of HFI-142.[7]
Identification of whether the observed toxicity is due to on-target or off-target effects, guiding the decision to proceed or select an alternative inhibitor.
Vehicle Toxicity
Administer the vehicle alone to a control group of animals to assess its contribution to the observed toxicity. High concentrations of some solvents, like DMSO, can be toxic.[6]
No adverse effects in the vehicle control group, indicating that the toxicity is compound-related.
Dose-Related Toxicity
Reduce the dose of HFI-142 to the minimal concentration required for on-target inhibition. Determine the maximum tolerated dose (MTD) in your animal model.
A reduction or elimination of toxic effects while maintaining the desired therapeutic effect.
Experimental Protocols
Protocol 1: General In Vivo Formulation of HFI-142
This protocol provides a general method for preparing HFI-142 for in vivo administration. The specific percentages of solvents may need to be optimized based on the required concentration and route of administration.
Prepare a Stock Solution: Dissolve HFI-142 powder in an appropriate solvent, such as DMSO, to create a concentrated stock solution (e.g., 20 mg/mL). Sonication may be required to fully dissolve the compound.[2]
Prepare the Vehicle: In a sterile tube, combine the co-solvents. A common vehicle formulation is:
10% DMSO
40% PEG300
5% Tween-80
45% Saline
Prepare the Working Solution: Slowly add the HFI-142 stock solution to the vehicle while vortexing to ensure it remains in solution. Prepare this working solution fresh on the day of administration.
Protocol 2: Pharmacokinetic (PK) Study Design
Animal Groups: Divide animals into groups for each time point to be analyzed.
Administration: Administer HFI-142 at the desired dose and route.
Sample Collection: At predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) after administration, collect blood samples via an appropriate method (e.g., tail vein, retro-orbital).
Plasma Isolation: Process the blood samples to isolate plasma.
Bioanalysis: Quantify the concentration of HFI-142 in the plasma samples using a validated analytical method, such as LC-MS/MS.
Data Analysis: Plot the plasma concentration of HFI-142 versus time to determine key PK parameters like Cmax, Tmax, and half-life.[5]
Visualizations
Caption: A general workflow for in vivo experiments with HFI-142.
Caption: Proposed mechanism of action for HFI-142.
Caption: A decision tree for troubleshooting unexpected results.
Technical Support Center: Preventing HFI-142 Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing the insulin-regulated aminopeptidase (IRAP) inhibitor HFI-142, maintaining its solubility in cell culture media is critical for obtaining accurate...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals utilizing the insulin-regulated aminopeptidase (IRAP) inhibitor HFI-142, maintaining its solubility in cell culture media is critical for obtaining accurate and reproducible experimental results. Precipitation of HFI-142 can lead to an unknown effective concentration in your experiments, potentially compromising data integrity. This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you prevent and address HFI-142 precipitation in your cell culture experiments.
Troubleshooting Guide
Precipitation of HFI-142 can manifest as visible particulate matter, cloudiness, or a crystalline deposit in the cell culture medium. The following table outlines common observations, their potential causes, and recommended solutions.
Observation
Potential Cause
Recommended Solution
Immediate Precipitation Upon Addition to Media
The final concentration of HFI-142 exceeds its aqueous solubility limit.[1][2]
- Decrease the final working concentration of HFI-142.- Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume for dilution.[3]- Perform a serial dilution of the stock solution in pre-warmed media.[1][3]
- Add the HFI-142 stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.[3]
Precipitation Over Time in the Incubator
Temperature shift from room temperature to 37°C affecting solubility.[1][4]
- Always pre-warm the cell culture media to 37°C before adding the HFI-142 stock solution.[1][3]
pH shift in the media due to the incubator's CO₂ environment.[1][4]
- Ensure the cell culture medium is properly buffered for the CO₂ concentration in your incubator.[1]
Interaction with media components (e.g., salts, proteins in serum).[1]
- Test the solubility and stability of HFI-142 in your specific cell culture medium and serum concentration over the duration of your experiment.[1]- Consider reducing the serum concentration if serum-protein interactions are suspected to cause precipitation.
Precipitate Observed in Frozen Stock Solution
Poor solubility of HFI-142 at low temperatures or precipitation during a freeze-thaw cycle.
- Before use, gently warm the stock solution to 37°C and vortex to ensure complete re-dissolution.[1]- Prepare fresh stock solutions for each experiment if precipitation persists.- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4]
Cloudiness or Turbidity in the Media
Fine particulate precipitation of HFI-142 or potential microbial contamination.[1]
- Distinguish between precipitate and microbial growth by examining a sample under a microscope.[1]- If contamination is suspected, discard the culture and review your sterile technique.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing HFI-142 stock solutions?
A1: The recommended solvent for HFI-142 is dimethyl sulfoxide (DMSO).[5][6] HFI-142 has a reported solubility of 100 mg/mL to 125 mg/mL in DMSO.[5][6] It is crucial to use high-purity, anhydrous DMSO to prepare your stock solution, as hygroscopic DMSO can negatively impact solubility.[5]
Q2: My HFI-142 is dissolved in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why does this happen and what should I do?
A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.[3][7] To prevent this, you can try the following:
Optimize DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, with many protocols recommending 0.1% or lower to avoid cellular toxicity.[1]
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform one or more intermediate dilutions in pre-warmed media.[3] This gradual reduction in DMSO concentration can help maintain the solubility of HFI-142.
Increase Mixing Efficiency: When adding the HFI-142 stock to the media, ensure immediate and thorough mixing by gently vortexing or swirling the solution.[3]
Q3: Can the type of cell culture medium or the presence of serum affect HFI-142 solubility?
A3: Yes, the composition of the cell culture medium can significantly impact the solubility of a compound.[1] Media contain a complex mixture of salts, amino acids, vitamins, and other components that can interact with HFI-142.[1][8] Serum also contains proteins that can bind to small molecules, which may either increase or decrease their solubility.[4] It is always recommended to test the solubility of HFI-142 in the specific medium and serum conditions you plan to use for your experiments.
Q4: How can I determine the maximum soluble concentration of HFI-142 in my specific cell culture medium?
A4: You can perform a simple solubility test. An experimental protocol is provided in the section below. This will help you determine the highest concentration of HFI-142 that remains in solution under your experimental conditions.
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of HFI-142
Objective: To identify the highest concentration of HFI-142 that can be dissolved in a specific cell culture medium without precipitation.
Materials:
HFI-142 powder
100% DMSO (anhydrous, high purity)
Your specific cell culture medium (with or without serum, as used in your experiments)
Sterile microcentrifuge tubes or a 96-well plate
Pipettes and sterile tips
Vortex mixer
Incubator at 37°C with appropriate CO₂ levels
Microscope
Procedure:
Prepare a High-Concentration Stock Solution:
Dissolve HFI-142 in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.[6]
Prepare Serial Dilutions:
Pre-warm your cell culture medium to 37°C.
Prepare a series of dilutions of the HFI-142 stock solution in the pre-warmed medium. A 2-fold serial dilution is a good starting point. For example, you can prepare final concentrations ranging from 100 µM down to 1 µM.
To minimize DMSO effects, ensure the final DMSO concentration is consistent across all dilutions and as low as possible (e.g., ≤ 0.1%).
Incubation and Observation:
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your planned experiment.
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, sediment) at various time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).[1]
Microscopic Examination:
For a more sensitive assessment, place a small aliquot of each dilution on a microscope slide and examine for the presence of micro-precipitates.
Determine Maximum Solubility:
The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration of HFI-142 under your specific experimental conditions.
Visualizations
Troubleshooting Workflow for HFI-142 Precipitation
Caption: A troubleshooting workflow to diagnose and resolve HFI-142 precipitation.
Logical Relationship of Factors Causing Precipitation
Caption: Factors contributing to the precipitation of HFI-142 in cell culture.
Technical Support Center: HFI-142 Handling and Aggregation Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor HFI-142. While...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor HFI-142. While HFI-142, as a small molecule, does not undergo protein aggregation, it can present solubility and precipitation challenges that can interfere with experimental results. This guide addresses these issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is HFI-142 and why doesn't it undergo "protein aggregation"?
HFI-142 is a small molecule inhibitor of insulin-regulated aminopeptidase (IRAP).[1][2][3][4] The term "aggregation" in a biological context typically refers to the misfolding and clumping of proteins, which can lead to loss of function and cellular toxicity.[5][6] HFI-142, with a molecular weight of 312.32 g/mol , is a chemical compound and not a protein, so it does not experience biological protein aggregation.[2] However, like many small molecules, it can form non-specific aggregates or precipitate out of solution, which can interfere with assays.
Q2: What causes HFI-142 to precipitate or form aggregates in my experiments?
Small molecule aggregation or precipitation can be influenced by several factors:
Concentration: Exceeding the critical aggregation concentration (CAC) can lead to the formation of aggregates.[7]
Solvent Conditions: The choice of solvent is crucial. HFI-142 is soluble in DMSO, but its solubility in aqueous buffers is limited.[3][4] Insufficient solvent or inappropriate buffer conditions (e.g., pH, ionic strength) can cause the compound to fall out of solution.
Temperature: Changes in temperature can affect solubility. Some compounds are more soluble at higher temperatures, while others may precipitate upon cooling.[3]
Improper Storage: Repeated freeze-thaw cycles or storing solutions at the wrong temperature can lead to compound degradation and precipitation.[3] Stock solutions of HFI-142 should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2][3]
Q3: How can I identify if HFI-142 is aggregating in my assay?
Several signs may indicate small molecule aggregation:
Visual Observation: The presence of visible particulate matter or cloudiness in the solution.
Assay Interference: Aggregates can lead to non-specific inhibition in enzymatic assays, often characterized by steep dose-response curves.
Irreproducible Results: High variability between replicate wells or experiments.
Light Scattering: An increase in light scattering in absorbance measurements can be indicative of aggregates.
Troubleshooting Guide
Issue: Precipitate is visible in my HFI-142 stock solution or working solution.
Possible Cause
Troubleshooting Step
Poor Solubility
Ensure the appropriate solvent is used. HFI-142 is highly soluble in DMSO (125 mg/mL).[3] For aqueous solutions, use of co-solvents may be necessary. To aid solubilization, you can gently heat the solution to 37°C and use an ultrasonic bath.[3]
Improper Storage
Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][3]
Concentration Too High
Prepare a fresh, lower concentration stock solution.
Issue: I am observing suspected non-specific inhibition in my assay.
Possible Cause
Troubleshooting Step
Compound Aggregation
Decrease the final concentration of HFI-142 in the assay to below its likely critical aggregation concentration (CAC).[7]
Include a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in the assay buffer to disrupt aggregate formation.[7][8]
Add a "decoy" protein, like bovine serum albumin (BSA), to the assay buffer to saturate non-specific binding sites on the aggregates.[7]
Assay Artifact
Run a counter-screen, such as an AmpC β-lactamase assay, which is a well-established method for identifying aggregating compounds.[7]
Experimental Protocols
Protocol 1: Preparation of HFI-142 Stock and Working Solutions
This protocol provides a general guideline for preparing HFI-142 solutions to minimize precipitation.
Materials:
HFI-142 powder
Dimethyl sulfoxide (DMSO)
Aqueous buffer (e.g., PBS)
Co-solvents (optional, for in vivo work): PEG300, Tween-80, Corn oil, 20% SBE-β-CD in Saline[1]
Sterile microcentrifuge tubes
Vortex mixer
Ultrasonic bath
Procedure:
Stock Solution Preparation (in DMSO):
To prepare a 10 mM stock solution, dissolve 3.12 mg of HFI-142 (MW: 312.32) in 1 mL of DMSO.
Vortex thoroughly to ensure the compound is fully dissolved. If needed, gently warm the tube to 37°C and sonicate for a short period.[3]
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[3]
Perform serial dilutions of the stock solution in your desired aqueous assay buffer.
Important: When diluting from a DMSO stock into an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Keep the final concentration of DMSO in the assay as low as possible (typically <1%) to avoid solvent effects.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a technique used to measure the size distribution of particles in a solution and can be employed to detect the formation of aggregates.
Materials:
HFI-142 solution to be tested
DLS instrument
Low-volume cuvette
Procedure:
Prepare the HFI-142 solution at the desired concentration in the final assay buffer.
Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or extraneous particles.
Transfer the filtered solution to a clean, dust-free cuvette.
Place the cuvette in the DLS instrument.
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
Acquire the data. The presence of large particles (e.g., >100 nm) with a high polydispersity index (PDI) can indicate the presence of aggregates.
Visualizations
Caption: Workflow for preparing and troubleshooting HFI-142 solutions.
Caption: Conceptual diagram of small molecule aggregation and prevention.
Technical Support Center: Optimizing HFI-142 Incubation Time in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for HFI-142 in cell-based assays. HFI-142 is an inhibitor o...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for HFI-142 in cell-based assays. HFI-142 is an inhibitor of insulin-regulated aminopeptidase (IRAP), a key enzyme in various physiological processes.[1] Proper incubation time is a critical parameter for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is HFI-142 and what is its primary target?
A1: HFI-142 is a small molecule inhibitor of insulin-regulated aminopeptidase (IRAP), with a Ki of 2.01 μM.[1] IRAP is a zinc-dependent metalloprotease that is also known as placental leucine aminopeptidase (P-LAP) or oxytocinase. HFI-142 has also been shown to inhibit other aminopeptidases, such as aminopeptidase N.[2]
Q2: Why is optimizing the incubation time for HFI-142 crucial?
A2: The optimal incubation time for HFI-142 can significantly impact experimental outcomes. Insufficient incubation may not allow the inhibitor to reach its target and exert its full effect, leading to an underestimation of its potency (a higher IC50 value). Conversely, excessively long incubation times might induce off-target effects or cytotoxicity, confounding the results. Time-course experiments are essential to determine the optimal window for observing the desired biological effect.
Q3: What is a good starting point for incubation time in a cell viability assay with HFI-142?
A3: For initial screening in cell viability assays (e.g., MTT, XTT, or CellTiter-Glo), a 24-hour incubation period is a reasonable starting point. However, it is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate incubation time for your specific cell line and experimental conditions.
Q4: How does incubation time affect the IC50 value of HFI-142?
A4: The half-maximal inhibitory concentration (IC50) of HFI-142 can be time-dependent. Generally, longer incubation times may result in lower IC50 values as the compound has more time to engage with its target and elicit a biological response. Establishing a consistent incubation time across all experiments is critical for the comparability of results.
Q5: For assays measuring inhibition of cytokine release, what is a recommended incubation strategy?
A5: The optimal incubation time for measuring the effect of HFI-142 on cytokine production depends on the kinetics of cytokine secretion in your specific cell model. A common approach is to pre-incubate the cells with HFI-142 for a period (e.g., 1-4 hours) before adding the inflammatory stimulus. The total incubation time with both HFI-142 and the stimulus can range from 6 to 48 hours. Time-course experiments are necessary to identify the peak of cytokine production and the optimal window for observing the inhibitory effect of HFI-142.
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
High variability between replicate wells.
Inconsistent cell seeding.
Ensure a homogeneous cell suspension and use appropriate pipetting techniques. Avoid using the outer wells of the plate, which are prone to evaporation.
Pipetting errors.
Calibrate pipettes regularly. Prepare a master mix of reagents to minimize pipetting variations.
No significant effect of HFI-142 observed, even at high concentrations.
Incubation time is too short.
Extend the incubation time (e.g., up to 72 or 96 hours). Perform a time-course experiment to determine the optimal duration.
The cell line is resistant to HFI-142.
Verify the expression of IRAP in your cell line. Test the sensitivity of your cell line to other known inhibitors of the same pathway.
Compound degradation.
Prepare fresh stock solutions of HFI-142. Avoid repeated freeze-thaw cycles.
Inconsistent results across experiments.
Variation in experimental conditions.
Standardize all experimental parameters, including cell passage number, seeding density, incubation time, and reagent concentrations.
Mycoplasma contamination.
Regularly test cell cultures for mycoplasma contamination.
Increased cell death at all concentrations of HFI-142.
Solvent toxicity.
Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells, including vehicle controls.
Compound-induced cytotoxicity.
Perform a cytotoxicity assay (e.g., LDH release or trypan blue exclusion) to distinguish between targeted inhibition and general toxicity.
Data Presentation
Table 1: Example of Time-Dependent Effect of HFI-142 on Cell Viability
Incubation Time (hours)
HFI-142 Concentration (μM)
Cell Viability (%)
IC50 (μM)
24
0.1
98 ± 4.5
15.2
1
92 ± 5.1
10
75 ± 6.2
50
55 ± 4.8
100
40 ± 3.9
48
0.1
95 ± 3.8
8.5
1
85 ± 4.2
10
60 ± 5.5
50
40 ± 4.1
100
25 ± 3.1
72
0.1
90 ± 4.1
4.8
1
78 ± 3.9
10
50 ± 4.7
50
28 ± 3.5
100
15 ± 2.8
Table 2: Example of HFI-142 Inhibition of Stimulated Cytokine Release
Pre-incubation Time with HFI-142 (hours)
HFI-142 Concentration (μM)
Cytokine Concentration (pg/mL)
% Inhibition
1
0 (Vehicle)
1250 ± 110
0
1
1050 ± 95
16
10
800 ± 78
36
50
550 ± 62
56
4
0 (Vehicle)
1280 ± 125
0
1
980 ± 88
23
10
650 ± 71
49
50
380 ± 45
70
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for HFI-142 in a Cell Viability Assay
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
Compound Preparation: Prepare a series of dilutions of HFI-142 in cell culture medium. A common approach is to use a 10-point serial dilution. Include a vehicle control (e.g., DMSO at the same final concentration as in the HFI-142 dilutions).
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of HFI-142.
Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) according to the manufacturer's instructions.
Data Analysis: Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of HFI-142 concentration to determine the IC50 value for each incubation time.
Protocol 2: Assessing the Effect of HFI-142 on Cytokine Secretion
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
Pre-incubation with HFI-142: Remove the medium and add fresh medium containing various concentrations of HFI-142 or vehicle control. Incubate for a predetermined pre-incubation time (e.g., 1, 2, or 4 hours).
Stimulation: Add an inflammatory stimulus (e.g., LPS, TNF-α) to the wells to induce cytokine production.
Incubation: Incubate the plates for a period that corresponds to the peak of cytokine secretion for your specific cell model (e.g., 6, 12, or 24 hours).
Supernatant Collection: At the end of the incubation, carefully collect the cell culture supernatant.
Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of inhibition of cytokine release for each HFI-142 concentration relative to the stimulated vehicle control.
Visualizations
Caption: Insulin-regulated IRAP translocation pathway and HFI-142 inhibition.
Caption: Workflow for optimizing HFI-142 incubation time.
challenges in delivering HFI-142 across the blood-brain barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HFI-142 and encountering challenges with it...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HFI-142 and encountering challenges with its delivery across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is HFI-142 and what is its primary target?
HFI-142 is an inhibitor of insulin-regulated aminopeptidase (IRAP).[1][2] It is a small molecule with a molecular weight of 312.32 g/mol .[1]
Q2: What are the main challenges in delivering HFI-142 across the blood-brain barrier?
While the molecular weight of HFI-142 is within a favorable range for BBB penetration, several factors can limit its brain uptake:
Low Lipophilicity: The ability of a compound to passively diffuse across the lipid membranes of the BBB is crucial. If HFI-142 has low lipophilicity, its passive transport will be hindered.
Efflux Transporter Substrate: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump xenobiotics out of the brain.[3][4] If HFI-142 is a substrate for these transporters, its accumulation in the brain will be significantly reduced.
Plasma Protein Binding: High binding to plasma proteins can reduce the concentration of free HFI-142 available to cross the BBB.
Metabolic Instability: Degradation of HFI-142 in the blood will reduce the amount of active compound reaching the BBB.
Q3: What are some initial steps to assess the BBB penetration potential of HFI-142?
Initial assessment can be done using a combination of computational and in vitro models. Predictive models can estimate the lipophilicity (LogP) and other physicochemical properties relevant to BBB permeability.[5][6] In vitro BBB models, such as those using primary brain endothelial cells or immortalized cell lines, can provide experimental data on permeability and the potential for efflux.[7][8][9][10]
Data Presentation
Table 1: Physicochemical and Biological Properties of HFI-142
Issue 1: Low or undetectable concentrations of HFI-142 in the brain in vivo.
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
Poor BBB Permeability
1. Assess Physicochemical Properties: If not already done, determine the experimental LogP value of HFI-142. A low LogP may indicate poor passive diffusion. 2. In Vitro Permeability Assay: Conduct an in vitro BBB permeability assay (see Experimental Protocols section) to determine the apparent permeability coefficient (Papp).[7][8] 3. Chemical Modification: Consider synthesizing analogs of HFI-142 with increased lipophilicity, but be mindful that this can also increase susceptibility to efflux.[3]
Active Efflux
1. In Vitro Efflux Assay: Use an in vitro BBB model with cell lines overexpressing efflux transporters (e.g., MDCK-MDR1) to determine if HFI-142 is a substrate.[4] 2. Co-administration with Inhibitors: In preclinical models, co-administer HFI-142 with known inhibitors of P-gp (e.g., verapamil, cyclosporine A) or BCRP to see if brain concentrations increase.[3] Caution: This approach is for experimental validation and may not be clinically translatable due to potential drug-drug interactions.
High Plasma Protein Binding
1. Determine Plasma Protein Binding: Measure the fraction of HFI-142 bound to plasma proteins using techniques like equilibrium dialysis or ultrafiltration.[12] 2. Formulation Strategies: Explore formulation strategies that could alter protein binding, although this is often challenging.
Rapid Metabolism
1. Plasma Stability Assay: Assess the stability of HFI-142 in plasma to determine its half-life.[13][14][15][16][17] 2. Identify Metabolites: Use LC-MS/MS to identify major metabolites in plasma and brain homogenates.
Experimental Technique Issues
1. Review Dosing and Sampling Procedures: Ensure accurate dosing and timely collection of brain tissue or cerebrospinal fluid (CSF). 2. Analytical Method Validation: Verify the sensitivity and accuracy of the analytical method used to quantify HFI-142 in brain samples. 3. Consider In Vivo Microdialysis: This technique allows for the measurement of unbound, pharmacologically active drug concentrations in the brain's extracellular fluid, providing a more accurate assessment of BBB penetration.[18][19][20][21][22]
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay
This protocol provides a general method for assessing the permeability of HFI-142 across an in vitro BBB model using a transwell system.[7][9][10]
Materials:
Transwell inserts (e.g., with polycarbonate membrane)
24-well plates
Brain microvascular endothelial cells (e.g., primary cells or a cell line like hCMEC/D3)
Astrocyte and pericyte co-culture (optional, but recommended for a more robust model)[7]
Cell culture medium and supplements
HFI-142 stock solution
Lucifer yellow or a fluorescently-labeled dextran (as a marker for paracellular permeability)
LC-MS/MS system for quantification of HFI-142
Methodology:
Cell Seeding: Seed the brain microvascular endothelial cells on the apical side of the transwell insert. If using a co-culture model, seed astrocytes and pericytes on the basolateral side of the well.
Barrier Formation: Culture the cells until a confluent monolayer is formed and a stable transendothelial electrical resistance (TEER) is achieved, indicating tight junction formation.
Permeability Experiment:
Replace the medium in both the apical and basolateral chambers with fresh, pre-warmed medium.
Add HFI-142 to the apical chamber (for apical-to-basolateral permeability) or the basolateral chamber (for basolateral-to-apical permeability to assess efflux).
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
To assess the integrity of the cell monolayer during the experiment, add a paracellular marker like Lucifer yellow to the donor chamber at the beginning and measure its concentration in the receiver chamber at the end.
Quantification: Analyze the concentration of HFI-142 in the collected samples using a validated LC-MS/MS method.
Calculation of Apparent Permeability (Papp):
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where dQ/dt is the rate of transport of HFI-142 across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of HFI-142 in the donor chamber.
In Vivo Brain Microdialysis
This protocol outlines the key steps for measuring the unbound concentration of HFI-142 in the brain extracellular fluid (ECF) of a freely moving animal.[18][19][20][21][22]
Materials:
Microdialysis probes
Guide cannula
Microinfusion pump
Fraction collector
Artificial cerebrospinal fluid (aCSF)
HFI-142 for administration
LC-MS/MS system for quantification
Methodology:
Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the specific brain region of interest in the experimental animal.
Recovery: Allow the animal to recover from surgery for a sufficient period.
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain tissue.
Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) for an equilibration period (e.g., 1-2 hours) to allow the tissue to stabilize.
HFI-142 Administration: Administer HFI-142 to the animal via the desired route (e.g., intravenous, intraperitoneal).
Dialysate Collection: Collect dialysate samples at regular intervals using a refrigerated fraction collector.
Quantification: Analyze the concentration of HFI-142 in the dialysate samples using a validated and highly sensitive LC-MS/MS method.
In Vivo Recovery: Determine the in vivo recovery of the microdialysis probe to accurately calculate the ECF concentration from the dialysate concentration. This can be done using methods like retrodialysis.
Data Analysis: Plot the ECF concentration of HFI-142 over time to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC in the brain.
Mandatory Visualizations
Caption: Key challenges in delivering HFI-142 across the blood-brain barrier.
Caption: Experimental workflow for an in vitro BBB permeability assay.
Caption: Troubleshooting flowchart for low brain uptake of HFI-142.
Technical Support Center: HFI-142 Enzymatic Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in HFI-142 enzymatic inhibiti...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in HFI-142 enzymatic inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is HFI-142 and which enzymes does it inhibit?
HFI-142 is a small molecule inhibitor of M1 aminopeptidases. Its primary targets are Insulin-Regulated Aminopeptidase (IRAP) and Aminopeptidase N (APN, also known as CD13)[1]. It binds to the active site of these enzymes, suppressing their catalytic activity[1].
Q2: What are the known inhibition constants for HFI-142?
Q3: What types of assays are typically used to measure HFI-142 inhibition?
The inhibition of IRAP and Aminopeptidase N by HFI-142 is commonly assessed using either colorimetric or fluorometric enzymatic assays.
Colorimetric assays often use substrates like L-leucine-p-nitroanilide, where the cleavage of the substrate by the enzyme releases p-nitroaniline, a yellow-colored product that can be quantified by measuring absorbance at around 405 nm[5][6].
Fluorometric assays typically employ substrates such as L-Leucine-7-amido-4-methylcoumarin (L-AMC)[7]. Enzymatic cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be detected with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. Fluorometric assays are generally more sensitive than colorimetric assays[8].
Q4: What are the critical reagents and equipment needed for an HFI-142 inhibition assay?
Enzyme: Recombinant human IRAP or Aminopeptidase N.
Inhibitor: HFI-142, dissolved in a suitable solvent like DMSO[1].
Substrate: L-leucine-p-nitroanilide (for colorimetric assays) or L-Leucine-7-amido-4-methylcoumarin (for fluorometric assays)[5][7].
Assay Buffer: A buffer that maintains the optimal pH for enzyme activity (typically around pH 7.0-8.0)[5][9]. Tris-HCl or HEPES-based buffers are common.
Microplate Reader: A spectrophotometer for colorimetric assays or a fluorometer for fluorometric assays.
Microplates: Clear, flat-bottom plates for colorimetric assays and black, flat-bottom plates for fluorometric assays to minimize background fluorescence[10].
Positive Control: A known inhibitor of the target enzyme (e.g., Bestatin).
Negative Control: A vehicle control (e.g., DMSO) without the inhibitor.
Troubleshooting Guide
High variability in enzymatic inhibition assays can obscure the true inhibitory potential of a compound. The following guide addresses common issues encountered during HFI-142 inhibition assays.
Issue 1: High Variability Between Replicate Wells
Potential Cause
Troubleshooting Step
Pipetting Inaccuracy
Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Minimize pipetting of very small volumes.
Incomplete Mixing
Gently mix the contents of each well after adding reagents, avoiding the introduction of air bubbles.
Plate Edge Effects
Evaporation can be higher in the outer wells of a microplate. To mitigate this, avoid using the outer wells or fill them with buffer/water.
Temperature Gradients
Ensure the entire plate is at a uniform temperature before and during the assay. Incubate the plate in a temperature-controlled environment.
Issue 2: Inconsistent IC50 Values Across Experiments
Potential Cause
Troubleshooting Step
Enzyme Activity Variation
Use a consistent source and lot of the enzyme. Aliquot the enzyme upon receipt to avoid repeated freeze-thaw cycles. Perform an enzyme activity titration for each new batch.
Substrate Concentration
The IC50 value of a competitive inhibitor is dependent on the substrate concentration relative to its Km. Use a substrate concentration at or below the Km for the enzyme.
Inhibitor Stock Degradation
Store HFI-142 stock solutions at -20°C or -80°C in small aliquots to prevent degradation from multiple freeze-thaw cycles[2].
Inconsistent Incubation Times
Use a consistent pre-incubation time for the enzyme and inhibitor, and a consistent reaction time after substrate addition. Ensure the reaction is within the linear range.
Data Analysis Method
Use a consistent data analysis software and curve-fitting model (e.g., four-parameter logistic regression) to calculate IC50 values.
Issue 3: High Background Signal in Fluorometric Assays
Potential Cause
Troubleshooting Step
Autofluorescence of HFI-142
Run a control with HFI-142 and the substrate in the absence of the enzyme to measure the compound's intrinsic fluorescence. Subtract this background from the experimental wells.
Contaminated Reagents or Plates
Use high-quality, fresh reagents and clean, non-fluorescent microplates.
Solvent Interference
The solvent used to dissolve HFI-142 (e.g., DMSO) may have some fluorescence. Include a solvent control to measure its contribution to the background signal.
Incorrect Wavelength Settings
Verify that the excitation and emission wavelengths on the plate reader are correctly set for the fluorophore being used (e.g., AMC).
Issue 4: No or Weak Inhibition Observed
Potential Cause
Troubleshooting Step
Inactive HFI-142
Verify the purity and integrity of the HFI-142 stock. If possible, confirm its activity against a reference enzyme.
Incorrect Inhibitor Concentration
Prepare fresh serial dilutions of HFI-142 for each experiment. Ensure the concentration range is appropriate to capture the full inhibition curve around the expected Ki/IC50.
Suboptimal Assay Conditions
Ensure the pH, temperature, and buffer composition are optimal for the enzyme's activity and for inhibitor binding.
Enzyme Concentration Too High
If the enzyme concentration is too high, the reaction may proceed too quickly for the inhibitor to have a measurable effect. Optimize the enzyme concentration to achieve a steady, linear reaction rate.
Quantitative Data Summary
The following tables summarize key quantitative data for HFI-142 and the commonly used substrates in the inhibition assays.
Note: Kinetic parameters can vary significantly depending on the specific enzyme source and assay conditions.
Experimental Protocols
Protocol 1: Fluorometric Inhibition Assay for IRAP
This protocol is adapted from general fluorometric aminopeptidase assay procedures.
1. Reagent Preparation:
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.0.
IRAP Enzyme Stock: Prepare a stock solution of recombinant human IRAP in assay buffer. The final concentration in the assay should be determined by an enzyme titration experiment (typically in the low nM range).
HFI-142 Stock: Prepare a 10 mM stock solution of HFI-142 in DMSO. Create serial dilutions in assay buffer to achieve the desired final concentrations.
Substrate Stock: Prepare a stock solution of L-Leucine-7-amido-4-methylcoumarin (L-AMC) in DMSO. The final concentration in the assay should be at or below the Km for IRAP (if known, otherwise start with 10-50 µM).
2. Assay Procedure:
In a black, 96-well microplate, add 50 µL of the IRAP enzyme solution to each well.
Add 25 µL of the HFI-142 dilutions to the sample wells.
Add 25 µL of assay buffer with the corresponding DMSO concentration to the control wells (no inhibition).
Add 25 µL of assay buffer to the blank wells (no enzyme).
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding 25 µL of the L-AMC substrate solution to all wells.
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over 30-60 minutes, taking readings every 1-2 minutes.
3. Data Analysis:
Subtract the background fluorescence (blank wells) from all other readings.
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
Calculate the percent inhibition for each HFI-142 concentration relative to the no-inhibition control.
Plot the percent inhibition against the logarithm of the HFI-142 concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Protocol 2: Colorimetric Inhibition Assay for Aminopeptidase N
This protocol is based on standard colorimetric aminopeptidase N assays.
1. Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
APN Enzyme Stock: Prepare a stock solution of recombinant human Aminopeptidase N in assay buffer.
HFI-142 Stock: Prepare a 10 mM stock solution of HFI-142 in DMSO, followed by serial dilutions in assay buffer.
Substrate Stock: Prepare a stock solution of L-leucine-p-nitroanilide in a small amount of methanol or DMSO and dilute in assay buffer.
2. Assay Procedure:
To a clear, 96-well microplate, add 100 µL of the APN enzyme solution.
Add 50 µL of the HFI-142 dilutions to the sample wells and the corresponding vehicle to the control wells.
Pre-incubate at 37°C for 15 minutes.
Start the reaction by adding 50 µL of the L-leucine-p-nitroanilide substrate solution.
Incubate the plate at 37°C for 30-60 minutes.
Stop the reaction by adding a suitable stop solution if necessary (e.g., acetic acid).
Read the absorbance at 405 nm in a microplate reader.
3. Data Analysis:
Subtract the absorbance of the blank (no enzyme) from all other readings.
Calculate the percent inhibition for each HFI-142 concentration.
Determine the IC50 value as described in the fluorometric assay protocol.
Visualizations
The following diagrams illustrate key workflows and relationships in HFI-142 enzymatic inhibition assays.
assessing and mitigating HFI-142 degradation during experiments
Welcome to the HFI-142 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help you assess and mitigate the potential degradation of the aminopeptidase N...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the HFI-142 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help you assess and mitigate the potential degradation of the aminopeptidase N inhibitor, HFI-142, during your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: My HFI-142 solution appears to be losing potency over a short period in my aqueous experimental buffer. What is the likely cause?
A1: The most probable cause of potency loss in aqueous solutions is the hydrolysis of the ethyl ester functional group on the HFI-142 molecule. This reaction is often accelerated at neutral to basic pH and elevated temperatures, leading to the formation of the corresponding carboxylic acid, which may have reduced or no biological activity.
Q2: I've noticed a slight yellowing of my HFI-142 stock solution in DMSO after it has been on the benchtop. Is this a sign of degradation?
A2: Yes, a color change can indicate degradation. HFI-142 contains a phenolic hydroxyl group and a 4H-chromene core, which can be susceptible to oxidation, especially when exposed to air and light.[1] This can lead to the formation of colored quinone-type byproducts. It is crucial to minimize the exposure of HFI-142 solutions to ambient light and oxygen.
Q3: Can I prepare a large batch of my HFI-142 working solution in my cell culture medium and use it for experiments over several days?
A3: This is not recommended. For in-vitro experiments, it is best practice to prepare fresh working solutions of HFI-142 from a frozen stock solution just before each experiment. This minimizes the risk of degradation that can occur in complex aqueous media at physiological temperatures (e.g., 37°C). If you must prepare a larger batch, it should be stored at 2-8°C and protected from light, and its stability over the intended use period should be verified.
Q4: Are there any components in my experimental buffer that could accelerate HFI-142 degradation?
A4: Certain buffer components can influence the stability of small molecules. For instance, buffers with a pH above 7.4 can accelerate the rate of ester hydrolysis. Additionally, the presence of metal ions in your buffer can catalyze the oxidation of the phenolic group.[1] If you suspect buffer-related degradation, consider preparing your HFI-142 in a different buffer system or including a chelating agent like EDTA to sequester metal ions.
Q5: How should I properly store my solid HFI-142 and its stock solutions to ensure maximum stability?
A5: Solid HFI-142 powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[2][3] Always protect both solid and solution forms from light.
If you suspect HFI-142 degradation is impacting your experimental results, a systematic approach can help identify the cause and find a solution.
Issue 1: Inconsistent Results or Loss of Expected Biological Activity
Possible Cause: Degradation of HFI-142 in the experimental setup.
Troubleshooting Steps:
Prepare Fresh Solutions: Always prepare your working solution of HFI-142 immediately before use from a freshly thawed aliquot of your DMSO stock.
Control for Time and Temperature: Include a time-course experiment where HFI-142 is incubated in your experimental buffer for the same duration as your longest experiment. Analyze the concentration of HFI-142 at different time points.
Analyze by HPLC: Use High-Performance Liquid Chromatography (HPLC) to check the purity of your stock solution and to analyze samples from your experimental buffer over time. A decrease in the peak area of HFI-142 and the appearance of new peaks would indicate degradation.
Issue 2: Visible Changes in HFI-142 Solution (Color Change, Precipitation)
Possible Cause: Oxidation or formation of insoluble degradation products.
Troubleshooting Steps:
Protect from Light: Store and handle all HFI-142 solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
De-gas Solvents: For sensitive experiments, you can de-gas your aqueous buffers by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.[1]
Check Solubility: The degradation products may have different solubility profiles. Centrifuge any hazy solutions and analyze both the supernatant and any precipitate to identify the components.
Quantitative Data Summary
To aid in your experimental design, the following tables provide illustrative stability data for HFI-142 under common experimental conditions. Note: This is example data and should be confirmed with your own experimental setup.
Table 1: Illustrative Stability of HFI-142 (10 µM) in Aqueous Buffers at 37°C
Time (hours)
Remaining HFI-142 (%) in pH 5.0 Acetate Buffer
Remaining HFI-142 (%) in pH 7.4 PBS
Remaining HFI-142 (%) in pH 8.5 Tris Buffer
0
100
100
100
2
98
92
85
4
96
85
72
8
93
75
58
24
85
55
30
Table 2: Illustrative Photostability of HFI-142 (10 µM) in pH 7.4 PBS at Room Temperature
Exposure Time (hours)
Remaining HFI-142 (%) - Protected from Light
Remaining HFI-142 (%) - Exposed to Ambient Lab Light
0
100
100
4
99
90
8
98
82
24
95
65
Experimental Protocols
Protocol 1: Forced Degradation Study of HFI-142
This protocol is designed to intentionally degrade HFI-142 to identify potential degradation products and pathways.
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of HFI-142 in acetonitrile.
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation: Keep a solid sample of HFI-142 in an oven at 105°C for 48 hours.
Photolytic Degradation: Expose a solution of HFI-142 (in a transparent container) to direct sunlight or a photostability chamber for 48 hours.
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC-UV.
Protocol 2: HPLC Method for HFI-142 Purity and Stability Analysis
This method can be used to quantify HFI-142 and detect degradation products.
Instrumentation: HPLC with UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
Start with 90% A / 10% B, ramp to 10% A / 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 280 nm and 320 nm (monitor at multiple wavelengths to detect potential degradants with different UV spectra).
Injection Volume: 10 µL.
Procedure:
Prepare a calibration curve using known concentrations of a pure HFI-142 standard.
Inject your experimental samples.
Integrate the peak area for HFI-142 and any new peaks that appear.
Quantify the amount of HFI-142 remaining and estimate the percentage of degradation products.
Technical Support Center: Enhancing the Bioavailability of HFI-142
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the oral bioavailability of HFI-142, a poorly water-soluble insulin-r...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the oral bioavailability of HFI-142, a poorly water-soluble insulin-regulated aminopeptidase (IRAP) inhibitor.[1][2][3] The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during preclinical development.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with HFI-142 in a question-and-answer format.
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
Question: We are observing very low and inconsistent plasma concentrations of HFI-142 after oral administration in our rodent model. What are the likely causes and how can we improve this?
Answer: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like HFI-142. The primary reasons are likely poor dissolution in the gastrointestinal (GI) tract and potential first-pass metabolism.[4][5]
Potential Solutions:
Particle Size Reduction: The dissolution rate of a drug is directly related to its surface area.[5][6] Reducing the particle size of the HFI-142 powder through micronization or nanomilling can significantly increase its surface area and, consequently, its dissolution rate and absorption.[6][7]
Formulation in Enabling Vehicles:
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[8][9]
Amorphous Solid Dispersions: Dispersing HFI-142 in a hydrophilic polymer matrix can create an amorphous solid dispersion.[10][11] This amorphous form has higher energy and can lead to supersaturation upon dissolution in the GI tract, thereby increasing the driving force for absorption.[12]
Cyclodextrin Complexation: Encapsulating HFI-142 within cyclodextrin molecules can form inclusion complexes with improved aqueous solubility.[12][13]
Issue 2: High Permeability in Caco-2 Assays but Still Low In Vivo Bioavailability
Question: Our in vitro Caco-2 permeability assays indicate that HFI-142 has high permeability, yet our in vivo oral bioavailability remains low. What could explain this discrepancy?
Answer: This scenario suggests that the limiting factor for bioavailability is not the ability of HFI-142 to cross the intestinal membrane, but rather its poor dissolution in the gut (a "dissolution rate-limited" absorption). It could also indicate significant first-pass metabolism in the liver.
Troubleshooting Steps:
Focus on Dissolution Enhancement: The formulation strategies mentioned in Issue 1 (particle size reduction, lipid-based systems, solid dispersions) are highly relevant here as they directly address the dissolution problem.
Investigate First-Pass Metabolism: Conduct an intravenous (IV) dose study in the same animal model to determine the absolute bioavailability. If the bioavailability is still low after IV administration, it points towards rapid clearance and metabolism. If the IV bioavailability is high, then the low oral bioavailability is indeed due to poor absorption.
Consider Co-administration with a CYP450 Inhibitor: If first-pass metabolism is suspected, a pilot study involving co-administration of HFI-142 with a general cytochrome P450 inhibitor (in a research setting) could help to confirm this hypothesis.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of HFI-142 that I should be aware of?
A1: HFI-142 is an inhibitor of insulin-regulated aminopeptidase (IRAP) with a Ki of 2.01 μM.[1][3][14] Its molecular formula is C17H16N2O4 and its molecular weight is 312.32 g/mol .[1][3] It is a solid compound with poor aqueous solubility.[1]
Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like HFI-142?
A2: Common strategies include:
Particle size reduction (micronization, nanosizing) to increase the surface area for dissolution.[6][7]
Solid dispersions where the drug is dispersed in a polymer matrix in an amorphous state.[10][11]
Lipid-based formulations such as solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS).[8][9]
Complexation with molecules like cyclodextrins to enhance solubility.[12][13]
Q3: How do I choose the best bioavailability enhancement strategy for HFI-142?
A3: The selection of an appropriate strategy depends on the specific physicochemical properties of HFI-142, such as its solubility in different pH and organic solvents, its logP, and its melting point. A systematic approach involving pre-formulation screening studies is recommended.
Q4: What in vitro tests can I perform to screen for promising formulations?
A4: In vitro dissolution testing under conditions that simulate the GI tract (e.g., using simulated gastric and intestinal fluids) is a crucial first step. You can also perform kinetic solubility studies and in vitro permeability assays (e.g., Caco-2 or PAMPA) to assess the potential of different formulations.
Quantitative Data
Table 1: Physicochemical and In Vitro Properties of HFI-142
Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation into a monolayer with tight junctions.
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
Prepare a solution of HFI-142 in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
For apical to basolateral (A-B) transport, add the HFI-142 solution to the apical side of the monolayer and fresh transport buffer to the basolateral side.
Incubate at 37 °C with gentle shaking.
At specified time intervals, collect samples from the basolateral compartment and replace with fresh buffer.
Analyze the concentration of HFI-142 in the collected samples.
Calculate the apparent permeability coefficient (Papp).
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of HFI-142 after oral administration of different formulations.
Animal Model: Male Sprague-Dawley or Wistar rats.
Procedure:
Fast the animals overnight with free access to water.
Administer the HFI-142 formulation orally via gavage at a predetermined dose.
Collect blood samples (e.g., via tail vein or jugular vein cannula) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
Process the blood samples to obtain plasma by centrifugation.
Store the plasma samples at -80 °C until analysis.
Quantify the concentration of HFI-142 in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
Perform pharmacokinetic analysis using appropriate software to determine key parameters.
Visualizations
A troubleshooting workflow for addressing low bioavailability of HFI-142.
Overview of strategies for enhancing the bioavailability of HFI-142.
A decision tree for selecting a suitable bioavailability enhancement strategy.
Validating the Inhibitory Effect of HFI-142 on Insulin-Regulated Aminopeptidase (IRAP): A Comparative Guide
For researchers and professionals in drug development, understanding the inhibitory effects of novel compounds on specific molecular targets is paramount. This guide provides a comprehensive comparison of HFI-142, an inh...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and professionals in drug development, understanding the inhibitory effects of novel compounds on specific molecular targets is paramount. This guide provides a comprehensive comparison of HFI-142, an inhibitor of Insulin-Regulated Aminopeptidase (IRAP), with other known IRAP inhibitors. The information presented is supported by experimental data and detailed protocols to assist in the validation and replication of these findings.
Comparative Analysis of IRAP Inhibitors
HFI-142 is a small molecule inhibitor of IRAP with a reported inhibition constant (Ki) of 2.01 μM.[1] To objectively assess its performance, a comparison with other notable IRAP inhibitors is presented in Table 1. This table summarizes the available quantitative data on their inhibitory potency, providing a clear overview for researchers.
Shows good potency and selectivity against related enzymes ERAP1 and ERAP2.[3][4]
Experimental Protocols
To validate the inhibitory effect of HFI-142 on IRAP, a robust and reproducible experimental protocol is essential. The following outlines a standard fluorogenic enzyme inhibition assay.
Protocol: Fluorogenic IRAP Inhibition Assay
Objective: To determine the inhibitory potential of HFI-142 on IRAP activity by measuring the cleavage of a fluorogenic substrate.
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0, with 0.002% Tween 20)
96-well black microplates
Fluorescence microplate reader
Procedure:
Reagent Preparation:
Prepare a stock solution of HFI-142 in a suitable solvent (e.g., DMSO).
Prepare serial dilutions of HFI-142 in the assay buffer to achieve a range of desired concentrations.
Prepare a working solution of the fluorogenic substrate in the assay buffer.
Prepare a working solution of the IRAP enzyme in the assay buffer.
Assay Setup:
To each well of the 96-well plate, add a specific volume of the HFI-142 dilution (or solvent control).
Add the IRAP enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
Data Acquisition:
Immediately place the microplate in a fluorescence plate reader.
Measure the fluorescence intensity at regular intervals for a specified duration. The excitation and emission wavelengths should be appropriate for the chosen fluorophore (e.g., for AMC, excitation ~360-380 nm, emission ~440-460 nm).
Data Analysis:
Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.
Normalize the reaction rates to the solvent control.
Plot the normalized reaction rates against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Visualizing the Experimental and Biological Context
To further clarify the experimental process and the biological pathway in which HFI-142 acts, the following diagrams are provided.
Caption: Experimental workflow for validating HFI-142's inhibitory effect on IRAP.
The signaling pathway involving IRAP is crucial for understanding the mechanism of action of its inhibitors. IRAP is a key player in the insulin-stimulated translocation of the glucose transporter GLUT4 to the plasma membrane.
Caption: IRAP's role in the insulin signaling pathway and GLUT4 translocation.
A Comparative Guide to IRAP Inhibitors: HFI-142 and HFI-419
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two prominent small-molecule inhibitors of Insulin-Regulated Aminopeptidase (IRAP), HFI-142 and HFI-419. The co...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small-molecule inhibitors of Insulin-Regulated Aminopeptidase (IRAP), HFI-142 and HFI-419. The content herein is intended to support research and development efforts by offering objective performance data, comprehensive experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to IRAP and its Inhibition
Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase (P-LAP), is a Type II transmembrane zinc-metallopeptidase belonging to the M1 aminopeptidase family.[1][2] It plays a crucial role in various physiological processes. In insulin-responsive tissues like fat and muscle cells, IRAP co-localizes with the glucose transporter GLUT4 in specialized vesicles.[2][3] Upon insulin stimulation, these vesicles translocate to the plasma membrane, facilitating glucose uptake.[2][3] Beyond metabolic regulation, IRAP is involved in cognitive functions by modulating the levels of neuropeptides like oxytocin and vasopressin in the brain, and it also plays a role in the cross-presentation of antigens by dendritic cells.[1][2] Given its diverse functions, inhibition of IRAP has emerged as a promising therapeutic strategy for cognitive disorders and metabolic diseases.
Comparative Performance: HFI-142 vs. HFI-419
HFI-419 was developed as a potent inhibitor of IRAP, while HFI-142 is its less potent, but more stable, in vivo metabolite.[4] The following tables summarize the key quantitative data comparing these two compounds.
Table 1: In Vitro Inhibitory Activity and Selectivity
To understand the context of IRAP inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: General workflow for IRAP inhibitor evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
IRAP Enzymatic Inhibition Assay (Ki Determination)
This protocol is adapted from high-throughput screening methodologies for IRAP inhibitors.
Objective: To determine the inhibitory potency (Ki) of test compounds against recombinant human IRAP.
Principle: The assay measures the enzymatic cleavage of a fluorogenic substrate, L-leucine-7-amido-4-methylcoumarin (Leu-AMC), which releases a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in DMSO.
Dispense a small volume (e.g., 100 nL) of the compound dilutions into the wells of the microplate. Include DMSO-only wells as a no-inhibition control.
Add recombinant IRAP (final concentration ~1 nM) in Assay Buffer to all wells.
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
Initiate the enzymatic reaction by adding Leu-AMC substrate (final concentration ~50 µM) to all wells.
Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint after a specific incubation period (e.g., 30 minutes) at 37°C.
Data Analysis:
Calculate the rate of reaction from the kinetic reads or use the endpoint fluorescence values.
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
Plot the percent inhibition versus the logarithm of inhibitor concentration.
Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, requiring prior determination of the Michaelis constant (Km) for the substrate under the same assay conditions.
In Vivo Novel Object Recognition (NOR) Test
This protocol assesses the impact of IRAP inhibitors on recognition memory in rodents.
Objective: To evaluate the cognitive-enhancing effects of HFI-419 or HFI-142.
Principle: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. An animal that remembers a previously encountered object will spend more time investigating a new object introduced later.
Apparatus:
An open-field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material.
A set of objects that are distinct in shape, color, and texture, but similar in size and lacking innate motivational properties. Objects should be heavy enough not to be displaced by the animals.
Procedure (3-Day Protocol):
Day 1: Habituation:
Place each animal individually into the empty arena for 5-10 minutes to allow for acclimation to the new environment. This reduces anxiety-related behaviors during testing.
Day 2: Training (Familiarization Phase):
Administer the test compound (e.g., HFI-419 via intracerebroventricular injection) or vehicle at a predetermined time before the session.
Place two identical objects (A + A) in opposite corners of the arena.
Allow the animal to freely explore the objects for a set period (e.g., 10 minutes).
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws while looking at it.
Day 3: Testing Phase:
After a retention interval (e.g., 24 hours), place the animal back into the arena.
One of the familiar objects is replaced with a novel object (A + B). The position of the novel object is counterbalanced across animals.
Allow the animal to explore for a set period (e.g., 5-10 minutes) and record the time spent exploring the familiar (TFamiliar) and the novel (TNovel) object.
Data Analysis:
Calculate a Discrimination Index (DI) for the testing phase:
DI = (TNovel - TFamiliar) / (TNovel + TFamiliar)
A positive DI indicates a preference for the novel object, suggesting that the familiar object was remembered.
Compare the DI between the compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significantly higher DI in the treated group suggests a memory-enhancing effect.
In Vivo Pharmacokinetic Analysis (HFI-419 Conversion)
This protocol outlines the general procedure for determining the plasma half-life and brain penetration of IRAP inhibitors in rats.[4]
Objective: To determine the rate of conversion of HFI-419 to HFI-142 in vivo and assess the blood-brain barrier permeability of the resulting metabolite.
Principle: Following administration of HFI-419, blood and brain tissue samples are collected at various time points. The concentrations of both HFI-419 and HFI-142 are quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Procedure:
Animal Dosing:
Administer HFI-419 to rats via intravenous (i.v., e.g., 2-3 mg/kg) or intraperitoneal (i.p., e.g., 10 mg/kg) injection.
Sample Collection:
At designated time points (e.g., 0.5, 1, 2, 4, 8 hours) post-administration, collect blood samples (via cardiac puncture or tail vein) into tubes containing an anticoagulant.
Immediately following blood collection, perfuse the animals with saline to remove blood from the tissues.
Harvest the brains and other relevant tissues.
Sample Processing:
Centrifuge the blood samples to separate the plasma.
Homogenize the brain tissue in an appropriate buffer.
Perform a protein precipitation or liquid-liquid extraction on plasma and brain homogenate samples to extract the analytes (HFI-419 and HFI-142).
Quantification:
Analyze the extracted samples using a validated LC-MS/MS method to determine the concentrations of HFI-419 and HFI-142.
Data Analysis:
Pharmacokinetic Parameters: Plot the plasma concentration of each compound versus time. Use pharmacokinetic software to calculate parameters such as half-life (t1/2), area under the curve (AUC), and clearance.
Blood-Brain Barrier Penetration: Calculate the Blood:Brain ratio at each time point by dividing the concentration of the compound in the brain tissue by its concentration in the plasma. This provides an index of its ability to cross the blood-brain barrier.
A Comparative Analysis of HFI-142 and HA08: Efficacy as IRAP Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the efficacy of two prominent inhibitors of Insulin-Regulated Aminopeptidase (IRAP): HFI-142 and HA08...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of two prominent inhibitors of Insulin-Regulated Aminopeptidase (IRAP): HFI-142 and HA08. Both compounds have garnered interest for their potential therapeutic applications, particularly in the realm of cognitive enhancement and neuroprotection. This document synthesizes available experimental data to offer an objective comparison of their performance.
HA08 emerges as a significantly more potent inhibitor of IRAP than HFI-142, with an inhibitory constant (Ki) in the nanomolar range compared to the micromolar range for HFI-142. This suggests that HA08 can achieve therapeutic efficacy at much lower concentrations. Furthermore, HA08 has been demonstrated to possess high selectivity for IRAP, a crucial characteristic for minimizing off-target effects. While HFI-142 is also considered selective, the extensive characterization of HA08's selectivity profile provides a greater degree of confidence in its specificity.
Cognitive Enhancement
Benzopyran-based IRAP inhibitors, the class to which HFI-142 belongs, have shown efficacy in animal models of memory and learning. For instance, a close analog, HFI-419, administered intracerebroventricularly, demonstrated memory-enhancing effects in novel object recognition and spontaneous alternation tasks in rats.[5] The proposed mechanism for this cognitive enhancement involves the facilitation of glucose uptake in neurons via GLUT4.[5]
Neuroprotection and Synaptic Plasticity
HA08 has been shown to have neuroprotective effects, notably in reversing hydrogen peroxide-induced toxicity in primary hippocampal cell cultures. A key aspect of its efficacy lies in its ability to enhance dendritic spine density in rat hippocampal primary cultures, a cellular correlate of learning and memory. Recent studies on a potent derivative of HA08, compound C9, have further elucidated this mechanism, showing that IRAP inhibition leads to an increased expression of the pro-cognitive markers drebrin and microtubule-associated protein 2 (MAP2).[7]
Experimental Protocols
IRAP Inhibition Assay (General Protocol)
A common method to determine the inhibitory potency of compounds like HFI-142 and HA08 is a fluorometric assay using a synthetic substrate.
The inhibitor (HFI-142 or HA08) at various concentrations is pre-incubated with the IRAP enzyme in an appropriate buffer (e.g., Tris-HCl with NaCl and ZnCl2).
The reaction is initiated by the addition of the Leu-AMC substrate.
The fluorescence of the product, 7-amino-4-methylcoumarin (AMC), is monitored over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).
Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.
Neuroprotection Assay (Example Protocol)
This protocol is based on studies investigating the neuroprotective effects of compounds against oxidative stress.
Cell Culture: Primary hippocampal or cortical neurons are cultured for a specified period (e.g., 14 days in vitro).
Induction of Toxicity: Oxidative stress is induced by exposing the neuronal cultures to a toxic agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), for a defined duration.
Treatment: The cells are treated with various concentrations of the neuroprotective agent (e.g., HA08) either before, during, or after the toxic insult.
Assessment of Cell Viability: Cell viability is measured using assays such as:
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
Data Analysis: The percentage of viable cells in the treated groups is compared to the control groups (untreated and vehicle-treated) to determine the neuroprotective efficacy of the compound.
Dendritic Spine Density Analysis (Example Protocol)
This protocol outlines a general method for quantifying changes in dendritic spine morphology.
Neuronal Culture and Transfection: Primary hippocampal neurons are cultured and then transfected with a fluorescent protein (e.g., GFP or RFP) to visualize neuronal morphology.
Treatment: Neurons are treated with the compound of interest (e.g., HA08) for a specified duration.
Imaging: High-resolution images of dendrites are acquired using confocal microscopy.
Image Analysis:
Dendritic segments of a defined length are selected for analysis.
The number and morphology of dendritic spines along these segments are quantified using specialized software (e.g., ImageJ with NeuronJ plugin).
Spines can be categorized based on their morphology (e.g., thin, stubby, mushroom).
Data Analysis: The spine density (number of spines per unit length of dendrite) and the proportion of different spine types are compared between treated and control groups.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for HFI-142-mediated cognitive enhancement.
Caption: Signaling pathway for HA08's effects on neuroprotection and synaptic plasticity.
Caption: General experimental workflow for comparative efficacy analysis.
Conclusion
Both HFI-142 and HA08 are valuable research tools for investigating the physiological roles of IRAP. Based on current data, HA08 demonstrates superior potency and a well-defined mechanism related to neuroprotection and synaptic plasticity. HFI-142, as a representative of the benzopyran class, provides a strong rationale for targeting IRAP for cognitive enhancement. The choice between these inhibitors will ultimately depend on the specific research question and experimental context. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative efficacy in various therapeutic paradigms.
HFI-142: A Specific Inhibitor of Insulin-Regulated Aminopeptidase
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of HFI-142's specificity for aminopeptidases, supported by available experimental data and detailed protocol...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of HFI-142's specificity for aminopeptidases, supported by available experimental data and detailed protocols.
HFI-142 has emerged as a valuable tool for studying the physiological roles of insulin-regulated aminopeptidase (IRAP), a zinc-dependent M1 aminopeptidase. While initial reports suggest its specificity for IRAP, a thorough evaluation against other aminopeptidases is crucial for interpreting experimental results accurately. This guide aims to consolidate the current understanding of HFI-142's inhibitor profile and compare it with the well-characterized, broad-spectrum aminopeptidase inhibitor, Bestatin.
HFI-142 demonstrates potent inhibition of IRAP with a reported Kᵢ value in the low micromolar range.[1][2]
While HFI-142 is stated to be an inhibitor of Aminopeptidase N (APN), specific quantitative data to assess the potency of this inhibition is not currently available in the public domain.[3]
Bestatin exhibits a broader inhibitory profile, with potent inhibition of Leucine Aminopeptidase and Aminopeptidase B, and micromolar inhibition of Aminopeptidase N.
Experimental Protocols
To determine the specificity of an inhibitor like HFI-142, a standardized enzymatic assay is employed. Below is a detailed protocol for a fluorescence-based assay commonly used to measure aminopeptidase activity and inhibition.
This assay measures the enzymatic activity of aminopeptidases by monitoring the cleavage of a fluorogenic substrate. The substrate consists of an amino acid linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). Upon cleavage by the aminopeptidase, the free fluorophore is released, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in its presence.
2. Materials:
Recombinant human aminopeptidase (e.g., IRAP, APN, LAP)
Fluorogenic substrate (e.g., L-Leucine-AMC for IRAP and LAP, L-Alanine-AMC for APN)
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 μM ZnCl₂, 0.01% Triton X-100
Inhibitor stock solution (e.g., HFI-142 in DMSO)
Control inhibitor stock solution (e.g., Bestatin in water or DMSO)
Prepare a working solution of the enzyme in assay buffer to the desired concentration.
Prepare a working solution of the fluorogenic substrate in assay buffer. The final concentration should be at or below the Kₘ for the specific enzyme.
Prepare serial dilutions of the inhibitor (HFI-142) and control inhibitor (Bestatin) in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
Assay Setup (in a 96-well plate):
Blank wells: Add assay buffer and substrate, but no enzyme.
Control (No Inhibitor) wells: Add enzyme, assay buffer, and an equivalent volume of DMSO as used for the inhibitor wells.
Inhibitor wells: Add enzyme, assay buffer, and the desired concentration of the inhibitor.
Pre-incubation:
Add the enzyme and inhibitor (or DMSO for control) to the respective wells.
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
Initiate Reaction:
Add the fluorogenic substrate to all wells to start the enzymatic reaction.
Fluorescence Measurement:
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
4. Data Analysis:
Subtract the background fluorescence (from blank wells) from all readings.
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
Calculate the percent inhibition for each inhibitor concentration:
% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
If determining the inhibition constant (Kᵢ), perform the assay with varying substrate concentrations and use a suitable model (e.g., Cheng-Prusoff equation for competitive inhibitors).
Workflow for Specificity Determination
The following diagram illustrates a typical workflow for confirming the specificity of a small molecule inhibitor against a panel of related enzymes.
Caption: Workflow for determining the specificity of an aminopeptidase inhibitor.
Conclusion
The available data strongly supports HFI-142 as a potent inhibitor of insulin-regulated aminopeptidase (IRAP). Its utility as a selective chemical probe for IRAP is promising, particularly in comparison to broad-spectrum inhibitors like Bestatin. However, to definitively establish its specificity, further comprehensive screening against a panel of M1 family aminopeptidases and other relevant proteases is warranted. The experimental protocol and workflow outlined in this guide provide a robust framework for conducting such validation studies, which will be critical for advancing our understanding of the therapeutic potential of targeting specific aminopeptidases.
Validating HFI-142's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HFI-142, an inhibitor of Insulin-Regulated Aminopeptidase (IRAP), with alternative compounds. It includes su...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HFI-142, an inhibitor of Insulin-Regulated Aminopeptidase (IRAP), with alternative compounds. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant biological pathways and experimental workflows.
HFI-142 is a small molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc-dependent metalloprotease involved in various physiological processes, including glucose metabolism and cognitive functions.[1][2] Its mechanism of action centers on the inhibition of IRAP's catalytic activity, which has downstream effects on cellular signaling pathways, most notably the insulin signaling pathway. It is important to note that HFI-419, a related compound, is hydrolyzed in vivo to produce HFI-142.
Comparative Analysis of IRAP Inhibitors
The therapeutic potential of targeting IRAP has led to the development of various inhibitors. This section compares the inhibitory potency of HFI-142 with several alternatives. The data, presented in the table below, is compiled from various studies, and it is important to note that experimental conditions may have varied between these studies, potentially influencing the absolute values.
HFI-142's primary mechanism of action involves the inhibition of IRAP, which is a key component of the insulin signaling pathway and plays a crucial role in the translocation of the glucose transporter GLUT4 to the cell membrane. The following diagram illustrates this pathway.
HFI-142 inhibits IRAP, a key regulator of GLUT4 translocation.
Experimental Protocols
To validate the mechanism of action of HFI-142 and compare its efficacy with other inhibitors, two key experimental assays are recommended: an IRAP enzymatic inhibition assay and a GLUT4 translocation assay.
IRAP Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of IRAP. A common method utilizes a fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), which upon cleavage by IRAP, releases a fluorescent product.[11][12][13]
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)
96-well or 384-well black microplates
Fluorescence microplate reader
Procedure:
Prepare serial dilutions of HFI-142 and other test compounds in the assay buffer.
In a microplate, add a fixed concentration of recombinant IRAP to each well.
Add the different concentrations of the test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
Initiate the enzymatic reaction by adding the Leu-AMC substrate to each well.
Immediately measure the fluorescence intensity at regular intervals over a specific time period (e.g., 30-60 minutes) using a microplate reader (Excitation: ~355 nm, Emission: ~460 nm).
The rate of reaction is determined from the linear phase of the fluorescence increase over time.
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
Determine the IC_50_ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
To determine the inhibition constant (K_i_), the assay can be performed with varying concentrations of both the substrate and the inhibitor, and the data can be analyzed using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.
GLUT4 Translocation Assay
This cell-based assay assesses the functional consequence of IRAP inhibition on the insulin signaling pathway by measuring the translocation of the GLUT4 glucose transporter to the plasma membrane.
Materials:
Adipocytes or muscle cells (e.g., 3T3-L1 adipocytes or L6 myoblasts) stably expressing a tagged version of GLUT4 (e.g., HA-GLUT4 or myc-GLUT4).
HFI-142 and other test compounds.
Insulin.
Cell culture medium and supplements.
Antibodies against the GLUT4 tag.
Secondary antibodies conjugated to a fluorescent marker or horseradish peroxidase (HRP).
Fluorescence microscope or a plate reader for colorimetric or chemiluminescent detection.
Procedure (Immunofluorescence-based):
Seed the GLUT4-tagged cells in appropriate culture plates or on coverslips.
Once the cells are differentiated (e.g., into adipocytes), serum-starve them for a few hours.
Pre-incubate the cells with different concentrations of HFI-142 or other test compounds for a specific duration.
Stimulate the cells with a submaximal concentration of insulin for a defined period (e.g., 20-30 minutes) to induce GLUT4 translocation. Include a basal (unstimulated) control and an insulin-only control.
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
Without permeabilizing the cells, incubate with a primary antibody that recognizes the extracellular tag of GLUT4. This will only label the GLUT4 that has translocated to the plasma membrane.
Wash the cells and incubate with a fluorescently labeled secondary antibody.
Image the cells using a fluorescence microscope and quantify the fluorescence intensity at the plasma membrane.
Compare the fluorescence intensity in cells treated with the inhibitors to the insulin-only control to determine the effect of the compounds on GLUT4 translocation.
Experimental Workflow
The following diagram outlines a typical workflow for validating the mechanism of action of a new IRAP inhibitor like HFI-142.
A stepwise approach to validate HFI-142's mechanism of action.
A Comparative Guide to the Pharmacokinetic Profiles of IRAP Inhibitors
For Researchers, Scientists, and Drug Development Professionals Insulin-Regulated Aminopeptidase (IRAP) has emerged as a promising therapeutic target for cognitive disorders and other conditions. The development of IRAP...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Insulin-Regulated Aminopeptidase (IRAP) has emerged as a promising therapeutic target for cognitive disorders and other conditions. The development of IRAP inhibitors has evolved from peptide-based compounds to more drug-like small molecules, with a key focus on optimizing their pharmacokinetic profiles for better in vivo efficacy and clinical translation. This guide provides a comparative overview of the pharmacokinetic properties of different classes of IRAP inhibitors, supported by experimental data and detailed methodologies.
Comparing the Pharmacokinetic Profiles of IRAP Inhibitors
The journey to develop effective IRAP inhibitors has been marked by a significant challenge: achieving favorable pharmacokinetic properties. Early peptide-based inhibitors, such as Angiotensin IV (Ang IV) and its analogs, demonstrated target engagement but were hampered by rapid degradation in the body and poor penetration of the blood-brain barrier. This led to the design of more robust macrocyclic peptidomimetics and, subsequently, small molecule inhibitors with improved drug-like characteristics.
This comparison focuses on three major classes of IRAP inhibitors:
Peptide-Based Inhibitors: These are typically analogs of the endogenous IRAP substrate, Angiotensin IV.
Macrocyclic Peptidomimetics: These inhibitors, like HA-08, were designed to have increased metabolic stability compared to their linear peptide counterparts.
Small Molecule Inhibitors: This diverse class includes compounds from various chemical scaffolds, such as benzopyrans (e.g., HFI-419), aryl sulfonamides, and spiro-oxindole dihydroquinazolinones, all developed with the aim of achieving better oral bioavailability and central nervous system exposure.
Quantitative Pharmacokinetic Data
The table below summarizes key pharmacokinetic parameters for representative compounds from each class of IRAP inhibitors.
Disclaimer: The following table presents illustrative pharmacokinetic data based on typical values observed for compounds of similar classes in preclinical studies. Directly comparable, publicly available pharmacokinetic data for all listed IRAP inhibitor classes is limited. The values are intended to provide a comparative perspective on the expected pharmacokinetic profiles.
Inhibitor Class
Representative Compound
Animal Model
Route of Administration
Half-Life (t½) (h)
Clearance (CL) (mL/min/kg)
Volume of Distribution (Vd) (L/kg)
Oral Bioavailability (F%)
Peptide-Based
Angiotensin IV Analog
Rat
Intravenous
< 0.5
> 50
0.5 - 1.0
< 1
Macrocyclic Peptidomimetic
HA-08 Analog
Rat
Intravenous
1 - 2
20 - 40
1.0 - 2.0
< 5
Small Molecule
HFI-419
Rat
Oral
4 - 6
10 - 20
2.0 - 5.0
20 - 40
Small Molecule
Aryl Sulfonamide
Rat
Oral
6 - 8
5 - 15
1.5 - 3.0
30 - 50
Small Molecule
Spiro-oxindole
Rat
Oral
2 - 4
15 - 30
2.5 - 6.0
10 - 30
Experimental Protocols
The determination of the pharmacokinetic parameters listed above typically involves in vivo studies in animal models, most commonly rodents. Below are detailed methodologies for a representative pharmacokinetic study.
In Vivo Pharmacokinetic Study in Rats
1. Animal Models and Housing:
Species: Male Sprague-Dawley rats (250-300 g).
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. They are acclimatized for at least one week before the experiment. For studies involving oral administration, animals are fasted overnight prior to dosing.
2. Drug Formulation and Administration:
Intravenous (IV) Administration: The test compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) to achieve the desired concentration. The formulation is administered as a bolus injection into the tail vein at a specific dose (e.g., 1-5 mg/kg).
Oral (PO) Administration: The test compound is formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose in water. The formulation is administered via oral gavage at a specific dose (e.g., 5-20 mg/kg).
3. Blood Sampling:
Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
Plasma is separated by centrifugation (e.g., at 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalytical Method for Quantification of Inhibitor in Plasma:
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of the IRAP inhibitor in the plasma samples.
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.
Chromatography: The supernatant is injected onto a reverse-phase HPLC column (e.g., a C18 column). A gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid is used to separate the analyte from endogenous plasma components.
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analyte is detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Quantification: A calibration curve is generated using known concentrations of the inhibitor spiked into blank plasma. The concentration of the inhibitor in the study samples is determined by comparing its peak area to the calibration curve.
5. Pharmacokinetic Analysis:
The plasma concentration-time data are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin.
Key pharmacokinetic parameters including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) are calculated.
For oral dosing studies, the maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%) are also determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway involving IRAP and a typical experimental workflow for pharmacokinetic profiling.
Caption: IRAP's role in the insulin-mediated GLUT4 translocation pathway.
Caption: Experimental workflow for in vivo pharmacokinetic profiling.
Validation
HFI-142: A Comparative Analysis of Off-Target Selectivity Against Related Aminopeptidases
For Researchers, Scientists, and Drug Development Professionals HFI-142 is a known inhibitor of insulin-regulated aminopeptidase (IRAP), a zinc-metalloprotease involved in various physiological processes, including gluco...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
HFI-142 is a known inhibitor of insulin-regulated aminopeptidase (IRAP), a zinc-metalloprotease involved in various physiological processes, including glucose metabolism and cognitive functions.[1] This guide provides a comparative analysis of the off-target selectivity of HFI-142 against related M1 family aminopeptidases. The information presented herein is intended to assist researchers in evaluating the suitability of HFI-142 for their studies and to highlight the importance of comprehensive selectivity profiling in drug development.
Off-Target Selectivity Profile of HFI-142
Comprehensive quantitative data on the off-target selectivity of HFI-142 is limited in publicly available literature. However, existing information indicates that HFI-142 also interacts with other aminopeptidases. This section summarizes the available quantitative and qualitative data.
HFI-142 is a micromolar inhibitor of its primary target, IRAP.[2][3]
Qualitative statements indicate that HFI-142 also inhibits Aminopeptidase N (APN).[4] However, the lack of a specific IC₅₀ or Kᵢ value prevents a direct comparison of potency between IRAP and APN.
The selectivity of HFI-142 against other closely related M1 aminopeptidases, such as ERAP1 and ERAP2, has not been reported in the reviewed literature. Given the structural similarities within the M1 aminopeptidase family, cross-reactivity is a possibility that warrants experimental investigation.[5]
Experimental Protocols
This section outlines a general methodology for assessing the off-target selectivity of HFI-142 against related aminopeptidases, based on commonly used enzymatic assays.
Objective: To determine the inhibitory potency (IC₅₀) of HFI-142 against a panel of M1 aminopeptidases (IRAP, APN, ERAP1, ERAP2).
Materials:
Recombinant human IRAP, APN, ERAP1, and ERAP2 enzymes
Fluorogenic substrates:
For IRAP and ERAP1: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)
For ERAP2: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC)
For APN: L-Alanine-7-amido-4-methylcoumarin (Ala-AMC)
HFI-142 compound
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
96-well black microplates
Fluorescence plate reader
Procedure:
Compound Preparation: Prepare a stock solution of HFI-142 in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer to achieve a range of final concentrations for the assay.
Enzyme and Substrate Preparation: Dilute the enzymes and substrates to their optimal working concentrations in the assay buffer. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Kₘ) for each enzyme.
Assay Reaction:
Add a fixed volume of the enzyme solution to each well of the 96-well plate.
Add the serially diluted HFI-142 or vehicle control (buffer with the same concentration of solvent as the compound dilutions) to the wells.
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
Data Acquisition: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the AMC fluorophore (typically ~360 nm excitation and ~460 nm emission). The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
Data Analysis:
Calculate the percentage of inhibition for each concentration of HFI-142 relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
Signaling Pathway and Experimental Workflow
To provide a broader context for the role of IRAP and the experimental approach to studying its inhibition, the following diagrams illustrate the IRAP signaling pathway and a typical experimental workflow for selectivity profiling.
Caption: Insulin-stimulated GLUT4 and IRAP translocation pathway.
Caption: Workflow for off-target selectivity profiling.
Independent Verification of HFI-142's Cognitive Enhancement Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the cognitive enhancement effects of the novel compound HFI-142 with established nootropics, donepezil and me...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive enhancement effects of the novel compound HFI-142 with established nootropics, donepezil and memantine. Due to the limited publicly available data on HFI-142, this guide utilizes preclinical data from its close structural and functional analog, HFI-419, an inhibitor of insulin-regulated aminopeptidase (IRAP). This analysis is based on a comprehensive review of existing experimental data to offer an independent verification of the potential cognitive-enhancing properties of this new class of compounds.
Executive Summary
HFI-142 and its analog HFI-419 represent a novel class of potential cognitive enhancers that target the insulin-regulated aminopeptidase (IRAP). Preclinical studies with HFI-419 demonstrate promising results in animal models of learning and memory, suggesting a potential for therapeutic intervention in cognitive disorders. This guide presents a side-by-side comparison of HFI-419 with the widely prescribed cognitive enhancers, donepezil and memantine, focusing on their mechanisms of action, and preclinical efficacy in validated behavioral paradigms.
Data Presentation: Preclinical Cognitive Enhancement Effects
The following tables summarize the quantitative data from preclinical studies on HFI-419, donepezil, and memantine in two standard behavioral tasks used to assess learning and memory in rodents: the Novel Object Recognition (NOR) task and the Spontaneous Alternation Task (SAT).
Table 1: Novel Object Recognition (NOR) Task
Compound
Animal Model
Dosing Regimen
Key Findings
Reference
HFI-419
Rat
1 nmol, intracerebroventricular (i.c.v.)
Significantly increased time spent exploring the novel object compared to the familiar object, indicating improved recognition memory.
Novel Object Recognition (NOR) Task (Adapted from Albiston et al., 2008)
This task assesses an animal's ability to recognize a novel object in a familiar environment.
Habituation: Rats are individually placed in an open-field arena (e.g., 50 cm x 50 cm x 50 cm) for a 10-minute session on two consecutive days to acclimate to the environment.
Training (T1): On the third day, two identical objects are placed in the arena, and the rat is allowed to explore them for a 5-minute period.
Testing (T2): After a retention interval (e.g., 24 hours), the rat is returned to the arena where one of the familiar objects has been replaced by a novel object. The time spent exploring each object during a 5-minute session is recorded. A significant increase in time spent with the novel object is indicative of successful recognition memory.
Spontaneous Alternation Task (SAT) (Adapted from Albiston et al., 2008)
This task assesses spatial working memory, which relies on the animal's innate tendency to explore novel environments.
Apparatus: A Y-maze or a plus-maze with arms of equal length (e.g., 40 cm long, 10 cm wide, with 20 cm high walls).
Procedure: Rats are placed in the center of the maze and allowed to freely explore the arms for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.
Analysis: An alternation is defined as consecutive entries into three different arms. The percentage of spontaneous alternations is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage of alternations reflects better spatial working memory.
Mandatory Visualization
Signaling Pathways
The proposed signaling pathway for the cognitive-enhancing effects of HFI-142 (acting through IRAP inhibition) and the established mechanisms of donepezil and memantine are depicted below.
Caption: Signaling pathways for HFI-142, Donepezil, and Memantine.
Experimental Workflow
The general experimental workflow for assessing the cognitive-enhancing effects of a novel compound like HFI-142 in preclinical models is outlined below.
Caption: General workflow for preclinical cognitive assessment.
Logical Relationship
The logical relationship between HFI-142, its molecular target, and the observed cognitive effects is illustrated in the following diagram.
Caption: Logical flow from HFI-142 to cognitive enhancement.
Comparative Analysis of HFI-142 Activity Across Different Cell Lines: A Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals HFI-142, a small molecule inhibitor of aminopeptidase N (APN/CD13) and insulin-regulated aminopeptidase (IRAP), has emerged as a compound of interest in can...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
HFI-142, a small molecule inhibitor of aminopeptidase N (APN/CD13) and insulin-regulated aminopeptidase (IRAP), has emerged as a compound of interest in cancer research.[1] Aminopeptidases are implicated in various aspects of tumor progression, including angiogenesis, invasion, and metastasis, making them attractive targets for therapeutic intervention. This guide provides a comparative overview of the reported activity of HFI-142 and outlines key experimental protocols relevant to its evaluation.
Data Presentation
Currently, there is a notable lack of publicly available, comprehensive studies detailing the cytotoxic or anti-proliferative activity of HFI-142 across a broad panel of cancer cell lines. While the compound is known to inhibit its targets, with a reported Ki of 2.01 μM for IRAP, specific IC50 values for HFI-142 in cancer cell lines such as A549 (lung), HeLa (cervical), MCF-7 (breast), and HepG2 (liver) have not been identified in the current literature.[2]
One study investigated a closely named compound, HL142, in ovarian cancer cell lines OVCAR3 and OVCAR8. This research demonstrated that HL142 inhibits proliferation, colony formation, migration, and invasion.[3] However, the precise chemical relationship between HFI-142 and HL142 remains to be clarified, and therefore, these findings cannot be definitively attributed to HFI-142.
Due to the absence of specific IC50 values for HFI-142 in various cancer cell lines, a quantitative comparison table cannot be provided at this time. Further research is required to establish a comprehensive activity profile of HFI-142.
Signaling Pathways and Experimental Workflows
The inhibition of aminopeptidase N by HFI-142 suggests potential interference with downstream signaling pathways crucial for cancer cell survival and proliferation. While direct evidence linking HFI-142 to the modulation of specific pathways such as PI3K/Akt or MAPK/ERK is not yet available in published literature, these pathways are known to be associated with aminopeptidase N activity in cancer.
Below are diagrams illustrating the putative signaling pathway that could be affected by HFI-142 and a general workflow for assessing its cellular activity.
Putative Signaling Pathway of HFI-142.
General Experimental Workflow for HFI-142.
Experimental Protocols
While specific protocols for HFI-142 are not available, the following are detailed, standard methodologies for key experiments that would be cited in the evaluation of this and similar compounds.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of HFI-142 that inhibits cell viability by 50% (IC50).
Materials:
Cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
HFI-142 stock solution (in DMSO)
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
DMSO
96-well plates
Phosphate-buffered saline (PBS)
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]
Prepare serial dilutions of HFI-142 in culture medium.
Remove the medium from the wells and add 100 µL of the HFI-142 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
Carefully remove the medium containing MTT.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to assess the effect of HFI-142 on the phosphorylation status of key signaling proteins like Akt and ERK.
Materials:
Cancer cell lines
HFI-142
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels
Transfer buffer
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
A Comparative Analysis of Aminopeptidase N Inhibitors and Standard Chemotherapy in Oncology
A Note on HFI-142: Extensive literature searches did not yield any publicly available preclinical or clinical data on the anti-cancer effects of the aminopeptidase inhibitor HFI-142. Therefore, a direct comparison of HFI...
Author: BenchChem Technical Support Team. Date: November 2025
A Note on HFI-142: Extensive literature searches did not yield any publicly available preclinical or clinical data on the anti-cancer effects of the aminopeptidase inhibitor HFI-142. Therefore, a direct comparison of HFI-142 with standard anti-cancer drugs is not possible at this time.
However, as HFI-142 is identified as an inhibitor of Aminopeptidase N (APN), this guide offers a comparative analysis of two other well-researched APN inhibitors, Bestatin (Ubenimex) and Tosedostat , against standard-of-care chemotherapy in relevant cancer types. This comparison aims to provide researchers, scientists, and drug development professionals with a valuable insight into the therapeutic potential of targeting APN in cancer.
Introduction to Aminopeptidase N (APN) Inhibition in Cancer Therapy
Aminopeptidase N (also known as CD13) is a cell-surface enzyme that plays a crucial role in various physiological processes. In the context of cancer, APN is often overexpressed and is implicated in tumor growth, invasion, angiogenesis, and metastasis. Inhibition of APN can lead to an amino acid deprivation response within cancer cells, ultimately triggering apoptosis (programmed cell death).[1][2] This mechanism provides a compelling rationale for the development of APN inhibitors as anti-cancer agents.
This guide will focus on the anti-cancer effects of Bestatin and Tosedostat, particularly in Acute Myeloid Leukemia (AML), and compare their efficacy with the standard "7+3" induction regimen of Cytarabine and Daunorubicin.
Quantitative Comparison of In Vitro Anti-Cancer Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of Bestatin and Tosedostat against various cancer cell lines. IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The following table provides a comparative overview of the clinical outcomes of Bestatin and Tosedostat in patients with AML, alongside the standard "7+3" chemotherapy regimen.
Treatment
Patient Population
Key Outcomes
Reference
Bestatin (Ubenimex)
Adult Acute Nonlymphocytic Leukemia
Prolonged remission duration and statistically significant longer survival, especially in elderly patients (50-65 years).
Overall response rate of 27% (3 complete remissions, 7 complete marrow responses, and 7 partial marrow responses in 51 AML patients). All responders were >60 years old, and 79% had relapsed or refractory AML.
Addition of Tosedostat to standard chemotherapy negatively affected therapeutic outcome, with a 2-year overall survival of 33% for the standard arm versus 18% for the tosedostat arm.
Aminopeptidase N Inhibitors (Bestatin & Tosedostat):
Bestatin and Tosedostat are competitive inhibitors of M1 family aminopeptidases, including APN.[3][15][16] By blocking these enzymes, they are thought to induce an amino acid deprivation response selectively in tumor cells. This disruption of amino acid homeostasis interferes with protein synthesis and the turnover of cell cycle intermediates, leading to apoptosis.[2][17]
Standard Chemotherapy (Cytarabine & Daunorubicin):
Cytarabine: A pyrimidine nucleoside analog that, once converted to its active triphosphate form, inhibits DNA polymerase and gets incorporated into DNA. This leads to the termination of DNA chain elongation and blocks DNA synthesis and repair, primarily during the S phase of the cell cycle.[1][18][19][20][21]
Daunorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting the progression of topoisomerase II. This action prevents the resealing of DNA double-strand breaks, thereby halting DNA replication and transcription. Daunorubicin can also generate reactive oxygen species, causing further cellular damage.[22][23][24][25][26]
Signaling Pathway Diagrams
Caption: Mechanism of Aminopeptidase N Inhibitors.
Caption: Mechanism of Standard AML Chemotherapy.
Experimental Protocols
In Vitro Cell Viability Assay (for IC50 Determination)
Cell Culture: Cancer cell lines (e.g., A549, HL-60) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
Drug Treatment: The investigational drug (e.g., Bestatin, Tosedostat) or standard drug is serially diluted to a range of concentrations and added to the wells. Control wells receive vehicle only.
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT or WST-8 assay. These assays measure the metabolic activity of viable cells, which is proportional to the cell number.
Data Analysis: The absorbance is read using a microplate reader. The percentage of cell viability relative to the control is calculated for each drug concentration. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[27]
Clinical Trial Design for AML (General Overview)
Patient Population: The trial enrolls patients with a confirmed diagnosis of AML, often within a specific demographic (e.g., elderly, relapsed/refractory).
Study Design: The study can be a single-arm Phase I/II trial to assess safety and preliminary efficacy, or a randomized controlled Phase III trial comparing the investigational drug to the standard of care.
Treatment Regimen: Patients receive the investigational drug (e.g., Tosedostat) at a specified dose and schedule, or the standard chemotherapy regimen (e.g., "7+3" Cytarabine and Daunorubicin).
Endpoints:
Primary Endpoints: Often include overall survival (OS) and complete remission (CR) rate.
Secondary Endpoints: May include event-free survival (EFS), duration of remission, and safety/tolerability.
Response Assessment: Patient response to treatment is evaluated at regular intervals using bone marrow biopsies and blood counts, according to established criteria (e.g., European LeukemiaNet criteria).
Statistical Analysis: The data is analyzed to determine the statistical significance of the differences in outcomes between the treatment arms.
Assessing the Reproducibility of HFI-142 Experimental Results: A Comparative Guide
For researchers and professionals in drug development, the reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of the experimental results for H...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and professionals in drug development, the reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of the experimental results for HFI-142, an inhibitor of insulin-regulated aminopeptidase (IRAP), alongside other relevant compounds. By presenting quantitative data, detailed experimental protocols, and visual diagrams, this guide aims to facilitate an objective assessment of HFI-142's performance and the reproducibility of its reported effects.
Quantitative Data Summary
To provide a clear comparison of HFI-142 with other inhibitors of insulin-regulated aminopeptidase (IRAP) and aminopeptidase N (APN), the following tables summarize key quantitative data from various studies. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
Table 1: Inhibitory Potency of HFI-142 and Alternative IRAP Inhibitors
Table 2: Inhibitory Potency of Aminopeptidase N (APN) Inhibitors
Compound
Target
Assay Type
Reported Value (IC₅₀)
Source
Bestatin
APN
Enzymatic
7.3 µM
Tosedostat
APN
Enzymatic
220 nM
Amastatin
APN
Enzymatic
-
AHPA-Val
APN
Enzymatic
-
Key Experimental Protocols
The reproducibility of experimental results is intrinsically linked to the detailed execution of experimental protocols. Below are methodologies for key experiments cited in the study of HFI-142 and similar compounds.
Test compounds (e.g., HFI-142) dissolved in a suitable solvent (e.g., DMSO)
96-well black microplates
Fluorescence microplate reader
Procedure:
Prepare a solution of recombinant IRAP in the assay buffer.
Add a small volume of the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
Add the IRAP solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
Initiate the enzymatic reaction by adding the fluorogenic substrate Leu-AMC to each well.
Immediately begin monitoring the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm) over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) by fitting the dose-response data to an appropriate equation.
Aminopeptidase N (APN) Inhibition Assay
This assay is used to assess the inhibitory activity of compounds against another related M1 aminopeptidase, APN.
Materials:
Porcine kidney microsomes (as a source of APN) or recombinant human APN
A Comparative Guide to Research Tools for Interleukin-1 Receptor Antagonist Protein (IRAP/IL-1Ra) Studies
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and comparison of key research tools for studying Interleukin-1 Receptor Antagonist Protein (IRAP), also known...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of key research tools for studying Interleukin-1 Receptor Antagonist Protein (IRAP), also known as IL-1Ra. Given the inquiry regarding HFI-142, it is critical to clarify that HFI-142 is an inhibitor of Insulin-Regulated Aminopeptidase, which shares the acronym IRAP, and is not a tool for studying the Interleukin-1 Receptor Antagonist Protein. This guide will focus on the correct research tools for IL-1Ra investigations.
The Interleukin-1 (IL-1) signaling pathway is a critical component of the inflammatory response. IL-1Ra is the endogenous inhibitor of this pathway, making it a crucial subject of study and a therapeutic agent in various inflammatory diseases. Effective research and drug development in this area rely on robust and well-validated research tools. This guide compares the primary tool for studying IL-1Ra, its recombinant form Anakinra, with other methods and agents used to investigate the IL-1 pathway.
Data Presentation: Comparison of IL-1 Pathway Inhibitors
The following table summarizes the key characteristics of IL-1Ra (Anakinra) and other biologic inhibitors of the IL-1 signaling pathway.
Feature
Anakinra (Recombinant IL-1Ra)
Canakinumab (Anti-IL-1β mAb)
Rilonacept (IL-1 Trap)
Target
IL-1 Receptor (IL-1RI)
Interleukin-1β (IL-1β)
Interleukin-1β (IL-1β) and Interleukin-1α (IL-1α)
Mechanism of Action
Competitively blocks the binding of both IL-1α and IL-1β to IL-1RI, preventing signal transduction.[1][2]
High-affinity human monoclonal antibody that neutralizes the activity of IL-1β.
A dimeric fusion protein that binds to IL-1α and IL-1β, preventing their interaction with cell surface receptors.
Binding Affinity (Kd)
Binds to IL-1RI with an affinity similar to IL-1β.
High affinity for human IL-1β.
High affinity for IL-1α and IL-1β.
Half-life
4-6 hours.
Approximately 26 days.
Data not readily available in cited sources.
Common Research Applications
In vitro and in vivo studies of IL-1 signaling, validation of IL-1 dependent processes, preclinical models of inflammatory diseases.
Studies specifically investigating the role of IL-1β, in vivo neutralization of IL-1β.
In vitro and in vivo studies requiring the neutralization of both IL-1α and IL-1β.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments in IL-1Ra research.
In Vitro IL-1Ra Activity Assay using a Reporter Cell Line
This assay measures the ability of IL-1Ra to inhibit IL-1β-induced activation of a downstream signaling pathway, such as NF-κB.
Cell Line: HEK-Blue™ IL-1β reporter cells (InvivoGen), which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Protocol:
Seed HEK-Blue™ IL-1β cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
Prepare a constant, stimulatory concentration of recombinant human IL-1β (e.g., 1 ng/mL).
Prepare serial dilutions of recombinant IL-1Ra (Anakinra) or the test sample.
Pre-incubate the IL-1β with the IL-1Ra dilutions for 30 minutes at 37°C.
Add the IL-1β/IL-1Ra mixtures to the cells.
Include control wells with cells only, cells with IL-1β only, and cells with IL-1Ra only.
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Measure SEAP activity in the cell culture supernatant using a spectrophotometer at 620-655 nm with a SEAP detection reagent (e.g., QUANTI-Blue™).
Calculate the concentration of IL-1Ra required to inhibit 50% of the IL-1β-induced SEAP activity (IC50).
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1Ra Quantification
This protocol allows for the quantitative measurement of IL-1Ra in biological samples.
Principle: A sandwich ELISA using a pair of antibodies specific for IL-1Ra.
Protocol:
Coat a 96-well microplate with a capture antibody specific for human IL-1Ra and incubate overnight at 4°C.
Wash the plate to remove unbound antibody.
Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
Wash the plate.
Add standards of known IL-1Ra concentrations and unknown samples to the wells and incubate for 2 hours at room temperature.
Wash the plate.
Add a biotinylated detection antibody specific for IL-1Ra and incubate for 1-2 hours at room temperature.
Wash the plate.
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.
Wash the plate.
Add a TMB substrate solution and incubate in the dark until a color develops.
Stop the reaction with a stop solution (e.g., 2N H2SO4).
Read the absorbance at 450 nm using a microplate reader.
Generate a standard curve and determine the concentration of IL-1Ra in the samples.
Co-Immunoprecipitation (Co-IP) to Study IL-1RI and IL-1Ra Interaction
This technique is used to demonstrate the direct binding of IL-1Ra to the IL-1 receptor.
Protocol:
Culture cells expressing IL-1RI (e.g., EL4 thymoma cells) and treat with recombinant IL-1Ra.
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
Pre-clear the cell lysate with protein A/G agarose beads.
Incubate the pre-cleared lysate with an antibody against IL-1RI or IL-1Ra overnight at 4°C with gentle rotation.
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
Wash the beads several times with lysis buffer to remove non-specific binding.
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
Perform a Western blot using an antibody against the protein that was not used for immunoprecipitation (e.g., if you immunoprecipitated with anti-IL-1RI, blot with anti-IL-1Ra).
Mandatory Visualizations
IL-1 Signaling Pathway and Inhibition by IL-1Ra
Caption: IL-1 signaling pathway and its inhibition by IL-1Ra (Anakinra).
Experimental Workflow: In Vitro IL-1Ra Activity Assay
Caption: Workflow for an in vitro IL-1Ra bioassay using reporter cells.
Logical Relationship: IL-1 Family Ligand-Receptor Interactions
Caption: Interactions of IL-1 family ligands with signaling and decoy receptors.
A Head-to-Head Comparison of HFI-142 and Other Novel Inhibitors of Insulin-Regulated Aminopeptidase (IRAP)
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the insulin-regulated aminopeptidase (IRAP) inhibitor HFI-142 with other notable and novel inhibitors. The fo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insulin-regulated aminopeptidase (IRAP) inhibitor HFI-142 with other notable and novel inhibitors. The following sections detail their comparative efficacy, mechanisms of action, and the experimental protocols used for their evaluation, supported by quantitative data.
Introduction to IRAP and its Inhibition
Insulin-regulated aminopeptidase (IRAP), a zinc-dependent metalloprotease, is a transmembrane enzyme involved in various physiological processes. These include the trafficking of the GLUT4 glucose transporter, T-cell receptor signaling, and the processing of several peptide hormones.[1][2] Its role in these pathways has made it an attractive therapeutic target for a range of conditions, including cognitive disorders and immune modulation.[1][3] HFI-142 is a known inhibitor of IRAP that binds to its active site.[4][5][6][7] In recent years, a diverse range of novel IRAP inhibitors with different mechanisms of action and potency have been developed, prompting a need for a comparative analysis.
Comparative Analysis of IRAP Inhibitors
The landscape of IRAP inhibitors has expanded beyond active site-directed molecules like HFI-142 to include allosteric modulators and peptidomimetics. This section provides a quantitative and qualitative comparison of HFI-142 with a selection of these novel inhibitors.
Data Presentation: Inhibitor Potency and Mechanism
The following table summarizes the inhibitory constants (Ki and IC50) and the mechanism of action for HFI-142 and other selected IRAP inhibitors. This data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Note: IC50 and Ki values can vary based on the substrate and assay conditions used. The relationship between IC50 and Ki is dependent on the concentration of the substrate used in the assay relative to its Km value.[20]
Key Comparisons and Insights
Mechanism of Action: A key differentiator among these inhibitors is their mechanism of action. HFI-142 acts as a competitive inhibitor by binding to the active site of IRAP.[4][5][6][7] In contrast, HFI-419, a structurally related benzopyran, has been identified as an allosteric inhibitor, meaning it binds to a site other than the active site to modulate enzyme activity.[21] This difference in binding mode can lead to variations in substrate-dependent inhibition and potential for greater selectivity.[21] Other inhibitors, such as the phosphinic pseudopeptide DG013A, are designed as transition-state analogs that mimic the substrate during catalysis.[10]
Potency: The macrocyclic peptidomimetic HA08 stands out with a Ki value of 3.3 nM, demonstrating significantly higher potency compared to HFI-142 (Ki = 2010 nM).[9][13][14] The malonic acid derivative, Compound 43 , also shows exceptional potency with an IC50 of 3.4 nM.[19] The peptidomimetics AL-11 and AL-40 also exhibit high affinity.[15][16] The aryl sulfonamide class of inhibitors generally shows more moderate potency.[17][18]
Selectivity: For therapeutic applications, selectivity for IRAP over other related aminopeptidases (e.g., ERAP1, ERAP2) is crucial to minimize off-target effects. DG013A, while potent, shows significant inhibition of ERAP1 and ERAP2, indicating a lack of selectivity.[10][11] In contrast, Compound 43 demonstrates remarkable selectivity, with over a 100-fold and 1000-fold lower activity against ERAP1 and ERAP2, respectively.[19]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the evaluation of IRAP inhibitors.
Fluorescence-Based Enzymatic Inhibition Assay
This assay is widely used for high-throughput screening and determination of inhibitor potency.[22][23][24]
Principle: The assay measures the cleavage of a fluorogenic substrate, typically L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), by IRAP. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and the increase in fluorescence intensity is monitored over time.
Prepare serial dilutions of the inhibitor compounds in DMSO.
In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).
Add 20 µL of recombinant IRAP (final concentration ~0.5-1 nM) in assay buffer to each well.
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
Initiate the reaction by adding 20 µL of Leu-AMC substrate (final concentration equal to its Km, typically ~20-50 µM) in assay buffer.
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
Calculate the initial reaction rates (Vi) from the linear portion of the fluorescence versus time curves.
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
HPLC-Based Peptide Substrate Inhibition Assay
This method is crucial for evaluating inhibitors using more physiologically relevant peptide substrates.[25]
Principle: This assay directly measures the cleavage of a peptide substrate (e.g., vasopressin, oxytocin) by IRAP. The reaction mixture is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact substrate from its cleavage products. The decrease in the substrate peak area or the increase in the product peak area is quantified to determine the extent of inhibition.
Mobile phases: A (0.1% TFA in water) and B (0.1% TFA in acetonitrile)
Procedure:
Prepare serial dilutions of the inhibitor compounds in DMSO.
In a microcentrifuge tube, combine the inhibitor solution (or DMSO for control), recombinant IRAP (final concentration ~5-10 nM), and assay buffer.
Pre-incubate the mixture at 37°C for 15 minutes.
Initiate the reaction by adding the peptide substrate (final concentration ~10-20 µM).
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
Stop the reaction by adding an equal volume of the quenching solution.
Centrifuge the samples to pellet any precipitated protein.
Inject a defined volume of the supernatant onto the RP-HPLC system.
Elute the substrate and product(s) using a gradient of mobile phase B.
Monitor the elution profile by absorbance at ~220 nm.
Integrate the peak areas of the substrate and/or product(s).
Calculate the percent inhibition based on the reduction in substrate cleavage compared to the DMSO control.
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving IRAP and a typical experimental workflow for inhibitor screening.
Caption: Role of IRAP in MHC Class I cross-presentation.
Caption: A typical workflow for screening and identifying novel IRAP inhibitors.
Conclusion
The development of novel inhibitors targeting insulin-regulated aminopeptidase has significantly advanced our understanding of its physiological roles and therapeutic potential. While HFI-142 remains a valuable tool as an active-site directed inhibitor, the emergence of highly potent and selective compounds, such as the macrocyclic peptidomimetic HA08 and the malonic acid derivative Compound 43, offers new avenues for research and drug development. Furthermore, the discovery of allosteric inhibitors like HFI-419 provides a distinct mechanistic approach that may offer advantages in terms of selectivity and in vivo efficacy. The continued exploration of diverse chemical scaffolds and inhibition mechanisms will be crucial in developing the next generation of IRAP-targeted therapeutics.
Benchmarking HFI-142: A Comparative Analysis Against Established Nootropics
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the novel insulin-regulated aminopeptidase (IRAP) inhibitor, HFI-142, against a selection of well-documented n...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel insulin-regulated aminopeptidase (IRAP) inhibitor, HFI-142, against a selection of well-documented nootropic agents. Due to the current scarcity of publicly available preclinical and clinical data on the direct cognitive effects of HFI-142, this comparison is primarily based on its validated mechanism of action and the established pro-cognitive effects of other IRAP inhibitors. The performance of known nootropics—Piracetam, Modafinil, and Lion's Mane (Hericium erinaceus)—is presented to establish a benchmark for future investigations into HFI-142.
Executive Summary
HFI-142 is an inhibitor of insulin-regulated aminopeptidase (IRAP), an enzyme implicated in cognitive processes.[1][2] The inhibition of IRAP is a promising therapeutic strategy for cognitive enhancement, with other compounds in this class demonstrating positive effects on memory and learning in animal models. This guide will explore the theoretical basis for HFI-142's nootropic potential, contextualized by quantitative data from established nootropics.
Data Presentation: Comparative Nootropic Performance
The following tables summarize the available quantitative data for Piracetam, Modafinil, and Lion's Mane, offering a baseline for the anticipated performance of novel cognitive enhancers like HFI-142.
Table 1: Preclinical Efficacy of Nootropics in Animal Models
Nootropic
Animal Model
Cognitive Task
Dosage
Key Findings
Reference
Piracetam
Rats (Chronic Cerebral Hypoperfusion)
Morris Water Maze
Not Specified
Ameliorated cognitive deficits; Restored Long-Term Potentiation (LTP) to 85.71% of sham-operated group.
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Figure 1: Proposed Mechanism of HFI-142 for Cognitive Enhancement.
Figure 2: Workflow for the Morris Water Maze Test.
Figure 3: Comparison of Mechanisms and Effects of Known Nootropics.
Experimental Protocols
Morris Water Maze (Spatial Learning and Memory)
Objective: To assess spatial learning and memory in rodents.
Apparatus:
A large circular pool (typically 1.5-2 meters in diameter) filled with opaque water.
An escape platform submerged just below the water surface.
A video tracking system to record the animal's swim path and latency to find the platform.
Distal visual cues placed around the room.
Procedure:
Acquisition Phase:
The rat or mouse is placed in the water at one of four designated start positions, facing the pool wall.
The animal is allowed to swim and find the hidden platform.
The time taken to reach the platform (escape latency) and the path taken are recorded.
If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the distal cues.
This is repeated for several trials per day over a period of 5-7 days.
Probe Trial:
24 hours after the final acquisition trial, the platform is removed from the pool.
The animal is placed in the pool and allowed to swim for a set duration (e.g., 60 seconds).
The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
Radial Arm Maze (Working and Reference Memory)
Objective: To assess working and reference memory in rodents.
Apparatus:
An elevated central platform with multiple arms (typically 8) radiating outwards.
Food rewards can be placed at the end of some or all arms.
Procedure:
Habituation:
Animals are familiarized with the maze by allowing them to freely explore and consume randomly placed food rewards.
Working Memory Task:
All arms are baited with a food reward.
The animal is placed on the central platform and allowed to explore the arms.
An entry into an arm not previously visited is recorded as a correct choice.
An entry into a previously visited arm is recorded as a working memory error.
The trial ends when all baited arms have been visited or after a set time.
Reference Memory Task:
A subset of arms is consistently baited across trials, while the others are never baited.
An entry into a never-baited arm is recorded as a reference memory error.
Passive Avoidance Test (Fear-Motivated Learning and Memory)
Objective: To assess learning and memory based on aversive conditioning.
Apparatus:
A two-chambered box with a light and a dark compartment, separated by a guillotine door.
The floor of the dark compartment is equipped with an electric grid.
Procedure:
Acquisition (Training) Trial:
The animal is placed in the light compartment.
The door to the dark compartment is opened.
Rodents have a natural preference for dark environments and will typically enter the dark compartment.
Once the animal enters the dark compartment, the door is closed, and a mild foot shock is delivered.
Retention (Test) Trial:
After a set interval (e.g., 24 hours), the animal is again placed in the light compartment.
The door to the dark compartment is opened.
The latency to enter the dark compartment is measured.
A longer latency to enter the dark compartment is indicative of better memory of the aversive experience.
Conclusion and Future Directions
While direct experimental data on the nootropic effects of HFI-142 is currently lacking, its mechanism of action as an IRAP inhibitor positions it as a promising candidate for cognitive enhancement. The preclinical and clinical data for established nootropics like Piracetam, Modafinil, and Lion's Mane provide a valuable framework for designing and interpreting future studies on HFI-142. To definitively benchmark the performance of HFI-142, rigorous preclinical studies employing the standardized behavioral assays outlined in this guide are essential. Such research will be critical in determining its potential therapeutic utility for a range of cognitive disorders.
On-Target Validation of HFI-142: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for confirming the on-target effects of HFI-142, a potent inhibitor of Aminopeptidase N (APN/CD13) and Insulin...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the on-target effects of HFI-142, a potent inhibitor of Aminopeptidase N (APN/CD13) and Insulin-Regulated Aminopeptidase (IRAP/LNPEP). While direct experimental data for HFI-142 in knockout models is not yet publicly available, this document outlines the established methodologies and expected outcomes based on extensive research of its known targets. We will compare the molecular properties of HFI-142 with alternative inhibitors and provide detailed protocols for validation studies.
Introduction to HFI-142 and its Molecular Targets
HFI-142 is a small molecule inhibitor with reported activity against two key metalloproteases: Aminopeptidase N (APN) and Insulin-Regulated Aminopeptidase (IRAP)[1]. These enzymes play crucial roles in a variety of physiological processes, making them attractive therapeutic targets.
Aminopeptidase N (APN/CD13): A transmembrane ectoenzyme involved in peptide cleavage, it has been implicated in cancer progression, angiogenesis, and cell migration[2].
Insulin-Regulated Aminopeptidase (IRAP/LNPEP): This enzyme is involved in the insulin signaling pathway, memory, and cognitive functions[3][4]. It is colocalized with the glucose transporter GLUT4 in intracellular vesicles[5].
The dual inhibitory action of HFI-142 presents a unique therapeutic potential, but also necessitates rigorous on-target validation to distinguish the effects mediated by each enzyme.
The Rationale for Knockout Models in On-Target Validation
Knockout (KO) animal models, where a specific gene is rendered non-functional, are the gold standard for validating the on-target effects of a drug candidate. By comparing the physiological and cellular responses to the inhibitor in wild-type (WT) versus KO animals, researchers can unequivocally attribute the observed effects to the inhibition of the specific target.
This approach is critical for:
Confirming the primary mechanism of action.
Distinguishing on-target from off-target effects.
Elucidating the specific contribution of each target for dual-inhibitors like HFI-142.
Comparative Analysis of HFI-142 and Alternative Inhibitors
While HFI-142 shows promise, several other inhibitors targeting APN and IRAP have been characterized. A direct comparison of their properties is essential for selecting the appropriate tool compound for a given study.
Experimental Design: Confirming HFI-142 On-Target Effects with Knockout Models
The following proposed experimental workflow outlines how to definitively validate the on-target effects of HFI-142 using APN and IRAP knockout mouse models.
Logical Workflow for On-Target Validation
Caption: Proposed experimental workflow for HFI-142 on-target validation.
Expected Outcomes and Data Interpretation
Based on existing literature for APN and IRAP knockout models, the following outcomes are anticipated:
Experimental Group
Expected Phenotype with HFI-142 Treatment
Interpretation
Wild-Type (WT)
Combination of effects from both APN and IRAP inhibition (e.g., altered glucose metabolism and reduced fibrosis).
Represents the overall effect of HFI-142.
APN Knockout (APN-/-)
Effects primarily due to IRAP inhibition (e.g., cognitive enhancement). The fibrotic response should be similar to vehicle-treated APN-/- mice.
Isolates the in vivo effects of IRAP inhibition by HFI-142.
IRAP Knockout (IRAP-/-)
Effects primarily due to APN inhibition (e.g., anti-angiogenic effects). Glucose homeostasis should be similar to vehicle-treated IRAP-/- mice.
Isolates the in vivo effects of APN inhibition by HFI-142.
Signaling Pathways of APN and IRAP
Understanding the signaling pathways of APN and IRAP is crucial for designing relevant downstream analyses.
Simplified APN Signaling Pathway```dot
Caption: IRAP signaling pathway and its inhibition by HFI-142.
Detailed Experimental Protocols
The following are generalized protocols that should be optimized for specific experimental conditions.
Protocol 1: In Vivo HFI-142 Treatment in Knockout Mice
Animal Husbandry: House wild-type, APN-/-, and IRAP-/- mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Treatment Groups: Randomly assign mice from each genotype to either a vehicle control group or an HFI-142 treatment group.
Drug Administration: Administer HFI-142 or vehicle via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and frequency. The dosing regimen should be based on preliminary pharmacokinetic and pharmacodynamic studies.
Phenotypic Analysis:
For APN target validation: Induce a relevant pathological condition, such as bleomycin-induced skin fibrosis. Measure skin thickness, collagen content, and inflammatory markers.
For IRAP target validation: Conduct behavioral tests to assess cognitive function (e.g., novel object recognition, Morris water maze). Monitor blood glucose levels and perform glucose and insulin tolerance tests.
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect relevant tissues (e.g., skin, brain, adipose tissue, muscle). Perform histological analysis, gene expression analysis (qPCR), and protein analysis (Western blot, ELISA) for relevant biomarkers.
Protocol 2: Aminopeptidase N (APN) Activity Assay
This protocol is adapted from commercially available kits.
Sample Preparation: Prepare tissue lysates from wild-type and APN-/- mice treated with vehicle or HFI-142.
Reaction Setup: In a 96-well plate, add tissue lysate, APN assay buffer, and a fluorogenic APN substrate.
Inhibitor Control: Include wells with a known APN inhibitor as a positive control.
Incubation: Incubate the plate at 37°C for a specified time.
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
Data Analysis: Calculate the APN activity and normalize to the total protein concentration. Compare the activity between the different treatment groups.
Protocol 3: IRAP Inhibition Assay
This protocol is based on established methods for measuring IRAP activity.
Membrane Preparation: Isolate cell membranes from tissues expressing IRAP (e.g., adipose tissue, brain) from wild-type and IRAP-/- mice.
Reaction Setup: In a 96-well plate, add the membrane preparation, assay buffer, and a fluorogenic IRAP substrate (e.g., L-Leucine-7-amino-4-methylcoumarin).
HFI-142 Titration: Add varying concentrations of HFI-142 to determine the IC50 value.
Incubation: Incubate the plate at 37°C.
Fluorescence Measurement: Measure the fluorescence kinetically.
Data Analysis: Determine the rate of substrate cleavage and calculate the percent inhibition for each HFI-142 concentration to determine the IC50.
Conclusion
The use of knockout models provides the most definitive method for validating the on-target effects of HFI-142. By systematically comparing the response to HFI-142 in wild-type, APN-/-, and IRAP-/- mice, researchers can dissect the specific contributions of each enzyme to the overall pharmacological profile of the compound. This guide offers a robust framework for designing and interpreting such studies, ultimately facilitating the development of more specific and effective therapeutics.
Navigating the Disposal of HFI-142: A Guide to Safe and Compliant Practices
At the forefront of any chemical handling procedure is the consultation of the Safety Data Sheet (SDS) specific to HFI-142. This document, provided by the manufacturer, is the primary source of information regarding the...
Author: BenchChem Technical Support Team. Date: November 2025
At the forefront of any chemical handling procedure is the consultation of the Safety Data Sheet (SDS) specific to HFI-142. This document, provided by the manufacturer, is the primary source of information regarding the chemical's hazards, handling, storage, and disposal. In the absence of a specific SDS for HFI-142, the following guidelines, based on general best practices for laboratory chemical waste, should be followed.
Core Principles of Chemical Waste Disposal
The fundamental tenets of laboratory waste management are to ensure safety, prevent environmental contamination, and adhere to regulatory requirements. Key principles include:
Segregation: Never mix incompatible wastes.[3] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
Labeling: All waste containers must be clearly and accurately labeled with their contents.[3]
Containment: Use appropriate, sealed, and chemically resistant containers for waste collection.[3]
Institutional Guidance: Always follow the specific waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure for HFI-142
The following procedure outlines the essential steps for the safe disposal of HFI-142 from a laboratory setting.
1. Personal Protective Equipment (PPE):
Before handling HFI-142 waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[4][5] Work in a well-ventilated area, such as a chemical fume hood.[4][6]
2. Waste Identification and Segregation:
Solid Waste: Collect any solid HFI-142 waste, such as contaminated weigh boats, filter paper, or gloves, in a designated, labeled hazardous waste container.
Liquid Waste: Unused solutions of HFI-142 should be collected in a separate, sealed, and chemically compatible waste container. Do not mix with other solvent wastes unless explicitly permitted by your institution's EHS guidelines.[3]
Sharps: Any sharps, such as needles or razor blades, contaminated with HFI-142 must be disposed of in a designated sharps container.[7]
3. Container Management:
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "HFI-142". The approximate concentration and quantity should also be noted.
Closure: Keep the waste container securely closed except when adding waste.[3]
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.[3]
4. Disposal of Empty Containers:
Thoroughly rinse the empty HFI-142 container with a suitable solvent.
The first rinseate must be collected and disposed of as hazardous waste.[3]
Subsequent rinses for containers of highly toxic chemicals may also need to be collected as hazardous waste; consult your EHS for specific requirements.[3]
After thorough rinsing and air-drying, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.
5. Scheduling a Waste Pickup:
Contact your institution's EHS department to schedule a pickup for your hazardous waste. Do not allow hazardous waste to accumulate in the laboratory.[3]
Quantitative Data for Waste Disposal
To ensure proper tracking and compliance, it is essential to maintain a log of all hazardous waste generated. The following table provides a template for the type of information that should be recorded for HFI-142 waste.
Waste Stream ID
Chemical Name
CAS Number
Physical State
Quantity (g or mL)
Concentration (if applicable)
Generation Date
Disposal Date
HW-2025-001
HFI-142
332164-34-8
Solid
5
N/A
2025-11-21
HW-2025-002
HFI-142 in DMSO
332164-34-8
Liquid
50
10 mM
2025-11-21
Note: This data is for illustrative purposes only.
Experimental Protocols
As this document pertains to disposal procedures, detailed experimental protocols for the use of HFI-142 are not included. Researchers should refer to their specific experimental designs and institutional protocols for the use of this chemical.
Logical Workflow for HFI-142 Disposal
The following diagram illustrates the decision-making process for the proper disposal of HFI-142.
Caption: Logical workflow for the safe disposal of HFI-142.
By adhering to these general yet crucial guidelines, and by prioritizing consultation with your institution's EHS department, you can ensure the safe and compliant disposal of HFI-142 and other laboratory chemicals, thereby fostering a secure and responsible research environment.